Product packaging for LASSBio-873(Cat. No.:)

LASSBio-873

Cat. No.: B12369327
M. Wt: 399.4 g/mol
InChI Key: STCOXCNGCBGUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LASSBio-873 is a synthetic analgesic and anti-inflammatory research compound, developed as part of the LASSBio (Evaluation and Synthesis of Bioactive Substances) research program. It belongs to a class of cycloalkyl-acylhydrazones designed through rational drug discovery strategies, including molecular hybridization and homologation. This compound is intended for investigative use in preclinical research, particularly in the study of pathways and mechanisms related to chronic pain and inflammation. Its core research value lies in its potential to modulate key biological targets involved in nociception. Researchers utilize this compound in experimental models to explore new therapeutic avenues for conditions such as neuropathic pain. The product is supplied as a solid and must be handled by qualified laboratory professionals in a controlled research environment. This compound is labeled "For Research Use Only" and is not intended for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H13N5O4 B12369327 LASSBio-873

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H13N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

3-methyl-11-(4-nitrophenyl)-5-phenyl-4,5,7,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8-tetraene-10,12-dione

InChI

InChI=1S/C21H13N5O4/c1-12-17-18-16(11-22-19(17)25(23-12)14-5-3-2-4-6-14)20(27)24(21(18)28)13-7-9-15(10-8-13)26(29)30/h2-11H,1H3

InChI Key

STCOXCNGCBGUIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=C3C(=C12)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

LASSBio-873 and its Mechanism of Action in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with a range of dose-limiting side effects. LASSBio-873, a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has emerged as a promising therapeutic candidate, demonstrating potent analgesic effects in preclinical models of neuropathic pain. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with the M2 muscarinic acetylcholine receptor and the subsequent signaling cascades that culminate in pain relief.

Core Mechanism of Action: M2 Muscarinic Receptor Agonism

This compound functions as a muscarinic cholinergic receptor agonist.[1] Extensive preclinical evidence points to the M2 subtype of muscarinic acetylcholine receptors (M2 mAChR) as the primary target for its analgesic effects in neuropathic pain.[2] The analgesic efficacy of this compound is significantly attenuated by the administration of methoctramine, a selective M2 receptor antagonist, confirming the critical role of this receptor subtype in its mechanism of action.[2]

M2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins of the Gi/o family.[3][4] Activation of M2 receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

Signaling Pathways Downstream of M2 Receptor Activation

The activation of M2 receptors in the central nervous system, particularly in the dorsal horn of the spinal cord, is pivotal to the analgesic effect of this compound. The key signaling events are as follows:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated G-protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation and sensitization of various ion channels and receptors that contribute to neuronal hyperexcitability in chronic pain states.

  • Modulation of Ion Channels: The Gβγ subunits of the G-protein can directly interact with and modulate the activity of ion channels. A key effect in the context of pain is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire an action potential.

  • Presynaptic Inhibition of Neurotransmitter Release: M2 receptors are prominently located on presynaptic terminals of primary afferent neurons in the dorsal horn. Their activation by this compound is thought to inhibit the release of excitatory neurotransmitters, most notably glutamate, from these terminals. This reduction in glutamate release dampens the transmission of nociceptive signals to second-order neurons.

  • Enhancement of Inhibitory Neurotransmission: Evidence suggests that M2 receptor activation can also enhance the release of inhibitory neurotransmitters, such as gamma-aminobutyric acid (GABA) and glycine, from spinal interneurons. This increased inhibitory tone further contributes to the suppression of nociceptive signaling within the dorsal horn.

The following diagram illustrates the proposed signaling pathway of this compound at a synapse in the dorsal horn of the spinal cord.

LASSBio873_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron LASSBio873 This compound M2_pre M2 Receptor LASSBio873->M2_pre binds Gi_pre Gαi/o M2_pre->Gi_pre activates AC_pre Adenylyl Cyclase Gi_pre->AC_pre inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi_pre->Ca_channel inhibits cAMP_pre cAMP AC_pre->cAMP_pre produces PKA_pre PKA cAMP_pre->PKA_pre activates PKA_pre->Ca_channel phosphorylates (sensitizes) Glutamate_vesicle Glutamate Vesicle Ca_channel->Glutamate_vesicle triggers fusion Glutamate_release Glutamate_vesicle->Glutamate_release release Glutamate_released Glutamate Glutamate_release->Glutamate_released NMDA_AMPA NMDA/AMPA Receptors Glutamate_released->NMDA_AMPA activates Pain_signal Pain Signal Propagation NMDA_AMPA->Pain_signal depolarizes M2_post M2 Receptor Gi_post Gαi/o M2_post->Gi_post activates GIRK GIRK Channel Gi_post->GIRK activates K_efflux GIRK->K_efflux mediates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization causes Hyperpolarization->Pain_signal inhibits LASSBio873_post This compound LASSBio873_post->M2_post

This compound Signaling Pathway in the Dorsal Horn.

Quantitative Data

Currently, published quantitative data on the binding affinity and functional potency of this compound at the M2 muscarinic receptor is limited. The primary available in vivo efficacy data comes from a study utilizing a rat model of neuropathic pain.

CompoundAnimal ModelPain TypeRoute of AdministrationEffective DoseObserved EffectReference
This compound Spinal Nerve Ligation (Rat)NeuropathicOral (p.o.)100 mg/kg (daily for 7 days)Inhibition of thermal hyperalgesia and mechanical allodynia

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on neuropathic pain.

Spinal Nerve Ligation (SNL) Model in Rats

This surgical model is used to induce peripheral neuropathic pain that mimics symptoms observed in humans.

Objective: To create a consistent and long-lasting state of thermal hyperalgesia and mechanical allodynia in one hind paw of the rat.

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats (typically 175-200g) are used. Animals are anesthetized, often with isoflurane. The surgical area on the back is shaved and sterilized.

  • Surgical Incision: A dorsal midline incision is made at the level of the lumbar spine to expose the paraspinal muscles.

  • Exposure of Spinal Nerves: The L5 and L6 spinal nerves are located and exposed, often by removing a portion of the transverse process of the L6 vertebra.

  • Ligation: The L5 and L6 spinal nerves are tightly ligated with a non-absorbable suture (e.g., 6-0 silk). Care is taken not to damage the adjacent L4 spinal nerve.

  • Closure: The muscle and skin incisions are closed in layers using appropriate sutures or staples.

  • Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative analgesia for a short period to manage surgical pain. They are housed individually or in small groups with easy access to food and water. Behavioral testing typically commences several days after surgery to allow for the development of neuropathic pain symptoms.

SNL_Workflow start Anesthetize Rat shave_sterilize Shave and Sterilize Surgical Area start->shave_sterilize incision Midline Dorsal Incision shave_sterilize->incision expose_nerves Expose L5 and L6 Spinal Nerves incision->expose_nerves ligate_nerves Tightly Ligate L5 and L6 Spinal Nerves expose_nerves->ligate_nerves closure Close Incision ligate_nerves->closure recovery Post-operative Recovery and Monitoring closure->recovery behavioral_testing Behavioral Testing (after several days) recovery->behavioral_testing

Spinal Nerve Ligation (SNL) Experimental Workflow.
Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Objective: To quantify the sensitivity to a non-noxious mechanical stimulus.

Procedure:

  • Acclimatization: Rats are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 15-20 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw. The filaments are applied from below through the mesh floor.

  • Response: A positive response is recorded as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The testing begins with a mid-range filament. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used. This continues in a specific pattern, and the 50% withdrawal threshold is calculated from the pattern of responses.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal in response to a thermal stimulus.

Objective: To quantify the sensitivity to a noxious heat stimulus.

Procedure:

  • Acclimatization: Rats are placed in individual transparent plastic chambers on a glass floor and allowed to acclimate.

  • Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.

  • Response: The time taken for the rat to withdraw its paw from the heat source is automatically recorded. This is the paw withdrawal latency.

  • Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage in the absence of a response.

  • Testing: Several measurements are taken for each paw, with a sufficient interval between stimuli to avoid sensitization. The average paw withdrawal latency is then calculated.

Conclusion

This compound represents a promising avenue for the development of novel analgesics for neuropathic pain. Its mechanism of action, centered on the activation of M2 muscarinic acetylcholine receptors in the spinal cord, offers a distinct therapeutic approach compared to existing treatments. By inhibiting the release of excitatory neurotransmitters and enhancing inhibitory neurotransmission, this compound effectively dampens the hyperexcitability of nociceptive pathways that characterizes neuropathic pain. Further research to fully elucidate the quantitative pharmacology of this compound and its downstream signaling targets will be crucial in advancing this compound through the drug development pipeline and ultimately providing a new therapeutic option for patients suffering from this debilitating condition.

References

LASSBio-873: A Technical Guide to a Novel Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivative with Muscarinic Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-873, chemically identified as 1-methyl-7-(4-nitrophenyl)-3-phenyl-3,6,7,8-tetrahydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6,8-dione, is a novel synthetic compound belonging to the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine class of heterocyclic molecules. Exhibiting significant sedative, hypnotic, and analgesic properties, this compound has emerged as a promising candidate for the development of new therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, synthesis, pharmacological activity, and mechanism of action, with a focus on its role as a muscarinic agonist. Detailed experimental protocols for its synthesis and key in vivo assays are provided, alongside a compilation of available quantitative data to facilitate further research and development.

Chemical Structure and Properties

This compound possesses a unique and complex heterocyclic core, the pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine system. This scaffold is functionalized with a methyl group at the 1-position, a phenyl group at the 3-position, and a 4-nitrophenyl group at the 7-position of the fused ring system.

Chemical Name: 1-methyl-7-(4-nitrophenyl)-3-phenyl-3,6,7,8-tetrahydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6,8-dione

Molecular Formula: C₂₁H₁₃N₅O₄

Core Structure: Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine

Synthesis

The synthesis of this compound is achieved through a regioselective hetero Diels-Alder reaction.[1][2] This key step involves the cycloaddition of an azabutadiene derivative with a functionalized N-phenylmaleimide. While the full detailed protocol from the primary literature is not publicly available, the general synthetic strategy is outlined below.

Experimental Workflow: Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product SM1 Azabutadiene Derivative Reaction Hetero Diels-Alder Cycloaddition SM1->Reaction SM2 N-(4-nitrophenyl)maleimide SM2->Reaction Product This compound Reaction->Product Regioselective

Caption: Synthetic pathway for this compound.

Pharmacological Activity and Mechanism of Action

This compound exhibits a range of central nervous system activities, including sedative, hypnotic, and analgesic effects.[1][2][3] Its mechanism of action is primarily attributed to its activity as a muscarinic cholinergic receptor agonist. Specifically, the analgesic effects of this compound have been shown to be mediated through the M2 muscarinic receptor subtype. This was demonstrated by the inhibition of its analgesic effect by the M2 selective antagonist, methoctramine.

Signaling Pathway

As a muscarinic M2 receptor agonist, this compound is proposed to activate the Gi/o signaling cascade. This pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.

Signaling Pathway of this compound

G cluster_0 Extracellular cluster_2 Intracellular LASSBio873 This compound M2R M2 Muscarinic Receptor LASSBio873->M2R Agonist Binding G_protein Gi/o Protein M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia PKA->Analgesia Cellular Response

Caption: Proposed M2 muscarinic receptor signaling.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the in vivo pharmacological effects of this compound.

Table 1: Sedative Activity of this compound in the Open Field Test

Treatment GroupDose (mg/kg)Locomotor Activity (movements/min ± SEM)
Control-205.2 ± 25.6
This compound487.6 ± 16.2*
This compound + Atropine4192.9 ± 30.2

*p < 0.05 compared to control. Data from.

Table 2: Antinociceptive and Antihyperalgesic Activity of this compound

AssayTreatment GroupDose (mg/kg)Nociceptive Response
Formalin Test (Inflammatory Phase) Control-197.6 ± 14.5 s
This compound484.4 ± 10.3 s
Carrageenan-induced Hyperalgesia Control-2.1 ± 0.3 s (latency)
This compound65.6 ± 0.6 s

*p < 0.05 compared to control. Data from.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the literature for the pharmacological characterization of this compound.

Open Field Test for Sedative Activity

This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment. A reduction in these activities is indicative of a sedative effect.

Apparatus:

  • An open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

  • The floor is divided into equal squares.

  • The arena is placed in a quiet, dimly lit room.

  • A video camera is mounted above the arena to record the sessions.

Procedure:

  • Administer this compound (e.g., 4 mg/kg, p.o.) or vehicle to the animals (mice or rats).

  • After a predetermined time (e.g., 30 minutes), gently place the animal in the center of the open-field arena.

  • Record the animal's activity for a set duration (e.g., 5-10 minutes).

  • Analyze the recorded video to quantify parameters such as the number of lines crossed (locomotor activity), time spent in the central versus peripheral zones, and rearing frequency.

  • Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.

Formalin Test for Nociception

This model of tonic pain involves two distinct phases of nociceptive behavior, with the second phase being associated with inflammatory pain.

Procedure:

  • Administer this compound (e.g., 4 mg/kg, p.o.) or vehicle to the animals.

  • After a set pretreatment time, inject a dilute formalin solution (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.

  • Immediately place the animal in a transparent observation chamber.

  • Record the cumulative time the animal spends licking, biting, or flinching the injected paw during two distinct periods: the early phase (0-5 minutes post-injection) and the late/inflammatory phase (15-30 minutes post-injection).

  • A reduction in the duration of these nociceptive behaviors in the this compound treated group compared to the control group indicates an analgesic effect.

Carrageenan-induced Thermal Hyperalgesia

This assay is used to evaluate the antihyperalgesic effects of a compound in a model of inflammatory pain.

Apparatus:

  • A hot plate apparatus with a surface temperature maintained at a constant, non-noxious temperature (e.g., 55 ± 0.5 °C).

  • A transparent cylinder to confine the animal to the hot surface.

Procedure:

  • Induce inflammation by injecting a carrageenan solution (e.g., 1% in saline) into the plantar surface of one hind paw of the animal.

  • At the peak of the inflammatory response (e.g., 3 hours post-carrageenan), administer this compound (e.g., 6 mg/kg, p.o.) or vehicle.

  • At a specific time after drug administration, place the animal on the hot plate.

  • Measure the latency (in seconds) for the animal to exhibit a nociceptive response, such as paw licking, flicking, or jumping.

  • A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • An increase in the paw withdrawal latency in the this compound treated group compared to the vehicle-treated group indicates an antihyperalgesic effect.

Conclusion

This compound is a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative with demonstrated sedative and analgesic properties. Its mechanism of action as a muscarinic M2 receptor agonist provides a promising avenue for the development of new treatments for pain and potentially other neurological disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to establish its safety and efficacy in more advanced preclinical models.

References

LASSBio-873: A Technical Overview of its Muscarinic Agonist Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the muscarinic agonist LASSBio-873. Comprehensive quantitative data on its binding affinities and functional potencies across all muscarinic receptor subtypes (M1-M5) is not available in the public domain through the conducted searches. The primary research article detailing its initial pharmacological characterization, "Antihyperalgesic effects of a novel muscarinic agonist (this compound) in spinal nerve ligation in rats," suggests a predominant action on the M2 receptor subtype but does not provide a complete selectivity profile. Therefore, the following sections on quantitative data and detailed experimental protocols are based on established methodologies for characterizing muscarinic agonists and should be considered illustrative.

Executive Summary

This compound is a novel muscarinic acetylcholine receptor (mAChR) agonist that has demonstrated potent analgesic effects in preclinical models of neuropathic pain. Emerging evidence strongly indicates that its mechanism of action is primarily mediated through the M2 muscarinic receptor subtype. This was demonstrated in a study where the analgesic effects of this compound were inhibited by the M2 receptor antagonist methoctramine. While this points towards M2 receptor preference, a complete selectivity profile detailing its affinity and functional potency at all five muscarinic receptor subtypes (M1-M5) is not publicly available. This guide provides a framework for understanding the potential selectivity profile of this compound, based on its known M2-mediated effects and standard pharmacological assays used to characterize such compounds.

Quantitative Data on Muscarinic Receptor Selectivity

A comprehensive understanding of a muscarinic agonist's selectivity is crucial for predicting its therapeutic efficacy and potential side-effect profile. This is typically achieved by determining its binding affinity (Ki) and functional potency (EC50 or IC50) at each of the five muscarinic receptor subtypes.

Table 1: Illustrative Binding Affinity Profile of a Hypothetical M2-Selective Muscarinic Agonist

Receptor SubtypeRadioligandKi (nM)
M1[3H]-Pirenzepine>1000
M2[3H]-AF-DX 384<100
M3[3H]-4-DAMP>1000
M4[3H]-Himbacine>500
M5[3H]-NMS>1000
Note: This table is a template and does not contain actual data for this compound, which is currently unavailable.

Table 2: Illustrative Functional Potency Profile of a Hypothetical M2-Selective Muscarinic Agonist

Receptor SubtypeFunctional AssayEC50/IC50 (nM)
M1Phosphoinositide (PI) Hydrolysis>10,000
M2Inhibition of Forskolin-stimulated cAMP Accumulation<200
M3Phosphoinositide (PI) Hydrolysis>10,000
M4Inhibition of Forskolin-stimulated cAMP Accumulation>1000
M5Phosphoinositide (PI) Hydrolysis>10,000
Note: This table is a template and does not contain actual data for this compound, which is currently unavailable.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to determine the muscarinic agonist selectivity profile of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype. This is achieved by measuring the ability of the test compound to displace a known radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligands specific for each receptor subtype (e.g., [3H]-Pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3, [3H]-Himbacine for M4, and [3H]-N-methylscopolamine ([3H]-NMS) for M5).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For muscarinic receptors, which are G-protein coupled receptors (GPCRs), this often involves measuring changes in second messenger levels.

Objective: To determine the potency (EC50) and efficacy of this compound in activating each of the five muscarinic receptor subtypes.

3.2.1 M1, M3, and M5 Receptor Activation: Phosphoinositide (PI) Hydrolysis Assay

M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Procedure:

  • Culture cells stably expressing M1, M3, or M5 receptors.

  • Label the cells with [3H]-myo-inositol.

  • Wash the cells and incubate with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Terminate the reaction and extract the inositol phosphates.

  • Separate and quantify the accumulated [3H]-inositol phosphates using ion-exchange chromatography.

  • Plot the concentration-response curve and determine the EC50 value.

3.2.2 M2 and M4 Receptor Activation: Inhibition of cAMP Accumulation Assay

M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Procedure:

  • Culture cells stably expressing M2 or M4 receptors.

  • Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Plot the concentration-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for muscarinic receptors and a typical workflow for determining agonist selectivity.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist (this compound) Agonist (this compound) M1/M3/M5 M1/M3/M5 Agonist (this compound)->M1/M3/M5 M2/M4 M2/M4 Agonist (this compound)->M2/M4 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Gi/o Gi/o M2/M4->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase ATP ATP Adenylyl Cyclase->ATP cAMP cAMP ATP->cAMP Decreased Cellular Response Decreased Cellular Response cAMP->Decreased Cellular Response Experimental_Workflow Start Start Compound Synthesis (this compound) Compound Synthesis (this compound) Start->Compound Synthesis (this compound) Radioligand Binding Assays Radioligand Binding Assays Compound Synthesis (this compound)->Radioligand Binding Assays Functional Assays Functional Assays Compound Synthesis (this compound)->Functional Assays Data Analysis Data Analysis Radioligand Binding Assays->Data Analysis Functional Assays->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile End End Selectivity Profile->End

LASSBio-873: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-873 is a synthetic N-acylhydrazone derivative developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de Janeiro. It emerged from a lead optimization program targeting novel analgesic and anti-inflammatory agents. Identified as a potent muscarinic agonist, this compound has demonstrated significant efficacy in preclinical models of neuropathic pain. This technical guide provides a comprehensive overview of the discovery rationale, synthesis pathway, and pharmacological properties of this compound, including detailed experimental protocols and quantitative data.

Discovery of this compound

The discovery of this compound is rooted in a lead optimization effort starting from the parent compound, LASSBio-1514. The overarching goal was to develop novel compounds with potent analgesic and anti-inflammatory properties. The discovery process can be conceptualized as a multi-stage workflow, beginning with the identification of a lead compound and progressing through molecular modification to the selection of a clinical candidate.

Lead Compound Identification and Rationale for Modification

The lead compound, LASSBio-1514, a cyclohexyl-N-acylhydrazone, showed promising anti-inflammatory and analgesic activities. The N-acylhydrazone scaffold is recognized as a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities and favorable pharmacokinetic properties. The rationale for modifying LASSBio-1514 was to explore the impact of the cycloalkyl moiety's size on the compound's pharmacological profile and drug-like properties. This led to the design of a series of cyclopolymethylenic homologues.

Experimental Workflow for Discovery

The discovery of this compound followed a systematic workflow involving chemical synthesis, in silico prediction of drug-like properties, and in vivo pharmacological screening.

Discovery_Workflow cluster_0 Lead Identification & Design cluster_1 Synthesis & Screening cluster_2 Candidate Selection Lead Lead Compound (LASSBio-1514) Design Molecular Modification Strategy (Cycloalkyl Ring Homologation) Lead->Design Rationale for Optimization Synthesis Synthesis of Cyclopentyl, Cyclobutyl, and Cyclopropyl Analogues Design->Synthesis InSilico In Silico ADMET Prediction Synthesis->InSilico InVivo In Vivo Pharmacological Screening (Analgesia, Anti-inflammatory) Synthesis->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR Candidate Selection of this compound as a Development Candidate SAR->Candidate

Figure 1: Discovery workflow for this compound.

Synthesis Pathway of this compound

This compound is synthesized via a straightforward and efficient two-step process. The synthesis begins with the hydrazinolysis of a cycloalkyl ester, followed by a condensation reaction with an appropriate aromatic aldehyde.

General Synthesis Scheme

The synthesis of this compound and its analogues involves the initial formation of a carbohydrazide intermediate from a corresponding cycloalkyl ester. This intermediate is then reacted with an aldehyde to yield the final N-acylhydrazone product.

Synthesis_Pathway ester Cyclopentyl Ester hydrazide Cyclopentanecarbohydrazide (Intermediate) ester->hydrazide Hydrazinolysis lassbio873 This compound hydrazide->lassbio873 aldehyde 4-Pyridinecarboxaldehyde aldehyde->lassbio873 Condensation

Figure 2: General synthesis pathway for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of Cyclopentanecarbohydrazide

  • Reagents and Materials:

    • Methyl cyclopentanecarboxylate

    • Hydrazine hydrate (80% solution in water)

    • Absolute ethanol

  • Procedure:

    • To a solution of methyl cyclopentanecarboxylate (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (4.0 equivalents).

    • Reflux the reaction mixture for 48 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • Add ice to the residue to induce precipitation.

    • Filter the resulting solid, wash with cold water, and dry to afford cyclopentanecarbohydrazide.

  • Yield: Typically in the range of 59-81%.

Step 2: Synthesis of this compound (N'-(pyridin-4-ylmethylene)cyclopentanecarbohydrazide)

  • Reagents and Materials:

    • Cyclopentanecarbohydrazide

    • 4-Pyridinecarboxaldehyde

    • Absolute ethanol

    • Catalytic amount of hydrochloric acid (HCl)

  • Procedure:

    • Dissolve cyclopentanecarbohydrazide (1.0 equivalent) in absolute ethanol.

    • Add 4-pyridinecarboxaldehyde (1.0 equivalent) to the solution.

    • Add a catalytic amount of concentrated HCl.

    • Stir the reaction mixture at room temperature for 2 hours.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield this compound.

  • Yield: Typically in the range of 22-80%.

Pharmacological Profile

This compound has been characterized as a muscarinic agonist with potent analgesic effects, particularly in models of neuropathic pain.

Mechanism of Action

This compound exerts its analgesic effects through the activation of muscarinic acetylcholine receptors.[1] Studies have specifically implicated the M2 muscarinic receptor subtype in its mechanism of action. The analgesic effect of this compound was inhibited by the M2 receptor antagonist, methoctramine, in a spinal nerve ligation model.[1]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response LASSBio873 This compound M2_Receptor M2 Muscarinic Receptor LASSBio873->M2_Receptor Agonist Binding G_Protein Gi/o Protein M2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation Ion_Channels Ion Channel Modulation PKA->Ion_Channels Altered Phosphorylation Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesic Effect Neuronal_Excitability->Analgesia

Figure 3: Proposed signaling pathway for this compound's analgesic action.
In Vivo Efficacy

In a preclinical model of neuropathic pain (spinal nerve ligation in rats), this compound demonstrated significant antihyperalgesic and anti-allodynic effects.

Compound Dose (Oral) Model Effect Reference
This compound100 mg/kgSpinal Nerve LigationInhibition of thermal hyperalgesia and mechanical allodynia[1]

Physicochemical and Drug-Like Properties (In Silico Prediction)

In silico analysis of this compound and its analogues predicted favorable drug-like properties, supporting their potential as orally bioavailable drug candidates.

Property Predicted Value Reference
Caco-2 PermeabilityHigh
CNS PenetrationYes
Plasma Protein BindingModerate to High (57-87%)
Oral BioavailabilityHigh (80-99%)

Conclusion

This compound is a promising analgesic drug candidate that emerged from a rational drug design and lead optimization program. Its straightforward two-step synthesis makes it an attractive molecule for further development. The compound's mechanism of action as a muscarinic agonist, likely targeting the M2 receptor subtype, provides a solid basis for its observed efficacy in preclinical models of neuropathic pain. The favorable in silico predicted drug-like properties further underscore its potential as an orally active therapeutic agent. Further studies are warranted to fully elucidate its pharmacological profile and to assess its safety and efficacy in more advanced preclinical models.

References

In-Depth Technical Guide: Pharmacological Properties of LASSBio-873

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-873, a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has emerged as a promising small molecule with significant analgesic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, preclinical efficacy in a neuropathic pain model, and the experimental methodologies employed in its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for chronic pain management.

Introduction

This compound is a synthetic compound developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Universidade Federal do Rio de Janeiro. It is characterized as a muscarinic cholinergic receptor agonist. Preclinical studies have demonstrated its potent analgesic effects in models of acute, inflammatory, and, most notably, neuropathic pain, a condition with significant unmet medical need. This document consolidates the available pharmacological data and experimental protocols related to this compound.

Mechanism of Action

The primary mechanism of action of this compound is the activation of muscarinic cholinergic receptors. The analgesic effects of this compound are mediated, at least in part, through the M2 muscarinic receptor subtype. This was elucidated through in vivo studies where the analgesic effect of this compound was inhibited by the administration of methoctramine, a selective M2 receptor antagonist.

Signaling Pathway

The proposed signaling pathway for the analgesic action of this compound is initiated by its binding to and activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR). Activation of the M2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. In the context of nociception, this signaling cascade in the central and peripheral nervous systems is thought to contribute to a reduction in neuronal excitability and neurotransmitter release, ultimately leading to pain relief.

LASSBio_873_Signaling_Pathway LASSBio_873 This compound M2_Receptor M2 Muscarinic Receptor (GPCR) LASSBio_873->M2_Receptor Binds & Activates G_Protein Gi/o Protein M2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Neuronal_Activity Leads to Analgesia Analgesic Effect Neuronal_Activity->Analgesia Methoctramine Methoctramine (M2 Antagonist) Methoctramine->M2_Receptor Blocks

Caption: Proposed signaling pathway of this compound.

Preclinical Efficacy in Neuropathic Pain

The analgesic efficacy of this compound was evaluated in a well-established rodent model of neuropathic pain.

Quantitative Data
ParameterValueModel System
Dose 100 mg/kgSprague-Dawley rats with Spinal Nerve Ligation (SNL)
Administration Route Oral (p.o.)-
Effect Inhibition of thermal hyperalgesia-
Inhibition of mechanical allodynia-
Mechanism Probe Methoctramine (M2 antagonist)Reversal of analgesic effect

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological properties of this compound.

Animal Model: Spinal Nerve Ligation (SNL)

This surgical procedure is used to induce a state of peripheral neuropathy that mimics chronic nerve pain in humans.

Objective: To create a reproducible model of neuropathic pain.

Procedure:

  • Anesthesia: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Exposure: A dorsal midline incision is made to expose the paravertebral muscles at the L4-S2 levels. The muscles are separated to reveal the L6 transverse process.

  • Nerve Ligation: The L6 transverse process is removed to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then carefully isolated and tightly ligated with a silk suture.

  • Closure: The muscle and skin incisions are closed in layers.

  • Post-operative Care: Animals are monitored during recovery and administered analgesics for post-operative pain for a limited duration to not interfere with the study's endpoints. Behavioral testing is typically initiated several days after surgery to allow for the development of neuropathic pain symptoms.

SNL_Workflow Start Start: Adult Rat Anesthesia Anesthesia Start->Anesthesia Incision Dorsal Midline Incision Anesthesia->Incision Exposure Expose L4-L5 Vertebrae Incision->Exposure Ligation Ligate L5 Spinal Nerve Exposure->Ligation Closure Surgical Closure Ligation->Closure Recovery Post-operative Recovery Closure->Recovery End End: Neuropathic Pain Model Recovery->End

LASSBio-873: Unraveling its Role in Cholinergic Signaling - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the existing scientific literature and public databases have revealed no specific compound designated as "LASSBio-873" with a characterized role in cholinergic signaling. While the LASSBio research group at the Federal University of Rio de Janeiro is a prolific producer of novel bioactive compounds, information regarding a molecule with this specific identifier and its interaction with the cholinergic system is not currently available.

This technical guide, therefore, serves as a foundational framework, outlining the established principles of cholinergic signaling and the methodologies that would be employed to investigate a novel compound like the hypothetical this compound. Should information on this specific molecule become available, this document can be populated with the relevant data, experimental protocols, and pathway visualizations.

The Cholinergic Signaling Pathway: A Primer

Cholinergic signaling is fundamental to a vast array of physiological processes, including muscle contraction, memory formation, and autonomic nervous system regulation. The primary neurotransmitter in this system is acetylcholine (ACh). The signaling cascade can be broadly summarized as follows:

  • Synthesis and Storage: Acetylcholine is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) in the presynaptic neuron. It is then packaged into synaptic vesicles.

  • Release: Upon the arrival of an action potential, voltage-gated calcium channels open, leading to an influx of Ca2+. This triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing ACh into the synaptic cleft.

  • Receptor Binding: Acetylcholine diffuses across the synapse and binds to two main types of receptors on the postsynaptic membrane:

    • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon ACh binding, allow the influx of cations (primarily Na+ and Ca2+), leading to depolarization and an excitatory postsynaptic potential (EPSP).

    • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ACh binding. There are five subtypes (M1-M5) linked to various G-proteins, leading to diverse downstream effects.

  • Signal Termination: To prevent continuous stimulation, acetylcholine is rapidly hydrolyzed into choline and acetate by the enzyme acetylcholinesterase (AChE) in the synaptic cleft. The choline is then taken back up into the presynaptic neuron for reuse.

A potential therapeutic agent like this compound could modulate this pathway at several key points, such as by inhibiting AChE, acting as an agonist or antagonist at nAChRs or mAChRs, or affecting the synthesis or release of acetylcholine.

Investigating the Cholinergic Activity of a Novel Compound: Experimental Protocols

To elucidate the role of a compound like this compound in cholinergic signaling, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols employed in the field.

In Vitro Assays

This assay determines if a compound inhibits the enzyme responsible for acetylcholine breakdown.[1][2][3][4]

  • Principle: Based on the Ellman method, this colorimetric assay measures the activity of AChE.[1] Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of the test compound indicates AChE inhibition.

  • Materials:

    • Purified acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound (this compound)

    • Positive control (e.g., Donepezil, Galantamine)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution or vehicle control.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition and calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

These assays determine if a compound binds to and has affinity for cholinergic receptors.

  • Principle: Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor subtype. This involves competing the binding of a known radiolabeled ligand (which has high affinity and specificity for the receptor) with the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and a decrease in binding in the presence of the test compound indicates that it is competing for the same binding site.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO cells transfected with human M1-M5 muscarinic receptors, or brain tissue rich in nicotinic receptors).

    • Radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]epibatidine for nicotinic receptors).

    • Unlabeled test compound (this compound).

    • Unlabeled reference compound for determining non-specific binding (e.g., atropine for muscarinic receptors, nicotine for nicotinic receptors).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In tubes, combine the cell membranes/tissue homogenate, the radiolabeled ligand at a fixed concentration, and either the test compound, buffer (for total binding), or the unlabeled reference compound at a high concentration (for non-specific binding).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the data and perform a non-linear regression analysis to determine the Ki (inhibitory constant) or IC50 value for the test compound.

In Vivo Studies

Should in vitro data suggest significant cholinergic activity, in vivo studies in animal models would be the next step to assess the compound's effects on cognitive function and other physiological parameters.

  • Morris Water Maze: This test assesses spatial learning and memory in rodents. Animals are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform (escape latency) over several trials is a measure of learning. Memory is assessed in a probe trial where the platform is removed, and the time spent in the quadrant where the platform was previously located is measured. A compound with cognitive-enhancing properties would be expected to decrease escape latency and increase the time spent in the target quadrant.

  • Novel Object Recognition Test: This test evaluates recognition memory. An animal is first exposed to two identical objects in an arena. After a delay, one of the familiar objects is replaced with a new, novel object. The amount of time the animal spends exploring the novel object compared to the familiar one is a measure of recognition memory. A cognitive-enhancing drug would be expected to increase the time spent exploring the novel object.

  • Passive Avoidance Test: This test assesses learning and memory based on aversive stimuli. The apparatus consists of a light and a dark compartment. The animal is placed in the light compartment and, upon entering the dark compartment, receives a mild foot shock. The latency to re-enter the dark compartment in a subsequent trial is a measure of memory. A longer latency indicates better memory of the aversive experience.

Data Presentation and Visualization

All quantitative data from these experiments would be summarized in structured tables for clear comparison of different concentrations and conditions.

Example Data Tables

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound

CompoundIC50 (µM)
This compound[Data]
Donepezil[Data]

Table 2: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
M1 Muscarinic[Data]
M2 Muscarinic[Data]
M3 Muscarinic[Data]
M4 Muscarinic[Data]
M5 Muscarinic[Data]
α7 Nicotinic[Data]
α4β2 Nicotinic[Data]
Signaling Pathway and Workflow Diagrams

Visual representations are crucial for understanding complex biological processes and experimental designs. The following are examples of diagrams that would be generated using the DOT language.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ChAT ChAT ACh_vesicle ACh (in vesicle) ChAT->ACh_vesicle Synthesis AcetylCoA Acetyl-CoA AcetylCoA->ChAT Choline_in Choline Choline_in->ChAT Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release nAChR nAChR Response Postsynaptic Response nAChR->Response mAChR mAChR mAChR->Response Synaptic_Cleft->nAChR Binding Synaptic_Cleft->mAChR Binding AChE AChE Synaptic_Cleft->AChE Hydrolysis Choline_out Choline AChE->Choline_out Acetate Acetate AChE->Acetate Choline_Uptake Choline Transporter Choline_out->Choline_Uptake Choline_Uptake->Choline_in Reuptake

Caption: Overview of the cholinergic synapse and signaling pathway.

AChE_Inhibition_Assay cluster_workflow Experimental Workflow cluster_reaction Reaction Principle Start Prepare Reagents (AChE, Substrate, DTNB, Compound) Mix Mix AChE, DTNB, and Compound in 96-well plate Start->Mix Incubate Incubate at 37°C Mix->Incubate Add_Substrate Add Acetylthiocholine (Initiate Reaction) Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE Thiocholine + DTNB Thiocholine + DTNB TNB (Yellow) TNB (Yellow) Thiocholine + DTNB->TNB (Yellow) Spontaneous This compound This compound AChE AChE This compound->AChE Inhibition?

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Conclusion

While no specific information currently exists for "this compound" in the context of cholinergic signaling, this guide provides a comprehensive overview of the established scientific framework for such an investigation. The detailed experimental protocols and data visualization structures presented here form a robust blueprint for characterizing the potential cholinergic activities of any novel compound. Future research and the publication of data related to this compound will be necessary to populate this framework and elucidate its specific mechanism of action and therapeutic potential.

References

In Silico Modeling of LASSBio-873 Binding to the M2 Muscarinic Acetylcholine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the binding of LASSBio-873, a known muscarinic acetylcholine receptor (mAChR) agonist, to its primary biological target, the M2 subtype (M2R). Due to the current absence of publicly available in silico studies and specific binding affinity data for this compound, this document establishes a robust framework for such investigations. It leverages the known pharmacology of this compound and the extensive structural and functional data available for the M2 muscarinic receptor. The guide details experimental and computational protocols, presents representative binding data for other M2R agonists, and utilizes visualizations to illustrate key workflows and signaling pathways, thereby serving as a foundational resource for researchers engaged in the computational assessment of this compound and similar ligands.

Introduction

This compound is an orally active, blood-brain barrier-penetrating compound that has demonstrated potent analgesic effects in preclinical models of acute, inflammatory, and neuropathic pain.[1] Pharmacological studies have identified its mechanism of action as an agonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Specifically, the analgesic effects of this compound are inhibited by the M2 receptor-selective antagonist methoctramine, strongly implicating the M2R as a primary target for its therapeutic actions.[1]

The M2 muscarinic receptor is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in regulating physiological functions in the central and peripheral nervous systems. As a therapeutic target, the M2R is of significant interest for a variety of conditions. Understanding the molecular interactions between novel ligands like this compound and the M2R is paramount for rational drug design and optimization. In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful approach to elucidate these interactions at an atomic level.

This guide outlines a systematic approach to the in silico modeling of this compound's interaction with the human M2 muscarinic receptor, providing detailed methodologies and data presentation strategies to facilitate further research.

Data Presentation: Representative M2 Muscarinic Receptor Agonist Affinities

While specific quantitative binding data for this compound are not currently available in the public domain, the following table summarizes the binding affinities (Ki) and functional potencies (EC50) of several well-characterized agonists at the human M2 muscarinic receptor. This data serves as a benchmark for contextualizing potential future experimental results for this compound.

CompoundKi (nM)EC50 (nM)Assay TypeReference
Carbachol1,600110[3H]-NMS Competition Binding, Contraction Assay[3]
Acetylcholine-537Vasodilation Assay
Oxotremorine-M1.8-[3H]-NMS Competition Binding
Pilocarpine6,2001,830[3H]-NMS Competition Binding, Contraction Assay
Methacholine-52Vasodilation Assay

Experimental and Computational Protocols

A rigorous in silico modeling study is underpinned by robust computational methods and complemented by experimental validation. This section details the protocols for both.

In Silico Modeling Workflow

The following workflow outlines the key steps for a comprehensive in silico investigation of this compound binding to the M2R.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Binding Energy Calculation receptor_prep Receptor Preparation (PDB: 3UON, 4MQS) docking Molecular Docking (e.g., AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (this compound 3D Structure) ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_simulation MD Simulation (e.g., GROMACS, AMBER) pose_analysis->md_simulation trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md_simulation->trajectory_analysis mmpbsa MM/PBSA or MM/GBSA trajectory_analysis->mmpbsa

Caption: In Silico Modeling Workflow for this compound and M2R.

  • Obtain Crystal Structure: Download the crystal structure of the human M2 muscarinic receptor from the Protein Data Bank (PDB). Suitable structures include those in complex with antagonists (e.g., PDB ID: 3UON) or agonists (e.g., PDB ID: 4MQS).

  • Pre-processing: Using molecular modeling software such as UCSF Chimera or Maestro (Schrödinger), prepare the protein by:

    • Removing water molecules and any co-crystallized ligands or non-essential ions.

    • Adding hydrogen atoms and assigning appropriate protonation states for titratable residues at a physiological pH.

    • Repairing any missing side chains or loops.

    • Performing an initial energy minimization to relieve any steric clashes.

  • Generate 3D Structure: Obtain the 2D structure of this compound and convert it to a 3D conformation using software like ChemDraw or MarvinSketch, followed by energy minimization using a suitable force field (e.g., MMFF94).

  • Generate Tautomers/Protonation States: Enumerate possible tautomers and protonation states of this compound at physiological pH.

  • Assign Partial Charges: Calculate and assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Define the Binding Site: The binding site can be defined based on the position of the co-crystallized ligand in the chosen PDB structure. Typically, a grid box is generated around the orthosteric binding pocket.

  • Perform Docking: Use molecular docking software such as AutoDock Vina, GOLD, or Glide to dock the prepared this compound structure into the defined binding site of the M2R.

  • Analyze Docking Poses: Analyze the resulting docking poses based on their predicted binding energies (docking scores) and clustering. The most favorable poses are those with the lowest binding energy and that form key interactions with known binding site residues.

  • System Setup: The most promising protein-ligand complex from docking is embedded in a lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological concentration.

  • Equilibration: The system is subjected to a series of equilibration steps, typically starting with position restraints on the protein and ligand, which are gradually released to allow the system to relax.

  • Production Run: A production MD simulation is run for an extended period (typically hundreds of nanoseconds) to observe the dynamics and stability of the protein-ligand interaction.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (RMSD), identify flexible regions (RMSF), and analyze specific interactions like hydrogen bonds and hydrophobic contacts over time.

Experimental Protocol: Radioligand Binding Assay

To experimentally determine the binding affinity of this compound for the M2R, a competitive radioligand binding assay can be performed.

  • Membrane Preparation:

    • Culture cells stably expressing the human M2 muscarinic receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Isolate the membrane fraction by centrifugation.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M2R antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of the unlabeled competitor ligand (this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Visualization

Upon agonist binding, the M2 muscarinic receptor initiates a signaling cascade that leads to various cellular responses. The canonical signaling pathway is depicted below.

M2R_signaling_pathway cluster_membrane Plasma Membrane LASSBio873 This compound (Agonist) M2R M2 Muscarinic Receptor LASSBio873->M2R Binds G_protein Gi/o Protein (α, βγ subunits) M2R->G_protein Activates AC Adenylate Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Hyperpolarization, Decreased Heart Rate) PKA->CellularResponse Phosphorylates targets K_ion K+ Efflux GIRK->K_ion Opens K_ion->CellularResponse

Caption: M2 Muscarinic Receptor Signaling Pathway.

Activation of the M2R by an agonist like this compound leads to the coupling and activation of inhibitory G proteins (Gi/o). The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Simultaneously, the Gβγ subunit complex can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent inhibitory effects such as a decrease in heart rate.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound binding to the M2 muscarinic receptor. By integrating established computational methodologies with relevant experimental protocols and signaling pathway information, researchers can build a detailed understanding of the molecular interactions driving the pharmacological activity of this compound. The provided protocols for molecular docking and MD simulations, along with the representative binding data for other M2R agonists, offer a solid foundation for initiating and interpreting such studies. Future work should focus on obtaining experimental binding and functional data for this compound to validate and refine the in silico models, ultimately aiding in the development of novel therapeutics targeting the M2 muscarinic receptor.

References

Technical Whitepaper: Early-Stage Preclinical Evaluation of the Anti-Inflammatory Effects of N-Acylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing the anti-inflammatory effects of LASSBio-873 is limited. This technical guide, therefore, summarizes the established anti-inflammatory properties and mechanisms of action of closely related N-acylhydrazone (NAH) analogues, such as LASSBio-1135 and LASSBio-1586, to provide a representative framework for early-stage investigation. The experimental data and protocols presented herein are derived from studies on these surrogate compounds and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The N-acylhydrazone (NAH) scaffold has emerged as a promising framework for the development of novel anti-inflammatory agents. This document outlines the preclinical anti-inflammatory profile of representative NAH derivatives, focusing on their efficacy in established in vivo and in vitro models of inflammation.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of NAH derivatives is frequently assessed using the carrageenan-induced paw edema model, a classic test for acute inflammation. This model allows for the evaluation of a compound's ability to reduce swelling and inhibit the production of pro-inflammatory mediators.

Carrageenan-Induced Paw Edema

Intraplantar injection of carrageenan in rodents elicits a biphasic inflammatory response.[1] The early phase is characterized by the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[2] Treatment with NAH derivatives has been shown to significantly reduce paw volume in a dose-dependent manner.

Table 1: Effect of LASSBio-1586 on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%)
LASSBio-15861050.63
LASSBio-15862077.39
LASSBio-15864087.03
Dexamethasone276.96

Data adapted from studies on LASSBio-1586.[3]

Leukocyte Migration

A key event in inflammation is the recruitment of leukocytes to the site of injury. The anti-inflammatory activity of NAH derivatives is also evidenced by their ability to inhibit leukocyte migration into the peritoneal cavity following an inflammatory stimulus. LASSBio-1586 demonstrated a potent, dose-dependent reduction in leukocyte migration, with the highest dose showing efficacy comparable to the corticosteroid dexamethasone.[3]

Table 2: Inhibition of Carrageenan-Induced Leukocyte Migration by LASSBio-1586

Treatment GroupDose (mg/kg, p.o.)Inhibition of Leukocyte Migration (%)
LASSBio-158610Not specified
LASSBio-158620Not specified
LASSBio-15864075.89
Dexamethasone276.96

Data adapted from studies on LASSBio-1586.[3]

In Vitro Anti-Inflammatory Effects and Mechanism of Action

In vitro studies are crucial for elucidating the molecular mechanisms underlying the anti-inflammatory effects of drug candidates. For NAH derivatives like LASSBio-1135, a key mechanism involves the inhibition of pro-inflammatory cytokine production.

Inhibition of TNF-α Production

Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory cascade. LASSBio-1135 has been shown to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated murine macrophages in a concentration-dependent manner, with a calculated IC50 of 546 nM. This inhibition is mediated, at least in part, by the blockade of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Table 3: LASSBio-1135 Inhibition of LPS-Induced TNF-α Release

ConcentrationTNF-α Inhibition
IC50546 nM

Data obtained from in vitro studies with LASSBio-1135 on LPS-stimulated murine macrophages.

Signaling Pathway Modulation

The anti-inflammatory effects of several LASSBio compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For instance, LASSBio-998 has been identified as a p38 MAPK inhibitor, which suppresses the production of TNF-α and IL-1β. Furthermore, compounds like LASSBio-1829 have been developed as IKK2 inhibitors, targeting the NF-κB signaling pathway. The multifaceted mechanisms of action, including the potential involvement of nitrergic, serotonergic, and histamine signaling pathways, as well as COX-2 inhibition, have been suggested for compounds like LASSBio-1586.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Male Wistar rats or Swiss mice are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound (e.g., LASSBio derivative) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin or dexamethasone) is also included.

  • Induction of Inflammation: One hour after compound administration, 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is then calculated for each treatment group relative to the vehicle control group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in tissue is a marker of neutrophil infiltration.

  • Tissue Homogenization: Paw tissue samples are collected at the end of the paw edema experiment, weighed, and homogenized in a suitable buffer (e.g., potassium phosphate buffer containing HTAB).

  • Centrifugation: The homogenates are centrifuged to pellet insoluble material.

  • Supernatant Collection: The supernatant containing the MPO enzyme is collected for analysis.

  • Kinetic Colorimetric Assay: The MPO activity in the supernatant is determined by measuring the change in absorbance at a specific wavelength (e.g., 460 nm) over time, following the addition of a substrate solution (e.g., o-dianisidine dihydrochloride and hydrogen peroxide).

  • Data Analysis: MPO activity is expressed as units per milligram of tissue.

Measurement of Cytokines (TNF-α and IL-1β)
  • Sample Collection: Paw tissue is homogenized as described above, and the supernatant is collected. Alternatively, blood samples can be collected to measure systemic cytokine levels.

  • ELISA: The concentrations of TNF-α and IL-1β in the tissue homogenates or serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Cytokine levels are expressed as picograms per milligram of tissue or per milliliter of serum.

Visualizations

Signaling Pathways

G Figure 1: Simplified Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 NFkB NF-κB IKK->NFkB p38->NFkB TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b LASSBio LASSBio Derivatives LASSBio->IKK inhibit LASSBio->p38 inhibit

Caption: Simplified Inflammatory Signaling Cascade and Points of Intervention by LASSBio Derivatives.

Experimental Workflow

G Figure 2: In Vivo Anti-Inflammatory Evaluation Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis a Animal Acclimatization b Grouping and Dosing a->b c Carrageenan Injection b->c d Paw Volume Measurement c->d e Tissue Collection d->e f MPO Assay e->f g Cytokine Analysis (ELISA) e->g

Caption: Workflow for In Vivo Evaluation of Anti-Inflammatory Compounds.

References

LASSBio-873: A Novel Muscarinic Agonist for the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Effects on Thermal Hyperalgesia and Mechanical Allodynia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of LASSBio-873, a novel muscarinic agonist, with a specific focus on its efficacy in mitigating thermal hyperalgesia and mechanical allodynia, key symptoms of neuropathic pain. This document summarizes the available data, details the experimental methodologies used in its evaluation, and elucidates its proposed mechanism of action through relevant signaling pathways.

Introduction

This compound, a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has emerged as a promising therapeutic candidate for the treatment of chronic pain. It functions as a muscarinic cholinergic agonist, exhibiting potent analgesic properties in preclinical models of acute and inflammatory pain.[1] This guide delves into the significant findings from a pivotal study evaluating the prophylactic and therapeutic efficacy of this compound in a rat model of chronic peripheral nerve injury induced by spinal nerve ligation (SNL).[1]

Core Efficacy Data

The primary evidence for the antihyperalgesic and antiallodynic effects of this compound comes from a study utilizing the spinal nerve ligation (SNL) model in rats. Oral administration of this compound at a dose of 100 mg/kg demonstrated significant efficacy in both preventing the development of and reversing established neuropathic pain symptoms.[1]

Quantitative Data Summary

The following table summarizes the key findings from the aforementioned study. It is important to note that while the study reported significant inhibition and reversal of pain symptoms, the specific quantitative data from the original publication by Mendes et al. (2013) is not publicly available. The table reflects the qualitative outcomes reported in the abstract of the study.

Pain Modality Experimental Condition Treatment Group Dosage Effect Reference
Thermal HyperalgesiaProphylactic (administered for 7 days post-SNL)This compound100 mg/kg (oral, once daily)Inhibition of development[1]
Therapeutic (administered after establishment of hyperalgesia)This compound100 mg/kg (oral)Reversal of symptoms[1]
Mechanical AllodyniaProphylactic (administered for 7 days post-SNL)This compound100 mg/kg (oral, once daily)Inhibition of development
Therapeutic (administered after establishment of allodynia)This compound100 mg/kg (oral)Reversal of symptoms

Mechanism of Action: M2 Muscarinic Receptor Signaling

The analgesic effects of this compound are attributed to its activity as a muscarinic agonist, with a specific implication of the M2 muscarinic receptor signaling pathway. The study by Mendes et al. (2013) demonstrated that the analgesic effect of this compound was inhibited by the intrathecal administration of methoctramine, a selective M2 receptor antagonist.

M2 muscarinic receptors are G-protein coupled receptors that, upon activation, typically couple to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to a decrease in neuronal excitability and nociceptive transmission. Additionally, the βγ-subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and further inhibition of neuronal activity.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M2R M2 Muscarinic Receptor This compound->M2R Binds & Activates G_protein Gαi/oβγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channel G_protein->GIRK βγ activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Analgesia Decreased Neuronal Excitability (Analgesia) PKA->Analgesia K_ion K+ GIRK->K_ion Efflux K_ion->Analgesia Hyperpolarization

Fig. 1: this compound M2 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The following sections detail the standard methodologies for the key experiments used to evaluate the effects of this compound on neuropathic pain. The specific parameters employed in the Mendes et al. (2013) study are not publicly available; therefore, these represent generalized protocols.

Animal Model: Spinal Nerve Ligation (SNL)

The SNL model is a widely used and validated model of neuropathic pain in rodents.

Objective: To induce a state of chronic peripheral nerve injury that mimics key aspects of human neuropathic pain, including thermal hyperalgesia and mechanical allodynia.

Procedure:

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Surgical Incision: A dorsal midline incision is made at the level of the L4-S2 vertebrae.

  • Muscle Dissection: The paraspinal muscles are separated to expose the transverse processes of the L5 and L6 vertebrae.

  • Nerve Ligation: The L5 and L6 spinal nerves are carefully isolated and tightly ligated with a non-absorbable suture (e.g., 4-0 silk).

  • Wound Closure: The muscle and skin layers are sutured.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain symptoms.

SNL_Workflow start Anesthetize Rat incision Dorsal Midline Incision (L4-S2) start->incision dissection Separate Paraspinal Muscles incision->dissection exposure Expose L5 & L6 Transverse Processes dissection->exposure ligation Isolate & Ligate L5 & L6 Spinal Nerves exposure->ligation closure Suture Muscle & Skin ligation->closure recovery Post-operative Care & Monitoring closure->recovery

Fig. 2: Spinal Nerve Ligation (SNL) Experimental Workflow
Assessment of Thermal Hyperalgesia: Hargreaves Test

The Hargreaves test is used to measure the latency of paw withdrawal in response to a thermal stimulus.

Apparatus: A commercially available plantar test apparatus (e.g., Ugo Basile) consisting of a glass platform and a movable radiant heat source.

Procedure:

  • Acclimatization: Rats are placed in individual plexiglass chambers on the glass platform and allowed to acclimatize for a period (e.g., 15-30 minutes) before testing.

  • Stimulus Application: The radiant heat source is positioned under the plantar surface of the hind paw.

  • Measurement: The heat source is activated, and the time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

  • Testing Schedule: Baseline measurements are taken before SNL surgery and drug administration. Post-treatment measurements are taken at specific time points to assess the effect of this compound.

Assessment of Mechanical Allodynia: Von Frey Test

The von Frey test is used to determine the paw withdrawal threshold in response to a mechanical stimulus.

Apparatus: A set of calibrated von Frey filaments of increasing stiffness or an electronic von Frey apparatus.

Procedure:

  • Acclimatization: Rats are placed in individual chambers with a wire mesh floor and allowed to acclimatize.

  • Filament Application: Von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Response Assessment: A positive response is defined as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is typically determined using the up-down method. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.

  • Testing Schedule: Baseline measurements are taken before SNL surgery and drug administration. Post-treatment measurements are taken at various time points to evaluate the effect of this compound.

Summary and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for the treatment of neuropathic pain. Its ability to both prevent the development of and reverse established thermal hyperalgesia and mechanical allodynia in a preclinical model is a significant finding. The elucidation of its mechanism of action via the M2 muscarinic receptor provides a clear rationale for its analgesic effects.

Future research should focus on obtaining more detailed dose-response data, evaluating the long-term efficacy and safety of this compound, and exploring its potential in other models of chronic pain. Further investigation into the downstream signaling pathways modulated by this compound could also reveal additional therapeutic targets and enhance our understanding of its analgesic properties. The development of this compound represents a potential advancement in the pharmacological management of neuropathic pain, a condition for which there is a significant unmet medical need.

References

Methodological & Application

Application Notes and Protocols: Synthesis of LASSBio-873 from Cycloalkyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-873 is a compound of significant interest within the N-acylhydrazone class of molecules, recognized for its potential analgesic and anti-inflammatory properties. Pharmacological studies have identified it as an orally active agonist of muscarinic cholinergic receptors (mAChRs), with a notable ability to cross the blood-brain barrier.[1] The analgesic effects of this compound are reportedly mediated through the activation of the M2 muscarinic receptor signaling pathway.[1][2]

While some databases identify this compound as a complex pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, the focus of these application notes is on the synthesis of a structurally related N-acylhydrazone derived from a cycloalkyl ester, a synthetic strategy extensively employed by the Laboratory for the Evaluation and Synthesis of Bioactive Substances (LASSBio) for the development of novel therapeutic agents.[3][4] This class of compounds has demonstrated significant potential in the management of acute and inflammatory pain.

This document provides a detailed protocol for the synthesis of a representative LASSBio N-acylhydrazone, (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide, starting from a cycloalkyl ester. It includes quantitative data for a representative synthesis, detailed experimental procedures, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide

CompoundMolecular FormulaMolar Mass ( g/mol )Role
Methyl cyclopentanecarboxylateC₇H₁₂O₂128.17Starting Material
Hydrazine hydrate (80%)H₆N₂O50.06Reagent
CyclopentanecarbohydrazideC₆H₁₂N₂O128.17Intermediate
4-NitrobenzaldehydeC₇H₅NO₃151.12Reagent
(E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazideC₁₃H₁₅N₃O₃261.28Final Product

Table 2: Representative Yields for the Synthesis of (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide

Reaction StepProductYield (%)
Hydrazinolysis of methyl cyclopentanecarboxylateCyclopentanecarbohydrazide75-85
Condensation with 4-nitrobenzaldehyde(E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide80-90

Experimental Protocols

Synthesis of Cyclopentanecarbohydrazide (Intermediate)

Materials:

  • Methyl cyclopentanecarboxylate

  • Hydrazine hydrate (80% solution in water)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • To a solution of methyl cyclopentanecarboxylate (1.0 eq) in absolute ethanol, add hydrazine hydrate (4.0 eq).

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add crushed ice to induce precipitation of the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield cyclopentanecarbohydrazide.

Synthesis of (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide (Final Product)

Materials:

  • Cyclopentanecarbohydrazide

  • 4-Nitrobenzaldehyde

  • Absolute ethanol

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve cyclopentanecarbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add 4-nitrobenzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain (E)-N'-(4-nitrobenzylidene)cyclopentanecarbohydrazide.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation Cycloalkyl Ester Cycloalkyl Ester Cycloalkyl Hydrazide Cycloalkyl Hydrazide Cycloalkyl Ester->Cycloalkyl Hydrazide Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cycloalkyl Ester Cycloalkyl Hydrazide_ref Cycloalkyl Hydrazide Aldehyde Aldehyde Aldehyde->Cycloalkyl Hydrazide_ref N-Acylhydrazone (this compound analogue) N-Acylhydrazone (this compound analogue) Cycloalkyl Hydrazide_ref->N-Acylhydrazone (this compound analogue) Ethanol, HCl (cat.)

Caption: Synthetic route to N-acylhydrazones from cycloalkyl esters.

Proposed Signaling Pathway of this compound

G This compound This compound M2 Muscarinic Receptor M2 Muscarinic Receptor This compound->M2 Muscarinic Receptor Agonist G_protein Gi/Go Protein M2 Muscarinic Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: this compound signaling via the M2 muscarinic receptor.

References

Protocol for In Vivo Administration of LASSBio-873 in Rats: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of LASSBio-873 to rats, based on currently available preclinical data. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this novel compound, particularly in the context of neuropathic pain.

Introduction to this compound

This compound is a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative that has demonstrated significant analgesic and sedative properties in preclinical studies. Its primary mechanism of action is the activation of the M2 muscarinic acetylcholine receptor, which is involved in the modulation of pain signaling pathways. Research indicates its potential as a therapeutic agent for neuropathic pain. A study on a rat model of neuropathic pain showed that oral administration of this compound at a dose of 100 mg/kg reversed thermal hyperalgesia and mechanical allodynia without causing behavioral alterations.

Experimental Protocols

Materials and Equipment
  • This compound: Synthesized as a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative.

  • Vehicle for Oral Administration: A suitable vehicle for suspending or dissolving this compound is required. Based on common practices for oral gavage of pyrazole derivatives in rats, a suspension in 0.5% or 1% carboxymethylcellulose (CMC) in distilled water is recommended. Alternatively, a solution in a small percentage of dimethyl sulfoxide (DMSO) followed by dilution with saline or corn oil can be considered, though preliminary solubility and stability tests are essential.

  • Animals: Male Wistar or Sprague-Dawley rats, specific pathogen-free, with weights appropriate for the study design (e.g., 200-250 g).

  • Oral Gavage Needles: 16-18 gauge, 2-3 inches in length, with a rounded ball tip.

  • Syringes: Appropriate volume for the calculated dose.

  • Animal Scale: For accurate body weight measurement.

  • Standard laboratory equipment: Beakers, graduated cylinders, stir plates, etc.

Preparation of this compound Formulation
  • Determine the appropriate vehicle. Perform solubility tests to identify the most suitable vehicle for achieving a homogenous and stable suspension or solution of this compound at the desired concentration.

  • Preparation of a 0.5% CMC suspension (Example):

    • Weigh the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number of animals to be dosed.

    • Prepare the 0.5% CMC solution by slowly adding 0.5 g of CMC to 100 mL of distilled water while continuously stirring until a clear, viscous solution is formed.

    • Levigate the weighed this compound powder with a small amount of the 0.5% CMC solution to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% CMC solution to the paste while stirring continuously to achieve a uniform suspension.

    • Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.

In Vivo Administration Procedure (Oral Gavage)
  • Animal Handling and Acclimatization:

    • House the rats in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week before the experiment to allow for acclimatization.

    • Provide ad libitum access to standard chow and water.

    • Handle the animals daily for several days prior to the experiment to reduce stress associated with handling and the gavage procedure.

  • Dose Calculation:

    • Weigh each rat accurately on the day of dosing.

    • Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the target dose (e.g., 100 mg/kg). The typical volume for oral gavage in rats is 5-10 mL/kg.

  • Oral Gavage Technique:

    • Gently restrain the rat to immobilize its head and body.

    • Measure the gavage needle against the rat's body, from the tip of the nose to the last rib, to estimate the appropriate insertion depth and avoid stomach perforation.

    • With the rat's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

    • Once the needle is in the esophagus, deliver the calculated dose volume slowly and steadily.

    • Carefully withdraw the needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing or leakage of the substance from the mouth or nose.

Data Presentation

Pharmacodynamic Data (Hypothetical)

While specific pharmacokinetic data for this compound is not yet publicly available, the following table illustrates how such data could be presented.

ParameterValue (at 100 mg/kg oral dose)Unit
Pharmacodynamics
Analgesic Efficacy (Hot Plate Test)Increased latency to response by X%% change from baseline
Mechanical Allodynia (von Frey)Increased paw withdrawal threshold by Y gg
Sedative Effect (Open Field)No significant change in locomotor activity-
Pharmacokinetics
Cmax (Maximum Concentration)Data not availableng/mL
Tmax (Time to Cmax)Data not availableh
AUC (Area Under the Curve)Data not availableng·h/mL
Half-life (t½)Data not availableh
Toxicology
LD50 (Median Lethal Dose)> 2000 (estimated)mg/kg
Effect on Body WeightNo significant change-
Effect on Organ WeightsData not available-
Hematological ParametersData not available-
Biochemical ParametersData not available-

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Neuropathic Pain

This compound exerts its analgesic effects through the activation of the M2 muscarinic acetylcholine receptor. The proposed downstream signaling cascade in a neuron involved in pain transmission is depicted below.

LASSBio873_Signaling_Pathway LASSBio873 This compound M2R M2 Muscarinic Receptor LASSBio873->M2R Activates G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_AKT PI3K/AKT/mTORC1 Pathway G_protein->PI3K_AKT Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesic Effect (Reduced Nociception) PKA->Analgesia Leads to PI3K_AKT->Analgesia Leads to Experimental_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery & Treatment cluster_analysis Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) acclimatization->baseline surgery Induction of Neuropathic Pain (e.g., Chronic Constriction Injury) baseline->surgery pain_dev Pain Development (1-2 weeks) surgery->pain_dev treatment Daily Oral Administration of this compound (100 mg/kg) or Vehicle (7 days) pain_dev->treatment behavioral_tests Behavioral Testing (During and after treatment) treatment->behavioral_tests data_analysis Data Collection & Statistical Analysis behavioral_tests->data_analysis tissue_collection Tissue Collection (e.g., Spinal Cord, DRG) for Biochemical/Histological Analysis data_analysis->tissue_collection

Application Notes and Protocols for Testing LASSBio-873 in a Spinal Nerve Ligation Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the therapeutic potential of LASSBio-873, a muscarinic acetylcholine receptor agonist, in a preclinical model of neuropathic pain. The protocols outlined below describe the spinal nerve ligation (SNL) model in rats and the subsequent behavioral and biochemical assays to assess the efficacy of this compound.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve injury, remains a significant therapeutic challenge.[1] The spinal nerve ligation (SNL) model is a widely used and well-characterized preclinical model that mimics many of the sensory abnormalities observed in human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[1] this compound, a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has been identified as a muscarinic cholinergic receptor agonist with analgesic properties.[2][3] Studies have shown that oral administration of this compound can inhibit the development and reverse the symptoms of thermal hyperalgesia and mechanical allodynia in the SNL model.[2] The analgesic effect of this compound is mediated, at least in part, through the activation of the muscarinic M2 receptor signaling pathway.

These application notes provide detailed protocols for the SNL surgery, behavioral testing, and potential downstream molecular analyses to further investigate the mechanism of action of this compound.

Data Presentation

The following tables are structured to present quantitative data obtained from studies evaluating this compound in the SNL model.

Note: The following tables are presented with placeholder data. Researchers should populate these tables with their experimental data. The data from the foundational study by Mendes et al. (2013) should be referenced for comparison.

Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)

Treatment GroupPre-SNL Baseline (g)Post-SNL Day 7 (g)Post-SNL Day 14 (g)Post-SNL Day 21 (g)
Sham + Vehicle15.2 ± 0.814.9 ± 0.715.1 ± 0.915.0 ± 0.8
SNL + Vehicle15.1 ± 0.92.5 ± 0.42.1 ± 0.32.3 ± 0.5
SNL + this compound (100 mg/kg)15.0 ± 0.78.9 ± 1.1#10.2 ± 1.3#9.8 ± 1.2#
SNL + this compound + Methoctramine15.3 ± 0.83.1 ± 0.52.9 ± 0.43.2 ± 0.6

*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to SNL + Vehicle. Data are expressed as mean paw withdrawal threshold in grams ± SEM.

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupPre-SNL Baseline (s)Post-SNL Day 7 (s)Post-SNL Day 14 (s)Post-SNL Day 21 (s)
Sham + Vehicle10.5 ± 0.510.3 ± 0.410.6 ± 0.610.4 ± 0.5
SNL + Vehicle10.4 ± 0.64.2 ± 0.33.9 ± 0.24.1 ± 0.4
SNL + this compound (100 mg/kg)10.6 ± 0.58.1 ± 0.7#8.9 ± 0.8#8.5 ± 0.6#
SNL + this compound + Methoctramine10.5 ± 0.64.5 ± 0.44.3 ± 0.34.6 ± 0.5

*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to SNL + Vehicle. Data are expressed as mean paw withdrawal latency in seconds ± SEM.

Experimental Protocols

Spinal Nerve Ligation (SNL) Surgery

This protocol describes the procedure for inducing neuropathic pain in rats through the ligation of the L5 and L6 spinal nerves.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps, retractors, needle holder)

  • 4-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave and disinfect the surgical area over the lumbar spine.

  • Place the animal in a prone position on a heating pad to maintain body temperature.

  • Make a midline incision of the skin at the level of the L4 to S2 vertebrae.

  • Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 transverse processes.

  • Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 4-0 silk suture.

  • Ensure that the ligation is secure but does not sever the nerves.

  • Suture the muscle layers and close the skin incision with wound clips or sutures.

  • Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.

  • Monitor the animal for any signs of distress or infection.

Behavioral Testing

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 10, 15 g)

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.

  • Begin testing once the animals are calm and not actively exploring.

  • Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve ligation.

  • Start with a filament of intermediate force (e.g., 2 g) and apply it with just enough force to cause it to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.

  • The 50% withdrawal threshold is calculated from the pattern of responses.

This test measures the latency of paw withdrawal from a radiant heat source.

Materials:

  • Hargreaves apparatus (plantar test)

  • Plexiglas enclosures

Procedure:

  • Place the rats in individual Plexiglas enclosures on the glass surface of the Hargreaves apparatus and allow them to acclimate for at least 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw ipsilateral to the nerve ligation.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the rat withdraws its paw.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform three to five measurements for each paw, with at least 5 minutes between each measurement, and calculate the average withdrawal latency.

Biochemical Assays

This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in spinal cord tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Rat spinal cord tissue (lumbar region)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Homogenizer

  • Centrifuge

  • Rat TNF-α ELISA kit

  • Microplate reader

Procedure:

  • At the end of the behavioral experiments, euthanize the rats and dissect the lumbar spinal cord.

  • Homogenize the tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

  • Collect the supernatant containing the protein extract.

  • Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the concentration of TNF-α based on the standard curve.

  • Normalize the TNF-α concentration to the total protein concentration for each sample.

This protocol describes the indirect measurement of nitric oxide (NO) production by quantifying its stable metabolites, nitrite and nitrate, using the Griess reagent.

Materials:

  • Rat spinal cord tissue (lumbar region)

  • Homogenization buffer

  • Homogenizer

  • Centrifuge

  • Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrate reductase (for conversion of nitrate to nitrite)

  • Microplate reader

Procedure:

  • Dissect and homogenize the lumbar spinal cord tissue as described for the TNF-α assay.

  • Centrifuge the homogenate and collect the supernatant.

  • To measure total nitrite and nitrate, first convert nitrate to nitrite by incubating the samples with nitrate reductase.

  • Add the Griess reagent to the samples and standards.

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculate the concentration of nitrite/nitrate based on a standard curve.

  • Normalize the results to the total protein concentration of the sample.

Visualizations

Signaling Pathway

LASSBio873_Signaling_Pathway cluster_neuron Nociceptive Neuron LASSBio873 This compound M2R Muscarinic M2 Receptor LASSBio873->M2R activates Gi Gi Protein M2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA IonChannel Ion Channels (e.g., Ca2+, K+) PKA->IonChannel modulates Neurotransmitter Neurotransmitter Release (e.g., Glutamate, Substance P) IonChannel->Neurotransmitter reduces PainSignal Pain Signal Transmission Neurotransmitter->PainSignal Experimental_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery Baseline Baseline Behavioral Testing (von Frey & Hargreaves) SNL Spinal Nerve Ligation (SNL) or Sham Surgery Baseline->SNL Recovery Post-operative Recovery (7 days) SNL->Recovery Treatment Daily this compound (100 mg/kg, p.o.) or Vehicle Administration Recovery->Treatment Behavioral Behavioral Testing (Days 7, 14, 21 post-SNL) Treatment->Behavioral Biochemical Biochemical Analysis (Spinal Cord Tissue at Day 21) Behavioral->Biochemical

References

Application Notes and Protocols for the Characterization of LASSBio-873

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LASSBio-873 is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity intended for pharmaceutical development, a thorough physicochemical and analytical characterization is paramount. This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound. The methodologies outlined here are essential for establishing the identity, purity, stability, and other critical quality attributes of the molecule.

The Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro is a center for research in medicinal chemistry, focusing on the rational design and synthesis of new bioactive compounds.[1][2] The analytical methods described herein are based on established techniques commonly employed for the characterization of novel small molecules developed in similar research environments.

Physicochemical Characterization

A fundamental step in the characterization of a new drug candidate is the determination of its basic physicochemical properties. These properties influence the compound's biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of this compound (Hypothetical Data)
PropertyMethodResult
Molecular WeightMass SpectrometryData not available
Melting PointDifferential Scanning Calorimetry (DSC)Data not available
Aqueous SolubilityUV SpectroscopyData not available
Lipophilicity (LogP)HPLC with UV detectionData not available
pKaPotentiometric titrationData not available

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. A validated HPLC method is crucial for assessing the purity of this compound and for its quantification in various matrices, including biological fluids for pharmacokinetic studies.

Protocol 1: Purity Determination and Quantification of this compound by HPLC

This protocol describes a reverse-phase HPLC method for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point for method development. A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Solution: Dissolve the this compound sample in the mobile phase or a suitable solvent to a concentration within the calibration range.

4. Data Analysis:

  • Purity: Determine the area percentage of the main peak corresponding to this compound in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Table 2: HPLC Method Validation Parameters (Illustrative)
ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% recovery)98-102%
Precision (% RSD)≤ 2%
Limit of Detection (LOD)Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure of new molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

Protocol 2: Structural Elucidation by NMR Spectroscopy

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

2. Sample Preparation:

  • Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to assign signals and confirm connectivity.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate ¹H NMR signals to determine the relative number of protons.

  • Analyze chemical shifts, coupling constants, and 2D correlations to elucidate the complete molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Protocol 3: Molecular Weight Determination by Mass Spectrometry

1. Instrumentation and Materials:

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

  • HPLC system for LC-MS analysis (optional)

  • Solvents (e.g., acetonitrile, methanol, water) with a volatile modifier (e.g., formic acid)

  • This compound sample

2. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

3. Data Acquisition:

  • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire data in positive and/or negative ionization mode.

  • Obtain high-resolution mass spectra to determine the accurate mass.

4. Data Analysis:

  • Determine the monoisotopic mass of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

  • Compare the experimentally determined accurate mass with the theoretical mass calculated from the proposed chemical formula to confirm the elemental composition.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of a compound, including its melting point, thermal stability, and decomposition profile.[3][4][5]

Protocol 4: Thermal Analysis by DSC and TGA

1. Instrumentation and Materials:

  • DSC instrument

  • TGA instrument

  • Sample pans (e.g., aluminum, platinum)

  • This compound sample

2. DSC Analysis:

  • Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Record the heat flow as a function of temperature. The melting point is identified as the peak of the endothermic event.

3. TGA Analysis:

  • Accurately weigh a slightly larger amount of this compound (typically 5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature.

  • Record the mass loss as a function of temperature to determine the decomposition temperature and profile.

Visualizations

Diagram 1: General Workflow for Bioactive Compound Characterization

cluster_pathway Cellular Signaling Cascade Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse LASSBio873 This compound LASSBio873->Kinase2

References

Application Notes and Protocols for LASSBio-873 Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-873 is a novel N-acylhydrazone derivative with potential anti-inflammatory properties. This document provides a comprehensive guide to the experimental design for evaluating the anti-inflammatory activity of this compound. The protocols detailed herein are based on established assays used to characterize similar compounds within the LASSBio series, which have been shown to modulate key inflammatory pathways such as p38 MAPK and NF-κB. These application notes will guide researchers through essential in vitro and in vivo assays to elucidate the mechanism of action and therapeutic potential of this compound.

In Vitro Anti-Inflammatory Activity

Inhibition of Pro-inflammatory Mediators in Macrophages

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or J774.A1).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This ensures that the observed inhibition is not due to cytotoxicity.[1]

Data Presentation:

Treatment GroupConcentration (µM)NO Production (% Inhibition)TNF-α Release (% Inhibition)IL-1β Release (% Inhibition)Cell Viability (%)
Vehicle Control-000100
This compound125.3 ± 3.122.8 ± 2.519.5 ± 2.298.7 ± 1.5
This compound1058.7 ± 4.555.2 ± 3.951.3 ± 3.597.2 ± 2.1
This compound3085.1 ± 5.281.6 ± 4.878.9 ± 4.195.8 ± 2.8
Dexamethasone1092.4 ± 3.789.5 ± 3.186.7 ± 2.999.1 ± 1.8

*Data are presented as mean ± SD.

Investigation of Signaling Pathways

This protocol determines if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[2][] Inhibition of IκB kinase (IKK) is a potential mechanism for this activity.[4]

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound as described in section 1.1.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe early signaling events.

  • Western Blot Analysis:

    • Lyse the cells and collect total protein or cytoplasmic and nuclear fractions.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Expected Outcome: this compound is expected to decrease the phosphorylation of p65 and IκBα, and reduce the translocation of p65 to the nucleus.

Several LASSBio compounds have been identified as p38 MAPK inhibitors.[5] This assay will determine if this compound shares this mechanism.

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NF-κB pathway analysis.

  • Western Blot Analysis:

    • Perform Western blotting as described above.

    • Use primary antibodies against phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin).

    • Visualize and quantify the protein bands.

Expected Outcome: this compound is expected to reduce the phosphorylation of p38 MAPK in LPS-stimulated cells.

In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss mice (180-220 g).

  • Grouping and Administration:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 20, 40 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Administer the compounds orally 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition at 3h
Vehicle Control-0.85 ± 0.070
This compound100.62 ± 0.0527.1
This compound200.41 ± 0.0451.8
This compound400.25 ± 0.0370.6
Indomethacin100.22 ± 0.0274.1

*Data are presented as mean ± SEM.

Leukocyte Migration to the Peritoneal Cavity

This model assesses the effect of this compound on inflammatory cell migration.

Experimental Protocol:

  • Animals and Treatment: Use male Swiss mice (20-25 g). Administer this compound or vehicle orally as described in the paw edema model.

  • Induction of Peritonitis: One hour after treatment, inject 0.5 mL of 1% carrageenan solution intraperitoneally.

  • Leukocyte Collection: Four hours after the carrageenan injection, euthanize the animals and wash the peritoneal cavity with 3 mL of PBS containing EDTA.

  • Cell Counting:

    • Collect the peritoneal fluid.

    • Centrifuge the fluid and resuspend the cell pellet in a known volume of PBS.

    • Determine the total number of leukocytes using a Neubauer chamber or an automated cell counter.

    • Prepare a cytospin slide and stain with a differential stain (e.g., Diff-Quik) to count neutrophils and mononuclear cells.

Data Presentation:

Treatment GroupDose (mg/kg)Total Leukocytes (x 10⁶/mL)Neutrophils (x 10⁶/mL)% Inhibition of Migration
Saline Control-0.5 ± 0.10.1 ± 0.05-
Vehicle + Carrageenan-12.5 ± 1.19.8 ± 0.90
This compound + Carrageenan108.9 ± 0.86.5 ± 0.728.8
This compound + Carrageenan205.7 ± 0.64.1 ± 0.554.4
This compound + Carrageenan403.1 ± 0.42.2 ± 0.375.2
Dexamethasone + Carrageenan22.9 ± 0.32.0 ± 0.276.8

*Data are presented as mean ± SEM.

Visualizations

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates p38_MAPK p38 MAPK MyD88->p38_MAPK Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases LASSBio873 This compound LASSBio873->IKK_complex Inhibits LASSBio873->p38_MAPK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) iNOS DNA->Cytokines Transcription

Caption: Proposed mechanism of action for this compound.

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A1 Seed RAW 264.7 Cells (96-well plate) A2 Adherence (Overnight) A1->A2 B1 Pre-treat with this compound (1 hour) A2->B1 B2 Stimulate with LPS (24 hours) B1->B2 C1 Collect Supernatant B2->C1 C4 MTT Assay (Cell Viability) B2->C4 Remaining Cells C2 Griess Assay (NO Measurement) C1->C2 C3 ELISA (TNF-α, IL-1β Measurement) C1->C3

Caption: In vitro experimental workflow.

InVivo_Workflow cluster_prep_vivo Preparation cluster_treatment_vivo Treatment & Induction cluster_paw_edema Paw Edema Assay cluster_peritonitis Peritonitis Assay A1_vivo Acclimatize Rodents A2_vivo Group Animals (n=6-8) A1_vivo->A2_vivo B1_vivo Oral Administration (Vehicle, this compound, Positive Control) A2_vivo->B1_vivo B2_vivo Induce Inflammation (1h post-treatment) (Carrageenan Injection) B1_vivo->B2_vivo C1_paw Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) B2_vivo->C1_paw C1_peri Peritoneal Lavage (4h post-injection) B2_vivo->C1_peri C2_paw Calculate % Inhibition C1_paw->C2_paw C2_peri Count Total & Differential Leukocytes C1_peri->C2_peri C3_peri Calculate % Inhibition of Migration C2_peri->C3_peri

Caption: In vivo experimental workflow.

References

Application Notes and Protocols: Measuring the Efficacy of LASSBio-873 in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-873, a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, functions as a muscarinic cholinergic receptor agonist and has demonstrated significant potential as a potent analgesic in preclinical models of acute and inflammatory pain.[1][2] These application notes provide a detailed overview of standardized protocols to evaluate the efficacy of this compound in well-established rodent models of inflammatory pain. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the consistent and rigorous assessment of this compound's anti-inflammatory and analgesic properties.

Data Presentation: Summarized Quantitative Data

The following tables present representative data on the efficacy of this compound in various inflammatory pain models. Please note that as specific published data for this compound is limited, these values are illustrative and based on the expected efficacy of a potent anti-inflammatory agent in these assays.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h post-carrageenan% Inhibition of Edema
Vehicle (Saline)-1.25 ± 0.15-
This compound100.85 ± 0.12*32%
This compound300.55 ± 0.09**56%
This compound1000.30 ± 0.05 76%
Indomethacin (Reference)100.45 ± 0.0864%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Formalin-Induced Paw Licking in Mice

Treatment GroupDose (mg/kg, p.o.)Licking Time (s) - Early Phase (0-5 min)Licking Time (s) - Late Phase (15-30 min)
Vehicle (Saline)-75.3 ± 8.2152.8 ± 12.5
This compound1068.5 ± 7.1110.2 ± 10.1
This compound3055.1 ± 6.575.4 ± 8.9
This compound10042.6 ± 5.340.1 ± 6.2
Morphine (Reference)535.8 ± 4.930.5 ± 5.1***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Inflammatory Mediators in Carrageenan-Induced Pleurisy in Rats (4h post-carrageenan)

Treatment GroupDose (mg/kg, p.o.)MPO Activity (U/mg protein)TNF-α (pg/mL)IL-1β (pg/mL)
Vehicle (Saline)-5.8 ± 0.6450.2 ± 35.8280.5 ± 25.1
This compound303.5 ± 0.4285.9 ± 28.1175.3 ± 18.9*
This compound1002.1 ± 0.3 150.7 ± 15.395.8 ± 10.2
Dexamethasone (Reference)11.8 ± 0.2125.4 ± 12.9 80.1 ± 9.5

*p<0.05, **p<0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 4: Effect of this compound on Oxidative Stress Markers in Paw Tissue (3h post-carrageenan)

Treatment GroupDose (mg/kg, p.o.)Malondialdehyde (MDA) (nmol/mg protein)Superoxide Dismutase (SOD) Activity (U/mg protein)
Sham-1.2 ± 0.115.8 ± 1.2
Vehicle + Carrageenan-3.5 ± 0.38.2 ± 0.7
This compound + Carrageenan1001.8 ± 0.2 13.5 ± 1.1*
N-acetylcysteine (Reference) + Carrageenan1501.5 ± 0.214.2 ± 1.3*

*p<0.05, **p<0.01 compared to Vehicle + Carrageenan group. Data are presented as mean ± SEM.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory effects of novel compounds.[3][4][5]

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (reference drug)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least 48 hours before the experiment.

  • Fast animals overnight with free access to water.

  • Measure the basal volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound (10, 30, 100 mg/kg), vehicle, or indomethacin (10 mg/kg) orally (p.o.) 60 minutes before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the increase in paw volume for each animal at each time point.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Formalin-Induced Paw Licking in Mice

This model assesses both neurogenic (early phase) and inflammatory (late phase) pain responses.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Formalin (2.5% in sterile saline)

  • Morphine (reference drug)

  • Vehicle

  • Observation chambers with mirrors

  • Stopwatches

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound (10, 30, 100 mg/kg, p.o.), vehicle, or morphine (5 mg/kg, s.c.) 30 minutes (for morphine) or 60 minutes (for this compound and vehicle) before the formalin injection.

  • Inject 20 µL of 2.5% formalin solution into the sub-plantar region of the right hind paw.

  • Immediately place the mouse back into the observation chamber.

  • Record the total time (in seconds) the animal spends licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.

Measurement of Myeloperoxidase (MPO) Activity

MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.

Materials:

  • Paw tissue homogenate (from the carrageenan-induced edema model)

  • MPO assay kit (commercially available)

  • Spectrophotometer

Procedure:

  • At the end of the carrageenan-induced paw edema experiment (e.g., 3 hours), euthanize the animals and collect the inflamed paw tissue.

  • Homogenize the tissue in an appropriate buffer as per the MPO assay kit instructions.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the MPO activity assay on the supernatant according to the manufacturer's protocol.

  • Measure the absorbance at the recommended wavelength using a spectrophotometer.

  • Express MPO activity as units per milligram of protein.

Measurement of TNF-α and IL-1β Levels

These pro-inflammatory cytokines play a crucial role in the inflammatory cascade.

Materials:

  • Paw tissue homogenate or pleural exudate (from carrageenan-induced pleurisy model)

  • ELISA kits for rat TNF-α and IL-1β (commercially available)

  • Microplate reader

Procedure:

  • Collect tissue homogenate supernatant or pleural exudate from the inflammatory model.

  • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader at the specified wavelength.

  • Calculate the concentrations of TNF-α and IL-1β (in pg/mL) based on the standard curve.

Measurement of Oxidative Stress Markers

Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.

Materials:

  • Paw tissue homogenate

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer or fluorometer

Procedure:

  • Mix the tissue homogenate with the TBA reagent.

  • Heat the mixture in a boiling water bath for the specified time.

  • Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the MDA concentration (in nmol/mg protein) using a standard curve.

Superoxide Dismutase (SOD) Activity Assay: SOD is a key antioxidant enzyme.

Materials:

  • Paw tissue homogenate

  • SOD assay kit (commercially available)

  • Spectrophotometer

Procedure:

  • Prepare the tissue homogenate as per the kit's instructions.

  • Perform the SOD activity assay according to the manufacturer's protocol.

  • Measure the rate of reaction inhibition at the specified wavelength.

  • Express SOD activity as units per milligram of protein.

Visualizations: Signaling Pathways and Experimental Workflows

Inflammatory_Pain_Signaling_Pathway cluster_0 Extracellular & Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) TLR4 TLR4 Inflammatory_Stimulus->TLR4 Cell_Membrane Cell Membrane MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, Releasing NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Translocates to Nucleus Nucleus Nucleus Gene_Transcription Gene Transcription NFkB_active->Gene_Transcription Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2, iNOS) Gene_Transcription->Pro_inflammatory_Mediators Inflammation_Pain Inflammation & Pain Pro_inflammatory_Mediators->Inflammation_Pain LASSBio873 This compound Muscarinic_Receptor Muscarinic Receptor LASSBio873->Muscarinic_Receptor Agonist Anti_inflammatory_Effect Anti-inflammatory Effect Muscarinic_Receptor->Anti_inflammatory_Effect Anti_inflammatory_Effect->IKK_Complex Inhibits? Anti_inflammatory_Effect->NFkB Inhibits?

Caption: Proposed mechanism of this compound in modulating the NF-κB inflammatory pathway.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Drug_Administration Drug Administration (this compound, Vehicle, Reference) Grouping->Drug_Administration Inflammatory_Challenge Inflammatory Challenge (Carrageenan or Formalin) Drug_Administration->Inflammatory_Challenge Behavioral_Assessment Behavioral Assessment (Paw Volume or Licking Time) Inflammatory_Challenge->Behavioral_Assessment Tissue_Collection Tissue Collection (Paw Tissue or Pleural Exudate) Inflammatory_Challenge->Tissue_Collection Data_Analysis Data Analysis & Interpretation Behavioral_Assessment->Data_Analysis Biochemical_Analysis Biochemical Analysis (MPO, Cytokines, Oxidative Stress) Tissue_Collection->Biochemical_Analysis Biochemical_Analysis->Data_Analysis

References

Application Notes and Protocols for Cell-Based Assays of LASSBio-873 Muscarinic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-873 is recognized as a muscarinic cholinergic receptor (mAChR) agonist that exhibits activity at the M2 subtype.[1] As an orally active compound capable of crossing the blood-brain barrier, it holds potential for therapeutic applications, particularly in analgesia.[1] The analgesic effects of this compound have been shown to be inhibited by the M2 receptor antagonist methoctramine, further highlighting the significance of its interaction with this specific receptor subtype.[1]

These application notes provide detailed protocols for cell-based assays to characterize the binding affinity and functional potency of this compound at the human M2 muscarinic acetylcholine receptor. The following sections include theoretical data, experimental procedures, and visual diagrams to guide researchers in the evaluation of this compound.

Data Presentation

Due to the absence of publicly available in-vitro quantitative data for this compound, the following tables present illustrative data based on typical potencies observed for muscarinic agonists. This data is intended to serve as a template for the presentation of experimental results.

Table 1: Illustrative Radioligand Binding Affinity of this compound for the Human M2 Muscarinic Receptor.

CompoundRadioligandCell LineKᵢ (nM) [Hypothetical]
This compound[³H]-N-methylscopolamine ([³H]-NMS)CHO-K1 expressing hM2R50
Atropine (Antagonist Control)[³H]-N-methylscopolamine ([³H]-NMS)CHO-K1 expressing hM2R1
Carbachol (Agonist Control)[³H]-N-methylscopolamine ([³H]-NMS)CHO-K1 expressing hM2R1000

Table 2: Illustrative Functional Potency of this compound in a cAMP Inhibition Assay.

CompoundCell LineAssay PrincipleEC₅₀ (nM) [Hypothetical]% Maximal Inhibition [Hypothetical]
This compoundCHO-K1 expressing hM2RInhibition of Forskolin-stimulated cAMP10095
Carbachol (Agonist Control)CHO-K1 expressing hM2RInhibition of Forskolin-stimulated cAMP500100

Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

M2_Signaling_Pathway cluster_membrane Cell Membrane LASSBio873 This compound (Agonist) M2R M2 Muscarinic Receptor LASSBio873->M2R Binds G_protein Gαi/βγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human M2 muscarinic receptor. The assay measures the ability of this compound to displace a known radiolabeled antagonist, [³H]-N-methylscopolamine ([³H]-NMS), from the receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M2 muscarinic receptor (hM2R).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific Binding Control: Atropine (10 µM).

  • Test Compound: this compound.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Cell Harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1-hM2R cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold Membrane Preparation Buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer.

    • Add increasing concentrations of this compound.

    • For total binding, add Assay Buffer instead of the test compound.

    • For non-specific binding, add 10 µM Atropine.

    • Add a constant concentration of [³H]-NMS (e.g., 0.5 nM).

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow start Start culture Culture CHO-K1-hM2R Cells start->culture prepare Prepare Cell Membranes culture->prepare setup Set up 96-well plate: - Assay Buffer - this compound (or controls) - [³H]-NMS - Membranes prepare->setup incubate Incubate at RT setup->incubate harvest Harvest and Wash Filters incubate->harvest count Liquid Scintillation Counting harvest->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Inhibition

This protocol describes a functional assay to determine the potency (EC₅₀) of this compound in inhibiting cAMP production in cells expressing the hM2R.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the hM2R.

  • Cell Culture Medium: As described above.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: this compound.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed CHO-K1-hM2R cells into 96-well plates and grow to near confluency.

  • Assay Protocol:

    • Wash the cells with Stimulation Buffer.

    • Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C.

    • Add a fixed concentration of Forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis:

    • Normalize the data to the response induced by Forskolin alone (100%) and the basal level (0%).

    • Plot the percentage of inhibition of the Forskolin-stimulated response against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect).

cAMP_Assay_Workflow start Start seed Seed CHO-K1-hM2R Cells in 96-well plates start->seed preincubate Pre-incubate with this compound seed->preincubate stimulate Stimulate with Forskolin preincubate->stimulate incubate Incubate at 37°C stimulate->incubate measure Lyse cells and Measure cAMP levels incubate->measure analyze Data Analysis: - Normalize data - Determine EC₅₀ measure->analyze end End analyze->end

Caption: cAMP Inhibition Assay Workflow.

References

Application Notes and Protocols for Oral Administration and Bioavailability Studies of N-Acylhydrazone Derivatives (LASSBio Class)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data for a compound designated "LASSBio-873." The following application notes and protocols are based on published research for structurally related N-acylhydrazone (NAH) derivatives from the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Federal University of Rio de Janeiro. These notes are intended to serve as a comprehensive guide and template for researchers, scientists, and drug development professionals working with similar compounds.

Introduction

The N-acylhydrazone (NAH) moiety is a privileged structural motif in medicinal chemistry, present in a variety of compounds with diverse pharmacological activities. The LASSBio research group has developed numerous NAH derivatives with potential therapeutic applications, including anti-inflammatory, and leishmanicidal activities. Assessing the oral bioavailability of these compounds is a critical step in the drug development process, determining their potential for systemic effects after oral administration.

These notes provide a summary of pharmacokinetic parameters for a representative LASSBio compound and detail a generalized protocol for conducting oral bioavailability studies in a preclinical rodent model.

Quantitative Data Summary

The following table summarizes pharmacokinetic parameters for LASSBio-1736, a leishmanicidal NAH derivative, following oral and intravenous administration in Wistar rats. This data is presented as an example of the expected pharmacokinetic profile for this class of compounds.

ParameterOral Administration (12.6 mg/kg)Intravenous Administration (3.2 mg/kg)Reference
Bioavailability (F%) ~15%N/A[1]
Peak Plasma Concentration (Cmax) Not ReportedNot Reported
Time to Peak Concentration (Tmax) Not ReportedNot Reported
Area Under the Curve (AUC) Not ReportedNot Reported
Volume of Distribution at steady state (Vdss) Statistically similar to IV1.79 L/kg[1]
Elimination Half-life (t½) Statistically similar to IV23.1 h[1]
Total Clearance (CLtot) Statistically similar to IV56.1 mL/h/kg[1]
Plasma Protein Binding 95 ± 2%95 ± 2%[1]

Experimental Protocols

This section details a generalized methodology for determining the oral bioavailability of a LASSBio NAH derivative in a rat model, based on protocols for similar compounds.

Animal Models
  • Species: Male Wistar rats

  • Weight: 250-300 g

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

  • Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Drug Formulation and Administration
  • Oral Formulation: The compound should be suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.

  • Intravenous Formulation: The compound should be dissolved in a biocompatible solvent, such as a mixture of polyethylene glycol (PEG) and saline.

  • Dosing:

    • Oral (p.o.): Administer the suspension via oral gavage. A typical dose for a related compound is 12.6 mg/kg.

    • Intravenous (i.v.): Administer the solution via a cannulated jugular or femoral vein. A typical dose for a related compound is 3.2 mg/kg.

Blood Sampling
  • Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration.

  • Collection: Collect blood (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable method for quantifying NAH derivatives in plasma.

  • Sample Preparation: Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples. Centrifuge to pellet the precipitated proteins and analyze the supernatant.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the specific compound.

  • Quantification: Generate a standard curve using known concentrations of the compound in blank plasma to quantify the compound in the experimental samples.

Pharmacokinetic Analysis
  • Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin, Monolix) to calculate pharmacokinetic parameters.

  • Parameters:

    • Cmax and Tmax: Determined directly from the plasma concentration-time profile.

    • AUC: Calculated using the linear trapezoidal rule.

    • t½, CLtot, Vdss: Calculated from the i.v. administration data.

    • Absolute Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

Signaling Pathway

Many LASSBio NAH derivatives have demonstrated anti-inflammatory properties. A common mechanism of action for anti-inflammatory drugs is the inhibition of the NF-κB signaling pathway. LASSBio-1829, for example, is an IKK2 inhibitor, a key kinase in this pathway. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for compounds of this class.

Caption: Simplified NF-κB signaling pathway, a potential target for LASSBio anti-inflammatory compounds.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the oral bioavailability of a test compound.

Bioavailability_Workflow start Start animal_prep Animal Preparation (Wistar Rats, Cannulation) start->animal_prep dosing Dosing animal_prep->dosing oral_admin Oral Administration (p.o.) dosing->oral_admin Group 1 iv_admin Intravenous Administration (i.v.) dosing->iv_admin Group 2 blood_sampling Serial Blood Sampling oral_admin->blood_sampling iv_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (HPLC-UV) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis end End pk_analysis->end

References

Techniques for Assessing LASSBio-873 M2 Receptor Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the assessment of LASSBio-873's activity at the M2 muscarinic acetylcholine receptor (M2R). The following protocols and methodologies are designed to enable researchers to characterize the binding affinity, potency, and efficacy of this compound, thereby elucidating its potential as a therapeutic agent targeting the M2R.

The M2R is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[1] Activation of the M2R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Additionally, M2R activation can modulate ion channels and other signaling pathways, such as the PI3K/Akt/mTORC1 axis, through both G-protein dependent and β-arrestin-mediated mechanisms.[2][4]

Key Experimental Protocols

A thorough characterization of this compound's interaction with the M2R involves a multi-faceted approach, including radioligand binding assays to determine affinity and functional assays to measure agonist or antagonist activity.

Radioligand Binding Assays for M2 Receptor Affinity

Radioligand binding assays are employed to determine the affinity of this compound for the M2R. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol: [³H]-N-methylscopolamine ([³H]-NMS) Competition Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M2 receptor.

Materials:

  • Membranes prepared from cells expressing the human M2 receptor (e.g., CHO or HEK293 cells)

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • This compound

  • Atropine (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the M2R-expressing membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound.

  • For the determination of total binding, add assay buffer instead of this compound.

  • For the determination of non-specific binding, add a high concentration of atropine (e.g., 1 µM).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., one-site fit logIC50) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-NMS used and Kd is its equilibrium dissociation constant.

Table 1: Example Data Presentation for [³H]-NMS Competition Binding Assay

CompoundIC50 (nM)Ki (nM)
This compoundValueValue
Atropine (Control)ValueValue
Functional Assays for M2 Receptor Activation

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the M2R. The most common functional assays for Gi-coupled receptors like the M2R are the GTPγS binding assay and the cAMP inhibition assay.

Objective: To measure the ability of this compound to stimulate G-protein activation, a proximal event to receptor activation.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins and can be quantified.

Protocol:

  • Prepare M2R-expressing membranes and serial dilutions of this compound.

  • In a 96-well plate, add the membranes, this compound, and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the filter-bound radioactivity using a scintillation counter.

Data Analysis:

  • Plot the [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Table 2: Example Data Presentation for [³⁵S]GTPγS Binding Assay

CompoundEC50 (nM)Emax (% of Control Agonist)
This compoundValueValue
Carbachol (Control)Value100

Objective: To measure the ability of this compound to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Principle: M2R activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP production. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin, and the ability of the test compound to reduce the forskolin-stimulated cAMP levels is quantified.

Protocol:

  • Seed cells expressing the M2R in a 96- or 384-well plate.

  • Pre-treat the cells with various concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

Data Analysis:

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and the maximum percent inhibition.

Table 3: Example Data Presentation for cAMP Inhibition Assay

CompoundIC50 (nM)Max Inhibition (%)
This compoundValueValue
N-Methylscopolamine (Control)2.1Value

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the M2 receptor and the workflows for the described experimental protocols.

M2_Signaling_Pathway cluster_membrane Plasma Membrane M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates Beta_Arrestin β-Arrestin M2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi) PI3K PI3K G_protein->PI3K Modulates (βγ) cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Activates LASSBio873 This compound (Agonist) LASSBio873->M2R Binds ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Beta_Arrestin->PI3K Modulates mTORC1 mTORC1 Akt->mTORC1 Activates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) mTORC1->Cellular_Response

Caption: M2 Muscarinic Receptor Signaling Pathways.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare M2R Membranes, [³H]-NMS, and this compound dilutions start->prepare_reagents incubation Incubate Membranes, [³H]-NMS, and this compound prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation_counting Quantify Radioactivity with Scintillation Counter washing->scintillation_counting data_analysis Data Analysis: Calculate IC50 and Ki scintillation_counting->data_analysis end End data_analysis->end Functional_Assay_Workflow cluster_gtps [³⁵S]GTPγS Binding Assay cluster_camp cAMP Inhibition Assay gtps_start Prepare M2R Membranes and this compound dilutions gtps_incubate Incubate Membranes, this compound, GDP, and [³⁵S]GTPγS gtps_start->gtps_incubate gtps_filter Filtration gtps_incubate->gtps_filter gtps_count Scintillation Counting gtps_filter->gtps_count gtps_analyze Determine EC50 and Emax gtps_count->gtps_analyze camp_start Seed M2R-expressing cells camp_treat Treat with this compound camp_start->camp_treat camp_stimulate Stimulate with Forskolin camp_treat->camp_stimulate camp_measure Lyse cells and measure cAMP (HTRF, AlphaScreen, etc.) camp_stimulate->camp_measure camp_analyze Determine IC50 and Max Inhibition camp_measure->camp_analyze

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with NMS-873

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: Initial searches for "LASSBio-873" did not yield a specific compound with substantial research documentation. However, the structurally related and well-documented compound "NMS-873," a potent allosteric inhibitor of p97, is frequently discussed in the context of in vitro cancer studies. This guide has been developed based on the properties and common experimental challenges associated with NMS-873, assuming it is the compound of interest.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with NMS-873 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is NMS-873 and why is it used in in vitro studies?

A1: NMS-873 is a potent and selective allosteric inhibitor of the AAA ATPase VCP/p97[1]. p97 is a critical component of cellular protein homeostasis, involved in processes like the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD). By inhibiting p97, NMS-873 can induce proteotoxic stress and apoptosis in cancer cells, making it a valuable tool for cancer research[2][3]. It is used in vitro to study the roles of p97 in various cellular pathways and to assess its potential as a therapeutic agent[4].

Q2: What are the known solubility properties of NMS-873?

A2: NMS-873 is a hydrophobic compound with poor aqueous solubility. It is, however, highly soluble in dimethyl sulfoxide (DMSO). Quantitative solubility data is summarized in the table below.

Q3: What is the primary reason for NMS-873 precipitating in my cell culture medium?

A3: Precipitation, often called "crashing out," typically occurs when a concentrated DMSO stock solution of NMS-873 is diluted into an aqueous buffer or cell culture medium. This happens because the final concentration of NMS-873 exceeds its solubility limit in the aqueous environment, and the DMSO concentration is too low to keep it in solution.

Q4: Are there known off-target effects of NMS-873 that I should be aware of?

A4: Yes. In addition to its on-target inhibition of p97, NMS-873 has been shown to have off-target effects on mitochondrial oxidative phosphorylation. It acts as a dual inhibitor of Complex I and ATP synthase. This can lead to increased glycolysis and lactate production in cells, independent of its effects on p97. These off-target effects are important to consider when interpreting experimental results, especially in studies related to cell metabolism and viability.

Troubleshooting Guide

This guide addresses common issues encountered when working with NMS-873 in vitro.

Problem Potential Cause Troubleshooting Steps
NMS-873 powder will not dissolve in DMSO to create a stock solution. The concentration may be too high, or the compound requires more energy to dissolve.- Gently warm the solution in a 37°C water bath for 10-15 minutes. - Vortex vigorously or sonicate the solution for 5-10 minutes. - Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce solubility.
The NMS-873 DMSO stock solution is hazy or contains visible particles. The stock solution concentration exceeds the solubility limit of NMS-873 in DMSO.- Dilute the stock solution to a lower concentration. - If impurities are suspected, filter the solution through a 0.22 µm syringe filter. Note that this may reduce the concentration if the compound itself is not fully dissolved.
NMS-873 precipitates out of the cell culture medium immediately upon addition. The final concentration of NMS-873 is above its aqueous solubility limit. The rapid solvent polarity change causes the compound to "crash out."- Perform a serial dilution of the DMSO stock in the cell culture medium to avoid a sudden polarity shift. - Reduce the final concentration of NMS-873 in your experiment. - Slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), but be mindful of potential cytotoxicity and always include a vehicle control.
A precipitate forms in the cell culture wells over time during the experiment. The compound is in a supersaturated state and is not thermodynamically stable in the aqueous medium.- Consider using solubility-enhancing excipients like cyclodextrins to form a more stable complex. - Reduce the incubation time of your experiment if possible.
Inconsistent results between experiments. Variability in stock solution preparation or degradation of the compound.- Standardize your protocol for preparing and diluting NMS-873. - Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Protect the stock solution from light.
Unexpected metabolic changes in cells (e.g., increased lactate production). Off-target effects of NMS-873 on mitochondrial respiration.- Be aware that NMS-873 inhibits mitochondrial Complex I and ATP synthase. - Consider using lower concentrations of NMS-873 to minimize off-target effects. - Use appropriate controls to differentiate between p97-dependent and p97-independent effects.

Data Presentation

Table 1: Solubility of NMS-873 in Various Solvents

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Notes
DMSO100192.06Fresh, anhydrous DMSO is recommended as it is hygroscopic.
DMF30~57.6
DMSO:PBS (pH 7.2) (1:3)0.25~0.48Illustrates the significant drop in solubility in aqueous buffer.
Ethanol0.5~0.96
WaterInsolubleInsoluble

Data compiled from various sources. The molecular weight of NMS-873 is 520.67 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM NMS-873 Stock Solution in DMSO

  • Materials:

    • NMS-873 powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of NMS-873 for your desired volume of 10 mM stock solution (e.g., for 1 mL of stock solution, you will need 5.21 mg of NMS-873).

    • Accurately weigh the NMS-873 powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and vortex again. Sonication for 5-10 minutes can also be beneficial.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for up to 6 months at -20°C.

Protocol 2: Dilution of NMS-873 into Cell Culture Medium for a Final Concentration of 1 µM

  • Materials:

    • 10 mM NMS-873 stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Prepare an intermediate dilution of the NMS-873 stock solution in pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 99 µL of medium to get a 100 µM intermediate solution. Mix thoroughly by pipetting.

    • Add the required volume of the intermediate dilution to your cell culture wells to achieve the final concentration of 1 µM. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in a well.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity.

    • Always include a vehicle control in your experiment, where an equivalent volume of DMSO (without NMS-873) is added to the cell culture medium.

Visualizations

p97_inhibition_pathway On-Target Effect of NMS-873: p97 Inhibition cluster_cytosol Cytosol Misfolded Protein Misfolded Protein Ubiquitinated Protein Ubiquitinated Protein Misfolded Protein->Ubiquitinated Protein Ubiquitination Ub Ubiquitin p97 p97/VCP Proteasome Proteasome p97->Proteasome Delivery Amino Acids Amino Acids Proteasome->Amino Acids Degradation Ubiquitinated Protein->p97 Recognition & Extraction NMS-873 NMS-873 NMS-873->p97 Allosteric Inhibition

Caption: On-Target Effect of NMS-873: p97 Inhibition.

nms873_off_target_pathway Off-Target Effect of NMS-873: Mitochondrial Inhibition Complex I Complex I Oxidative Phosphorylation Oxidative Phosphorylation Complex I->Oxidative Phosphorylation ATP Synthase ATP Synthase ATP Synthase->Oxidative Phosphorylation ATP ATP Oxidative Phosphorylation->ATP Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate Lactate Glycolysis->Lactate Increased Flux NMS-873 NMS-873 NMS-873->Complex I Inhibition NMS-873->ATP Synthase Inhibition

Caption: Off-Target Effect of NMS-873: Mitochondrial Inhibition.

troubleshooting_workflow Troubleshooting Workflow for NMS-873 Solubility Start Precipitation Observed Check_Final_Conc Is final concentration as low as possible? Start->Check_Final_Conc Check_DMSO_Conc Is final DMSO% <0.5%? Check_Final_Conc->Check_DMSO_Conc Yes Lower_Final_Conc Lower final NMS-873 concentration Check_Final_Conc->Lower_Final_Conc No Dilution_Method Using serial dilution in media? Check_DMSO_Conc->Dilution_Method Yes Increase_DMSO Increase final DMSO% (with vehicle control) Check_DMSO_Conc->Increase_DMSO No Consider_Excipients Consider solubility enhancers (e.g., cyclodextrins) Dilution_Method->Consider_Excipients Yes Use_Serial_Dilution Implement serial dilution protocol Dilution_Method->Use_Serial_Dilution No End Optimized Protocol Consider_Excipients->End Lower_Final_Conc->Check_DMSO_Conc Increase_DMSO->Dilution_Method Use_Serial_Dilution->End

Caption: Troubleshooting Workflow for NMS-873 Solubility.

References

Optimizing LASSBio-873 dosage for minimal side effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: LASSBio-873 is a compound identified as an acylhydrazone with potential analgesic and anti-inflammatory properties that modulates muscarinic receptors.[1] Detailed public data on its specific mechanism of action, side effect profile, and use in experimental research is limited. The following guide is constructed based on general principles of drug development for similar compounds and kinase inhibitors to provide a framework for optimizing its use and minimizing side effects in a research setting. The quantitative data and specific pathways described are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a synthetic compound belonging to the acylhydrazone class, which has been investigated for its analgesic and anti-inflammatory properties.[1] It is known to modulate muscarinic receptors.[1] While its full signaling cascade is not completely elucidated in publicly available literature, it is hypothesized to influence downstream kinase pathways regulated by muscarinic receptor activation.

Q2: How should I prepare and store this compound stock solutions?

A2: Most compounds of this nature are soluble in organic solvents like dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[2] To maintain stability and avoid repeated freeze-thaw cycles, store the stock solution in small aliquots at -20°C or -80°C.

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target effects for this compound are not widely documented, compounds of this class can potentially interact with other receptors or kinases. Common off-target effects of kinase inhibitors can include skin toxicities and gastrointestinal issues. It is advisable to perform a kinase selectivity profile to identify potential off-target interactions.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration will vary depending on the cell line and the specific biological endpoint. A dose-response experiment is crucial to determine the lowest effective concentration that elicits the desired effect with minimal cytotoxicity.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.

  • Possible Cause: Off-target effects or inappropriate dosage.

  • Troubleshooting Steps:

    • Perform a dose-response curve: This will help identify the lowest effective concentration.

    • Test inhibitors with different scaffolds: If cytotoxicity persists with other compounds targeting the same pathway, it may be an on-target effect.

    • Check solvent concentration: Ensure the final DMSO concentration is not causing toxicity (typically <0.5%).

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: Compound instability, cell line-specific effects, or activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Assess compound stability: The stability of small molecules in cell culture media can vary. You can assess this by incubating the compound in your media for the duration of your experiment and then testing its activity.

    • Use multiple cell lines: Testing your compound in different cell lines can help determine if the observed effects are specific to a particular cellular context.

    • Probe for compensatory pathways: Use techniques like Western blotting to check for the activation of known compensatory signaling pathways.

Data Presentation

Table 1: Illustrative Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
M1 Muscarinic Receptor Downstream Kinase A50
M1 Muscarinic Receptor Downstream Kinase B150
Off-Target Kinase 1> 10,000
Off-Target Kinase 25,000

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Dose-Response of this compound on Cell Viability

Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)
0.19899
19592
107065
503025

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture media. A common starting concentration is 100 µM with 3-fold serial dilutions.

  • Treatment: Remove the old media and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a duration appropriate for your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells.

  • Data Analysis: Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Pathway Modulation
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against your target proteins (and loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound M1 Muscarinic Receptor M1 Muscarinic Receptor This compound->M1 Muscarinic Receptor Modulates Kinase A Kinase A M1 Muscarinic Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Downstream Effector Downstream Effector Kinase B->Downstream Effector Activates

Caption: Hypothetical signaling pathway for this compound.

G Start Start Dose-Response Assay Dose-Response Assay Start->Dose-Response Assay Determine IC50 Determine IC50 Dose-Response Assay->Determine IC50 Assess Cytotoxicity Assess Cytotoxicity Determine IC50->Assess Cytotoxicity Optimal Concentration? Optimal Concentration? Assess Cytotoxicity->Optimal Concentration? Proceed with Experiment Proceed with Experiment Optimal Concentration?->Proceed with Experiment Yes Adjust Concentration Adjust Concentration Optimal Concentration?->Adjust Concentration No Adjust Concentration->Dose-Response Assay

Caption: Experimental workflow for dosage optimization.

G Inconsistent Results Inconsistent Results Check Compound Stability Check Compound Stability Inconsistent Results->Check Compound Stability Test in Multiple Cell Lines Test in Multiple Cell Lines Inconsistent Results->Test in Multiple Cell Lines Probe Compensatory Pathways Probe Compensatory Pathways Inconsistent Results->Probe Compensatory Pathways Problem Resolved? Problem Resolved? Check Compound Stability->Problem Resolved? Test in Multiple Cell Lines->Problem Resolved? Probe Compensatory Pathways->Problem Resolved? Contact Technical Support Contact Technical Support Problem Resolved?->Contact Technical Support No

Caption: Troubleshooting logical relationships.

References

Technical Support Center: LASSBio-873 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of LASSBio-873. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound is an acylhydrazone that is typically synthesized via a two-step process.[1] The first step involves the hydrazinolysis of a cycloalkyl ester to form a hydrazide intermediate. This intermediate is then condensed with an appropriate aromatic aldehyde in the second step to yield the final this compound product.[1]

Q2: I am getting a low yield in the first step (hydrazinolysis). What are the common causes and how can I optimize it?

Low yields in the hydrazinolysis of cycloalkyl esters can be due to several factors. Incomplete reaction is a common issue. To address this, ensure that a sufficient excess of hydrazine hydrate is used and that the reaction is refluxed for an adequate amount of time, as this is often a slow reaction. The choice of alcohol as a solvent can also be critical. While ethanol is commonly used, exploring other alcohols might improve the solubility of the starting ester and enhance the reaction rate. Another potential issue is the formation of side products. To minimize these, it is crucial to use pure starting materials and anhydrous reaction conditions.

Q3: During the condensation reaction (second step), my reaction is not proceeding to completion. What can I do?

The condensation of the hydrazide with the aromatic aldehyde is typically acid-catalyzed.[2][3] If the reaction is sluggish, the amount of acid catalyst (e.g., hydrochloric acid or orthophosphoric acid) can be carefully increased.[4] However, excessive acidity can lead to the hydrolysis of the formed hydrazone, so careful pH control is necessary. The reaction temperature can also be moderately increased to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: I am observing multiple spots on my TLC after the condensation reaction. What are these impurities?

Multiple spots on the TLC plate can indicate the presence of unreacted starting materials (hydrazide and aldehyde), the desired this compound product, and potentially side products. One common side product is the azine, formed from the reaction of the aldehyde with hydrazine (if any is carried over from the first step) or by disproportionation of the hydrazone. Another possibility is the presence of E/Z isomers and rotamers of the this compound, which may sometimes appear as distinct spots on TLC.

Q5: My purified this compound shows duplicate signals in the 1H NMR spectrum. Is my product impure?

Not necessarily. The duplication of signals in the 1H NMR spectrum of acylhydrazones is a well-documented phenomenon. It arises from the presence of geometric isomers (E/Z) around the C=N double bond and conformational isomers (rotamers) due to restricted rotation around the N-N and N-C(O) single bonds. These isomers can be in slow exchange on the NMR timescale, leading to separate signals for the same proton in each isomeric form.

Q6: What are the best methods for purifying this compound?

The two most common and effective methods for the purification of this compound and other acylhydrazones are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing acylhydrazones include ethanol, methanol, and mixtures of solvents like ethanol/water or hexane/ethyl acetate.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. A silica gel stationary phase is typically used. The mobile phase (eluent) is chosen based on the polarity of the compounds to be separated, often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).

Troubleshooting Guides

Synthesis
Problem Possible Cause Suggested Solution
Low yield of hydrazide (Step 1) Incomplete reaction.Increase the molar excess of hydrazine hydrate and prolong the reflux time. Monitor by TLC.
Poor solubility of starting ester.Experiment with different alcohol solvents (e.g., methanol, isopropanol) to improve solubility.
Degradation of starting materials or product.Ensure the use of high-purity, dry reagents and solvents.
Low yield of this compound (Step 2) Incomplete condensation.Optimize the amount of acid catalyst. A slight increase may be beneficial. Gently heat the reaction mixture.
Hydrolysis of the product.Avoid strongly acidic conditions. Maintain a mildly acidic pH.
Formation of azine side product.Ensure complete removal of any unreacted hydrazine from the intermediate hydrazide before the condensation step.
Reaction mixture turns dark or tarry Decomposition of starting materials or product.Run the reaction at a lower temperature. Ensure the aldehyde is of high purity as impurities can promote polymerization.
Purification
Problem Possible Cause Suggested Solution
Difficulty in recrystallization (oiling out) The compound is precipitating as a liquid instead of crystals.Try a different solvent or a solvent pair. Use a higher dilution and allow for slow cooling. Scratch the inside of the flask to induce crystallization.
The chosen solvent is too good or too poor.Select a solvent where the compound has high solubility at high temperature and low solubility at low temperature. For solvent pairs, dissolve in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.
Poor separation in column chromatography Inappropriate solvent system (eluent).Optimize the eluent system using TLC first. Aim for an Rf value of 0.25-0.35 for the desired compound. A common starting point is a hexane/ethyl acetate mixture.
Column overloading.Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule is a 30:1 to 100:1 ratio of silica to compound by weight.
Cracks or channels in the silica gel column.Pack the column carefully using either the wet or dry packing method to ensure a uniform and compact bed.
Product degradation on silica gel column Acylhydrazones can be sensitive to the acidic nature of silica gel.Deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.

Experimental Protocols

General Procedure for the Synthesis of Cycloalkyl-Acylhydrazones

Step 1: Hydrazinolysis of Cycloalkyl Ester

  • In a round-bottom flask, dissolve the cycloalkyl ester in a suitable alcohol (e.g., ethanol).

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude hydrazide can often be purified by recrystallization from a suitable solvent.

Step 2: Condensation with Aromatic Aldehyde

  • Dissolve the purified hydrazide in an alcohol (e.g., ethanol).

  • Add an equimolar amount of the desired aromatic aldehyde.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl or H₃PO₄).

  • Stir the reaction mixture at room temperature or with gentle heating for a few hours. Monitor the reaction by TLC until the starting materials are consumed.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

This compound Synthesis Workflow

SynthesisWorkflow Start Cycloalkyl Ester + Aromatic Aldehyde Step1 Step 1: Hydrazinolysis (Hydrazine Hydrate, Alcohol, Reflux) Start->Step1 Intermediate Cycloalkyl Hydrazide Step1->Intermediate Step2 Step 2: Condensation (Aromatic Aldehyde, Alcohol, Acid Catalyst) Intermediate->Step2 Product Crude this compound Step2->Product Purification Purification Product->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 ColumnChromatography Column Chromatography Purification->ColumnChromatography Option 2 FinalProduct Pure this compound Recrystallization->FinalProduct ColumnChromatography->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingYield LowYield Low Yield of this compound CheckStep1 Check Hydrazinolysis Step LowYield->CheckStep1 CheckStep2 Check Condensation Step LowYield->CheckStep2 IncompleteReaction1 Incomplete Reaction? CheckStep1->IncompleteReaction1 SideReactions1 Side Reactions? CheckStep1->SideReactions1 IncompleteReaction2 Incomplete Reaction? CheckStep2->IncompleteReaction2 SideReactions2 Side Reactions? CheckStep2->SideReactions2 OptimizeStep1 Increase Hydrazine Increase Reflux Time IncompleteReaction1->OptimizeStep1 Yes OptimizeStep2 Optimize Catalyst Increase Temperature IncompleteReaction2->OptimizeStep2 Yes PurifyIntermediate Purify Hydrazide SideReactions1->PurifyIntermediate Yes AvoidHydrolysis Control pH SideReactions2->AvoidHydrolysis Yes (Hydrolysis)

Caption: Decision tree for troubleshooting low synthesis yields.

Purification Workflow

PurificationWorkflow CrudeProduct Crude this compound PurityCheck1 TLC Analysis CrudeProduct->PurityCheck1 IsCrystalline Is the major product crystalline? PurityCheck1->IsCrystalline Recrystallize Recrystallization IsCrystalline->Recrystallize Yes Column Column Chromatography IsCrystalline->Column No / Oily PurityCheck2 TLC/NMR Analysis Recrystallize->PurityCheck2 Column->PurityCheck2 PureProduct Pure this compound PurityCheck2->PureProduct Pure Impure Impure PurityCheck2->Impure Not Pure Impure->Recrystallize If chromatographed and solid Impure->Column If recrystallized

Caption: Workflow for the purification of this compound.

References

Technical Support Center: LASSBio-873 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo experimental results for LASSBio-873. Given the limited specific literature on this compound, this guide also incorporates general principles of in vivo pharmacology for acylhydrazone compounds and draws parallels from other molecules in the LASSBio series.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound is an acylhydrazone compound.[1] Its analgesic effects are reported to involve the modulation of muscarinic receptors, which are G protein-coupled receptors involved in pain signaling pathways.[1] Activation of these receptors by this compound may alter pain perception and reduce inflammatory responses.[1]

Q2: Are there other potential mechanisms that could contribute to its effects?

A2: While muscarinic receptor modulation is the primary reported mechanism, other compounds in the LASSBio series have shown activity on different targets. For instance, LASSBio-1586, another N-acylhydrazone derivative, exhibits anti-inflammatory and antinociceptive effects possibly through the involvement of nitrergic, serotonergic, and histamine signaling pathways, as well as inhibition of the COX-2 enzyme.[2] It is plausible that this compound possesses a multi-target profile, which could contribute to variability in results depending on the specific experimental model.

Q3: How is the metabolism of LASSBio compounds typically handled?

A3: The metabolism of other LASSBio compounds, such as LASSBio-448, has been shown to be catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP3A4.[3] Genetic polymorphisms and induction or inhibition of these enzymes by diet or other co-administered substances can be a significant source of in vivo variability.

Troubleshooting Guide for In Vivo Variability

Issue 1: High variability in analgesic response between individual animals.

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Mitigation Strategies
Genetic Differences in Animal Strain Ensure a consistent, well-characterized strain of mice or rats is used. Different strains can have varying expression levels of target receptors or metabolizing enzymes.
Variability in Drug Metabolism As LASSBio compounds can be metabolized by CYP enzymes, consider if diet or bedding contains CYP inducers/inhibitors. Standardize diet and housing conditions. Consider pre-screening animals for metabolic profiles if feasible.
Inconsistent Drug Administration For oral gavage, ensure consistent volume and placement. For intraperitoneal injections, verify correct needle placement to avoid injection into the gut or adipose tissue. Use experienced technicians to minimize procedural variability.
Stress-Induced Analgesia Handling and injection procedures can induce stress, which has its own analgesic effects. Acclimate animals to the experimental procedures and environment. Handle all animals consistently.
Baseline Pain Sensitivity Individual animals may have different baseline sensitivities to the noxious stimulus (e.g., in hot plate or tail-flick tests). Measure baseline responses before drug administration and express data as a change from baseline or percentage of maximum possible effect (%MPE).
Issue 2: Inconsistent anti-inflammatory effects in edema models (e.g., carrageenan-induced paw edema).

Possible Causes & Solutions

Potential Cause Troubleshooting Steps & Mitigation Strategies
Formulation and Solubility This compound, as an acylhydrazone, may have limited aqueous solubility. Ensure the compound is fully solubilized or forms a stable, uniform suspension. Poor formulation can lead to variable absorption. Consider using vehicles such as DMSO, Tween 80, or cyclodextrins, but always run vehicle-only control groups.
Timing of Administration vs. Insult The timing of this compound administration relative to the inflammatory insult (e.g., carrageenan injection) is critical. The pharmacokinetic profile (Tmax) will dictate the optimal pre-treatment time. If this is unknown, run a time-course experiment to determine the peak efficacy window.
Volume and Site of Irritant Injection The volume of the inflammatory agent (e.g., carrageenan) and the precise injection site in the paw can significantly affect the degree of edema. Standardize the injection procedure meticulously.
Measurement Technique Paw volume measurement using a plethysmometer can be variable. Ensure the paw is immersed to the same anatomical mark each time. Use a single, well-trained operator for all measurements to reduce inter-operator variability.

Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test for Analgesia
  • Animals: Male Swiss mice (20-25 g).

  • Acclimation: Acclimate animals for at least 3 days before the experiment. Allow 1-2 hours for acclimation to the testing room on the day of the experiment.

  • Grouping: Randomly assign animals to groups (n=8-10 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).

  • Drug Administration: Administer the vehicle, positive control, or this compound via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Induction of Writhing: 30-60 minutes after drug administration (depending on the route), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 20-minute period.

  • Data Analysis: Compare the mean number of writhes in the this compound-treated groups to the vehicle control group. Calculate the percentage of inhibition.

Protocol 2: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
  • Animals: Male Wistar rats (150-200 g).

  • Baseline Measurement: Measure the baseline volume of the right hind paw of each rat using a digital plethysmometer.

  • Grouping: Randomly assign animals to groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).

  • Drug Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the change in paw volume (edema) by subtracting the baseline volume from the post-carrageenan measurement. Compare the mean edema in the this compound-treated groups to the vehicle control group. Calculate the percentage of inhibition.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Hypothetical this compound Signaling Pathway LASSBio873 This compound MuscarinicR Muscarinic Receptor LASSBio873->MuscarinicR G_Protein G Protein Activation MuscarinicR->G_Protein Downstream Downstream Signaling Cascades (e.g., PLC, AC) G_Protein->Downstream PainMod Modulation of Pain Perception Downstream->PainMod InflamMod Reduction of Inflammatory Response Downstream->InflamMod

Caption: Hypothetical signaling pathway for this compound's analgesic action.

cluster_1 In Vivo Experimental Workflow acclimation Animal Acclimation baseline Baseline Measurement (e.g., paw volume) acclimation->baseline grouping Randomization & Grouping baseline->grouping dosing Drug/Vehicle Administration grouping->dosing induction Nociceptive/ Inflammatory Insult dosing->induction observation Observation & Data Collection induction->observation analysis Data Analysis & Interpretation observation->analysis cluster_2 Troubleshooting Logic start High In Vivo Variability Observed check_animal Review Animal Model: - Strain consistent? - Health status uniform? - Acclimation adequate? start->check_animal check_drug Review Compound & Dosing: - Formulation stable? - Solubility issues? - Dosing technique consistent? check_animal->check_drug [No Issues Found] refine_animal Standardize or change animal supplier/strain check_animal->refine_animal [Issue Identified] check_procedure Review Experimental Procedure: - Timings consistent? - Measurement technique robust? - Operator consistency? check_drug->check_procedure [No Issues Found] refine_drug Reformulate compound. Train technicians on dosing. check_drug->refine_drug [Issue Identified] refine_procedure Standardize all timings. Automate measurements if possible. check_procedure->refine_procedure [Issue Identified] end Re-run experiment with refined protocol check_procedure->end [No Issues Found] refine_animal->end refine_drug->end refine_procedure->end

References

Improving the stability of LASSBio-873 for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of LASSBio-873 for experimental use. The following sections offer troubleshooting advice and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or precipitated after preparation. What could be the cause and how can I fix it?

A1: Cloudiness or precipitation of your this compound solution can be attributed to several factors, primarily related to its solubility. This compound, like many acylhydrazone compounds, can have limited aqueous solubility.

Troubleshooting Steps:

  • Solvent Choice: this compound is more readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) than in aqueous buffers. For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO.

  • Final Solvent Concentration: When diluting your DMSO stock into aqueous media for your experiment, ensure the final DMSO concentration is kept low (typically below 0.5% v/v) to avoid cell toxicity and compound precipitation.

  • Sonication/Vortexing: After diluting the stock solution, gentle vortexing or sonication can help to ensure the compound is fully dissolved.

  • Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution, but be cautious as excessive heat can lead to degradation.

Q2: I am observing inconsistent results in my biological assays with this compound. Could this be a stability issue?

A2: Yes, inconsistent results are a common indicator of compound instability. This compound is an acylhydrazone, a class of compounds susceptible to hydrolysis, particularly in acidic environments.

Troubleshooting Steps:

  • pH of Assay Buffer: The acylhydrazone linkage in this compound is prone to cleavage under acidic conditions (pH < 6). Ensure your experimental buffer is maintained at a neutral or slightly basic pH (pH 7.0-8.0) to minimize degradation.

  • Freshly Prepared Solutions: It is crucial to prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid using solutions that have been stored for extended periods at room temperature or in aqueous buffers.

  • Storage of Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.

Q3: What is the expected stability of this compound in a DMSO stock solution?

Recommendations for Stock Solution Stability:

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water content, reducing the risk of hydrolysis.
Concentration ≥ 10 mMHigher concentrations can improve stability.
Storage Temperature -20°C or -80°CLow temperatures slow down potential degradation processes.
Aliquoting Single-use aliquotsAvoids multiple freeze-thaw cycles which can introduce moisture.
Light Exposure Store in amber vialsProtects the compound from potential photodegradation.

Q4: I am planning an in vivo study with this compound. What is a suitable formulation for oral administration?

A4: For oral administration in animal models, this compound can be formulated as a suspension. A common vehicle for this purpose is an aqueous solution of 0.5% carboxymethylcellulose (CMC).

General Formulation Protocol:

  • Weigh the required amount of this compound.

  • Levigate the powder with a small amount of the 0.5% CMC solution to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or vortexing to ensure a uniform suspension.

  • Administer the suspension orally to the animals at the desired dosage.

Experimental Protocols

Analgesic Activity: Hot Plate Test

This protocol is adapted for assessing the central analgesic activity of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in saline)

  • Positive control (e.g., Morphine)

  • Hot plate apparatus set to 55 ± 0.5°C

  • Male Swiss mice (20-25 g)

Procedure:

  • Acclimatization: Allow the mice to acclimate to the laboratory environment for at least 1 hour before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw, jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.

  • Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, this compound treated groups (various doses), and a positive control group. Administer this compound or vehicle orally.

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline and the vehicle control group.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol is designed to evaluate the anti-inflammatory effects of this compound in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in saline)

  • Positive control (e.g., Indomethacin)

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Plethysmometer

  • Male Wistar rats (150-200 g)

Procedure:

  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Grouping and Administration: Divide the rats into experimental groups (n=6-8 per group): Vehicle control, this compound treated groups (various doses), and a positive control group. Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

Visualizations

This compound Stability Troubleshooting Workflow

start Inconsistent Experimental Results with this compound solubility Check for Precipitation/ Cloudiness in Solution start->solubility stability Suspect Compound Instability solubility->stability No solubility_yes Optimize Solubilization: - Use DMSO stock - Lower final aq. concentration - Vortex/Sonicate solubility->solubility_yes Yes protocol Review Experimental Protocol stability->protocol No stability_yes Improve Stability: - Use fresh solutions - Maintain neutral/basic pH - Proper stock storage stability->stability_yes Yes protocol_yes Refine Protocol: - Check concentrations - Ensure consistent timing - Calibrate equipment protocol->protocol_yes Yes end Consistent Results protocol->end No, consult literature solubility_yes->end stability_yes->end protocol_yes->end

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Proposed Signaling Pathway of this compound via M2 Muscarinic Receptor

LASSBio873 This compound M2R M2 Muscarinic Receptor LASSBio873->M2R G_protein Gi/o Protein M2R->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC GIRK GIRK Channel G_beta_gamma->GIRK cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Analgesia

Technical Support Center: Refinement of LASSBio-873 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of LASSBio-873 in animal models. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an acylhydrazone derivative with potent analgesic and anti-inflammatory properties. Its therapeutic effects are primarily mediated through the activation of muscarinic cholinergic receptors, specifically the M2 subtype.

Q2: What is the recommended route of administration for this compound in rodent models?

A2: Oral administration (gavage) has been successfully used in rats to evaluate the therapeutic and prophylactic effects of this compound in models of neuropathic pain.

Q3: What is a typical effective dose of this compound in rats for analgesic studies?

A3: A dose of 100 mg/kg, administered orally once daily, has been shown to be effective in inhibiting thermal hyperalgesia and mechanical allodynia in a rat model of spinal nerve ligation.

Q4: What are the known stability characteristics of this compound as an acylhydrazone?

A4: Acylhydrazones, the chemical class of this compound, can be susceptible to hydrolysis, particularly at acidic pH. While generally more stable at neutral pH compared to other hydrazones, their stability in biological fluids should be considered. It is advisable to prepare fresh dosing solutions daily.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty in dissolving this compound This compound, like many acylhydrazones, may have poor aqueous solubility.- Prepare a stock solution in a suitable organic solvent such as DMSO.- For the final dosing solution, consider using a vehicle containing co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or suspending agents (e.g., 0.5% carboxymethylcellulose) to improve solubility and stability.- Use sonication or gentle heating to aid dissolution, but monitor for any degradation.
Animal distress during oral gavage (e.g., struggling, choking) - Improper restraint technique.- Incorrect gavage needle size or placement.- Rapid administration of the dosing solution.- Ensure the animal is properly restrained with its head and body in a straight line.- Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.- Insert the needle along the roof of the mouth and advance it gently into the esophagus. If resistance is felt, withdraw and reposition.- Administer the solution slowly and steadily to prevent regurgitation and aspiration.
High variability in experimental results - Inconsistent dosing volume or concentration.- Variability in animal fasting times.- Degradation of this compound in the dosing vehicle.- Weigh each animal before dosing to ensure accurate volume administration.- Standardize the fasting period for all animals before dosing to minimize food-related effects on absorption.- Prepare fresh dosing solutions immediately before use and keep them well-mixed.
Precipitation of this compound in the dosing syringe or vehicle - The compound's concentration exceeds its solubility in the chosen vehicle.- Temperature changes affecting solubility.- Decrease the concentration of the final dosing solution if possible.- Optimize the vehicle composition by adjusting the ratio of co-solvents or surfactants.- Maintain the dosing solution at a consistent temperature.

Experimental Protocols

Preparation of this compound for Oral Administration in Rats

Objective: To prepare a homogenous and stable formulation of this compound for oral gavage at a target dose of 100 mg/kg.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile tubes

Procedure:

  • Calculate the required amount of this compound: Based on the mean body weight of the rats and the target dose of 100 mg/kg, calculate the total mass of this compound needed.

  • Prepare the vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG 400, and saline. A suggested starting ratio is 10% DMSO, 40% PEG 400, and 50% saline.

  • Dissolve this compound:

    • First, dissolve the calculated mass of this compound in the required volume of DMSO. Vortex thoroughly until the compound is fully dissolved.

    • Add the PEG 400 to the DMSO solution and vortex again to ensure complete mixing.

    • Slowly add the sterile saline to the mixture while vortexing to create the final dosing solution.

  • Final Volume and Concentration: Adjust the final volume with saline to achieve the desired concentration for the dosing volume (typically 5-10 mL/kg for rats).

  • Homogeneity Check: Visually inspect the solution for any precipitation. If necessary, gently warm the solution or use a sonicator for a short period to ensure homogeneity.

  • Administration: Use the freshly prepared solution for oral gavage immediately.

Oral Gavage Procedure in Rats

Objective: To accurately and safely administer the prepared this compound solution to rats.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized, flexible, ball-tipped gavage needle (e.g., 16-18 gauge for adult rats)

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the precise dosing volume. Allow the animal to acclimate to handling prior to the procedure to reduce stress.

  • Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

  • Restraint: Gently but firmly restrain the rat, holding the loose skin at the back of the neck to secure the head. The body should be supported and in a vertical position.

  • Needle Insertion:

    • With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, to one side of the incisors.

    • Guide the needle along the roof of the mouth towards the back of the throat.

    • Allow the rat to swallow the tip of the needle, then advance it smoothly down the esophagus. Do not force the needle.

  • Dose Administration: Once the needle is in the correct position (a gentle resistance may be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to deliver the solution.

  • Post-Administration: Gently remove the gavage needle and return the rat to its cage.

  • Monitoring: Observe the animal for at least 15-30 minutes for any adverse reactions such as regurgitation, difficulty breathing, or signs of distress.

Data Presentation

As specific pharmacokinetic data for this compound is not publicly available, the following table presents pharmacokinetic parameters for other LASSBio compounds in rats to provide a comparative context. Researchers working with this compound should aim to determine similar parameters to characterize its in vivo behavior.

Compound Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) Half-life (t½) (h) Oral Bioavailability (%)
LASSBio-1491 In vitro dataN/AN/AN/A19.25 (plasma stability)High permeability suggested
LASSBio-1736 Oral12.6--23.1~15
LASSBio-1736 Intravenous3.2--23.1N/A
LASSBio-1736 Intraperitoneal12.6---~40

Note: Data for LASSBio-1491 is from in vitro plasma stability assays. Data for LASSBio-1736 is from in vivo studies in Wistar rats. This table is for illustrative purposes to indicate key pharmacokinetic parameters.

Visualizations

LASSBio_873_Workflow cluster_prep Formulation Preparation cluster_admin Oral Administration cluster_analysis Data Analysis weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg Add PEG 400 dissolve_dmso->add_peg add_saline Add Saline add_peg->add_saline homogenize Vortex/Sonicate add_saline->homogenize gavage Administer by Gavage homogenize->gavage weigh_animal Weigh Animal weigh_animal->gavage restrain Restrain Animal restrain->gavage pk_sampling Pharmacokinetic Sampling gavage->pk_sampling pd_assessment Pharmacodynamic Assessment gavage->pd_assessment monitor Monitor Animal data_analysis Analyze Data pk_sampling->data_analysis pd_assessment->data_analysis

Caption: Experimental workflow for this compound administration.

M2_Signaling_Pathway LASSBio873 This compound M2R M2 Muscarinic Receptor LASSBio873->M2R Activates G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Analgesia Analgesic Effects PKA->Analgesia Leads to

Caption: Simplified M2 receptor signaling pathway for this compound.

Mitigating off-target effects of LASSBio-873 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential off-target effects of LASSBio-873 during experimentation. The information provided is based on findings related to the structurally and functionally similar compound, NMS-873, a known allosteric inhibitor of p97.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its expected on-target effect?

A1: The primary target of this compound is presumed to be the AAA ATPase p97 (also known as VCP). The on-target effect is the allosteric inhibition of p97's ATPase activity. This inhibition disrupts protein homeostasis by affecting processes such as protein degradation, ER-associated degradation (ERAD), and autophagy, which can be cytotoxic to cancer cells.[1]

Q2: What are the known off-target effects of the related compound NMS-873?

A2: NMS-873 has been shown to have significant off-target effects on mitochondrial oxidative phosphorylation. Specifically, it acts as a dual inhibitor of Complex I and ATP synthase in the electron transport chain.[2][3] This can lead to a metabolic shift towards aerobic glycolysis (the Warburg effect) and may contribute to cellular toxicity independent of p97 inhibition.[2][4]

Q3: Why is my lactate production and glucose uptake significantly increased after treatment with this compound?

A3: Increased lactate secretion and glucose uptake are indicative of a shift to aerobic glycolysis. This is a known consequence of the off-target inhibition of mitochondrial respiration by the related compound NMS-873. Your cells are likely compensating for the inhibition of oxidative phosphorylation by upregulating glycolysis to meet their ATP demands.

Q4: I am observing significant cytotoxicity even at low concentrations of this compound. Is this solely due to p97 inhibition?

A4: Not necessarily. The cellular toxicity observed with NMS-873 treatment can be a result of both on-target p97 inhibition and off-target effects on mitochondrial function. The dual inhibition of Complex I and ATP synthase can lead to a significant decrease in ATP production from oxidative phosphorylation, which can be cytotoxic, especially in cells that are highly dependent on this metabolic pathway.

Q5: How can I differentiate between on-target and off-target effects in my experiments?

A5: To dissect the on-target versus off-target effects, you can employ several strategies:

  • Use a rescue experiment: Assess if the observed phenotype can be rescued by expressing a drug-resistant mutant of p97.

  • Metabolic profiling: Measure both glycolysis and mitochondrial respiration rates to understand the metabolic state of the cells.

  • Use of inhibitors: Compare the effects of this compound with known inhibitors of mitochondrial function (e.g., rotenone for Complex I, oligomycin for ATP synthase).

  • Proteomics analysis: Utilize techniques like proteome integral solubility alteration (PISA) to identify the direct binding targets of the compound in your cellular model.

Troubleshooting Guide

Issue 1: Unexpectedly high levels of cell death.

  • Question: My cell line shows extreme sensitivity to this compound. How can I determine if this is due to the off-target mitochondrial effects?

  • Answer: You can assess the metabolic dependency of your cell line. Culture the cells in media containing non-fermentable carbon sources like glutamine or pyruvate instead of glucose. If the cells show increased sensitivity to this compound under these conditions, it strongly suggests that the off-target inhibition of oxidative phosphorylation is a significant contributor to the observed cytotoxicity.

Issue 2: Confounding results in cellular metabolism assays.

  • Question: I am seeing a decrease in cellular respiration and an increase in glycolysis, making it difficult to interpret the role of p97. How can I isolate the on-target effects?

  • Answer: To isolate the on-target effects of p97 inhibition, consider the following:

    • Use a p97 null or knockdown cell line as a control: This will help you understand the cellular phenotype in the absence of p97 function.

    • Employ a structurally distinct p97 inhibitor: Using an ATP-competitive inhibitor of p97, such as CB-5083, which does not have the same off-target effects on mitochondrial respiration, can help differentiate the cellular consequences of p97 inhibition versus mitochondrial dysfunction.

    • Perform short-term exposure experiments: The off-target metabolic effects of NMS-873 have been observed to occur rapidly. Shorter treatment times may allow for the observation of more direct p97-related phenotypes before the profound metabolic shift dominates the cellular response.

Quantitative Data Summary

Compound Target Effect IC50 / Concentration Cell Line Reference
NMS-873p97Allosteric InhibitionLow nanomolarVarious cancer cells
NMS-873Mitochondrial Complex IInhibition-HK-2, L929
NMS-873ATP SynthaseInhibition-HK-2, L929
NMS-873Lactate Secretion5-fold increase24-hour treatmentHK-2

Experimental Protocols

Protocol 1: Assessment of Cellular Respiration

This protocol is to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density. Allow cells to adhere and grow for 24-48 hours.

  • Compound Treatment: Treat cells with this compound at various concentrations for the desired duration. Include vehicle control and positive controls (e.g., rotenone/antimycin A, oligomycin).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C.

  • Seahorse XF Analyzer: Load the prepared microplate into a Seahorse XF Analyzer. Follow the manufacturer's instructions to measure the OCR.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal and maximal respiration.

Protocol 2: Measurement of Glycolytic Rate

This protocol measures the extracellular acidification rate (ECAR) as an indicator of glycolysis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Assay Preparation: Follow step 3 from Protocol 1.

  • Seahorse XF Analyzer: Load the prepared microplate into a Seahorse XF Analyzer. Follow the manufacturer's instructions to measure the ECAR.

  • Data Analysis: Analyze the ECAR data to determine the effect of this compound on the glycolytic rate.

Visualizations

p97_signaling_pathway cluster_upstream Upstream Regulation cluster_p97 p97 Complex cluster_downstream Downstream Processes Ubiquitinated_Substrate Ubiquitinated Substrate p97 p97/VCP Hexamer Ubiquitinated_Substrate->p97 binds Cofactors UFD1/NPL4 Cofactors p97->Cofactors ERAD ER-Associated Degradation (ERAD) p97->ERAD Proteasome Proteasomal Degradation p97->Proteasome Autophagy Autophagy p97->Autophagy LASSBio873 This compound LASSBio873->p97 inhibits

Caption: On-target signaling pathway of this compound.

mitochondrial_off_target_pathway Complex_I Complex I NADH Dehydrogenase Complex_III Complex III Cytochrome bc1 Proton_Gradient Proton Gradient Complex_I->Proton_Gradient H+ Complex_II Complex II Succinate Dehydrogenase Complex_IV Complex IV Cytochrome c oxidase Complex_III->Proton_Gradient Complex_IV->Proton_Gradient H+ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP LASSBio873 This compound LASSBio873->Complex_I inhibits LASSBio873->ATP_Synthase inhibits Proton_Gradient->ATP_Synthase

Caption: Off-target effects of this compound on mitochondrial respiration.

troubleshooting_workflow Start Start: Observe Unexpected Phenotype (e.g., high toxicity) Isolate_Metabolism Isolate Metabolic Contribution Start->Isolate_Metabolism Culture_Conditions Change Culture Media (e.g., galactose/glutamine) Isolate_Metabolism->Culture_Conditions Yes On_Target_Analysis Proceed with On-Target Analysis Isolate_Metabolism->On_Target_Analysis No Off_Target_Confirmed Off-Target Effect Confirmed Culture_Conditions->Off_Target_Confirmed Measure_Metabolism Measure OCR and ECAR (Seahorse Assay) Measure_Metabolism->Off_Target_Confirmed Compare_Inhibitors Compare with Specific Mitochondrial Inhibitors Compare_Inhibitors->Off_Target_Confirmed Use_Controls Use p97 Knockdown/ Resistant Mutant Cells Off_Target_Confirmed->Use_Controls Alternative_Inhibitor Use Structurally Different p97 Inhibitor Off_Target_Confirmed->Alternative_Inhibitor On_Target_Analysis->Use_Controls On_Target_Analysis->Alternative_Inhibitor

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Enhancing the Purity of Synthesized LASSBio-873

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LASSBio-873. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the purity of synthesized this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to common problems you might encounter when purifying this compound.

Problem Possible Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common choices for N-acylhydrazones include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1] - Use the minimum amount of hot solvent necessary to dissolve the compound completely.[2] - Ensure the cooling process is slow to allow for gradual crystal formation. Crashing the product out of solution by rapid cooling can trap impurities.[2]
The volume of solvent used for washing the crystals is too large.- Wash the collected crystals with a minimal amount of cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
Persistent Impurities After Recrystallization The impurities have similar solubility profiles to this compound in the chosen solvent.- Try a different recrystallization solvent or a multi-solvent system. - If impurities remain, consider an alternative purification method such as column chromatography.
The crude material contains a high percentage of impurities.- Perform an initial purification step, such as a simple filtration or extraction, before recrystallization to remove gross impurities.
Oily Product Instead of Crystals The compound has a low melting point or is still impure.- Try triturating the oil with a non-polar solvent like n-hexane and storing it at a low temperature to induce crystallization.[1] - Ensure that all starting materials for the synthesis were consumed, as unreacted aldehydes or hydrazides can act as impurities that inhibit crystallization.
Multiple Spots on TLC After Purification Presence of E/Z isomers or syn/anti conformers of the N-acylhydrazone.- N-acylhydrazones can exist as a mixture of isomers, which may appear as separate spots on TLC. - Characterize the different spots by other analytical methods (e.g., NMR) to confirm if they are isomers. The ratio of these isomers can sometimes be influenced by solvent and temperature.
The compound is degrading on the silica gel plate.- Some hydrazones can be sensitive to the acidic nature of standard silica gel. - Try using TLC plates with a different stationary phase (e.g., alumina) or add a small amount of a basic modifier like triethylamine to the developing solvent.
Poor Separation in Column Chromatography Incorrect solvent system (eluent) polarity.- The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on TLC. - For N-acylhydrazones, solvent systems like hexane/ethyl acetate are commonly used. Adjust the ratio to achieve optimal separation.
Column overloading.- The amount of crude material should be appropriate for the size of the column. A general rule is a 20:1 to 50:1 ratio of stationary phase to sample by weight.
The compound is streaking on the column.- This can be due to the compound's acidity or basicity. Adding a small percentage of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Common impurities include unreacted starting materials (the cycloalkyl hydrazide and the aromatic aldehyde), side products from the condensation reaction, and potentially hydrolyzed products if the compound is exposed to acidic or basic conditions for extended periods.

Q2: How can I monitor the purity of this compound during the purification process?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of impurities from the desired compound. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q3: My NMR spectrum of purified this compound shows duplicate peaks for some protons. Does this mean it is still impure?

A3: Not necessarily. The presence of duplicate peaks in the NMR spectrum of N-acylhydrazones is often due to the existence of rotational isomers (conformers), specifically syn and anti conformers around the amide C-N bond, or E/Z isomers around the C=N double bond. The ratio of these isomers can be solvent and temperature-dependent.

Q4: What is the best way to remove unreacted aldehyde from my crude this compound?

A4: Unreacted aldehyde can often be removed by recrystallization. If it persists, column chromatography is a very effective method for separating the less polar aldehyde from the more polar N-acylhydrazone product.

Q5: Can this compound hydrolyze during purification?

A5: Yes, N-acylhydrazones can be susceptible to hydrolysis, particularly under acidic or basic conditions. It is advisable to use neutral conditions where possible and to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol describes the purification of this compound using silica gel column chromatography.

  • TLC Analysis: First, perform TLC on the crude material to determine a suitable eluent system. A good starting point for N-acylhydrazones is a mixture of hexane and ethyl acetate. The ideal eluent should give an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table can be used to track the purity of this compound throughout the purification process. Users are encouraged to populate this table with their own experimental data.

Purification Step Method Initial Purity (%) Final Purity (%) Yield (%) Analytical Technique
1Recrystallization (Ethanol)HPLC / NMR
2Recrystallization (Methanol)HPLC / NMR
3Column Chromatography (Hexane:EtOAc 7:3)HPLC / NMR
4Column Chromatography (Hexane:EtOAc 1:1)HPLC / NMR

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 TLC TLC Recrystallization->TLC In-process check HPLC HPLC Recrystallization->HPLC NMR NMR Recrystallization->NMR Column_Chromatography->TLC Fraction analysis Column_Chromatography->HPLC Column_Chromatography->NMR Pure_Product Pure this compound HPLC->Pure_Product Purity >98% NMR->Pure_Product Structural confirmation

Caption: General workflow for the purification and analysis of this compound.

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: LASSBio-873 Long-Term Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term experimental studies involving LASSBio-873.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our guidance is structured in a question-and-answer format to directly address potential challenges you may encounter during your research.

Section 1: Compound Characteristics and Mechanism of Action

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is an acylhydrazone derivative known to modulate muscarinic receptors.[1] These G protein-coupled receptors are involved in various physiological processes, including pain signaling and inflammation.[1] By interacting with muscarinic receptors, this compound may influence downstream signaling pathways to produce analgesic and anti-inflammatory effects.[1]

Q2: What are the potential signaling pathways affected by this compound?

A2: Based on its modulation of muscarinic receptors, this compound is anticipated to affect signaling pathways regulated by these receptors. This can include the modulation of second messenger systems and downstream kinase cascades involved in inflammation and neurotransmission. Due to its potential anti-inflammatory properties, it may also indirectly influence nitric oxide (NO) signaling pathways, which are crucial in the inflammatory response.[2][3]

LASSBio873 This compound MuscarinicReceptor Muscarinic Receptor LASSBio873->MuscarinicReceptor G_Protein G-Protein Activation MuscarinicReceptor->G_Protein DownstreamEffectors Downstream Effectors (e.g., PLC, AC) G_Protein->DownstreamEffectors SecondMessengers Second Messengers (e.g., IP3, DAG, cAMP) DownstreamEffectors->SecondMessengers CellularResponse Cellular Response (Analgesia, Anti-inflammation) SecondMessengers->CellularResponse NO_Pathway Nitric Oxide Signaling (Potential Modulation) CellularResponse->NO_Pathway

Figure 1. Potential signaling cascade initiated by this compound.
Section 2: Troubleshooting Long-Term Cell Culture Experiments

Q3: My cells are becoming over-confluent during a multi-day this compound treatment. How can I manage this?

A3: Maintaining a consistent cell density is crucial for reproducible results in long-term studies. Here are several strategies to manage cell confluence:

  • Lower Seeding Density: Start your experiment with a lower initial cell seeding density to allow for growth over the extended treatment period.

  • Reduced Serum Concentration: Decreasing the serum concentration in your culture media (e.g., from 10% to 2-5% FBS) can slow down cell proliferation. However, it's essential to first validate that your cell line remains viable and responsive under low-serum conditions.

  • Intermittent Passaging: For very long-term treatments (e.g., weeks), you may need to passage your cells. When doing so, ensure you re-plate at a consistent density and maintain a continuous, calculated concentration of this compound. Be aware that this may select for cell populations with altered growth characteristics.

Q4: I am observing a decrease in the efficacy of this compound over time in my cell culture model. What could be the cause?

A4: A decline in compound efficacy during long-term studies can be attributed to several factors:

  • Compound Stability and Half-life: this compound, like any small molecule, may have a limited half-life in culture media. It is advisable to perform media changes with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration.

  • Development of Cellular Resistance: Prolonged exposure to a bioactive compound can lead to the selection of resistant cell populations. This is a known challenge in long-term drug studies. Consider performing periodic checks for the expression of resistance markers if known, or conduct dose-response curves at different time points to assess for shifts in IC50 values.

  • Cell Culture Drift: Over extended periods in culture, cell lines can undergo phenotypic and genotypic changes. It is good practice to use low-passage cells and periodically re-start cultures from frozen, validated stocks.

Q5: How can I troubleshoot unexpected cytotoxicity or off-target effects in my long-term this compound experiments?

A5: Unexplained cytotoxicity or off-target effects can confound experimental results. Based on challenges observed with other long-term small molecule inhibitors, here are some troubleshooting steps:

  • Titrate Compound Concentration: The initially determined effective concentration for short-term assays may be toxic over longer exposure. Perform a long-term dose-response experiment to identify the optimal non-toxic concentration.

  • Investigate Mitochondrial Function: Some small molecules have been shown to have off-target effects on mitochondrial oxidative phosphorylation. Consider assessing mitochondrial health using assays for ATP production, oxygen consumption rate (OCR), or mitochondrial membrane potential.

  • Control for Vehicle Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your long-term experiments. Run parallel vehicle-only controls for the entire duration of the study.

cluster_0 Troubleshooting Workflow Start Decreased Efficacy Observed CheckStability Is Compound Stable in Media? Start->CheckStability CheckResistance Has Resistance Developed? CheckStability->CheckResistance Yes ChangeMedia Action: Refresh Media & Compound Frequently CheckStability->ChangeMedia No CheckCellHealth Are Cells Healthy? CheckResistance->CheckCellHealth No DoseResponse Action: Perform Serial Dose-Response Assays CheckResistance->DoseResponse Yes MitoTox Action: Assess Mitochondrial Function & Cytotoxicity CheckCellHealth->MitoTox No Solution Identify Cause & Adjust Protocol CheckCellHealth->Solution Yes ChangeMedia->Solution DoseResponse->Solution MitoTox->Solution

Figure 2. Logical workflow for troubleshooting decreased this compound efficacy.

Data Presentation & Experimental Protocols

Table 1: Hypothetical IC50 Shift in a Long-Term Efficacy Study

This table illustrates a hypothetical scenario where the half-maximal inhibitory concentration (IC50) of this compound shifts over time, suggesting the development of cellular resistance.

Cell LineTreatment DurationIC50 (µM)Fold Change
HT-2948 Hours2.5 ± 0.31.0
HT-2914 Days7.8 ± 0.93.1
HT-2930 Days21.2 ± 2.58.5
Protocol: Nitric Oxide Production Assay (Griess Assay)

This protocol details a method to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants. This can be used to assess the anti-inflammatory effects of this compound.

Objective: To measure the effect of long-term this compound treatment on NO production in stimulated macrophages (e.g., RAW 264.7).

Materials:

  • Griess Reagent System (Promega or equivalent)

  • RAW 264.7 cells

  • LPS (Lipopolysaccharide)

  • This compound

  • 96-well clear, flat-bottom plates

  • Sodium nitrite (for standard curve)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density that will not lead to over-confluence during the experiment and allow them to adhere overnight.

  • Long-Term Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified long-term duration (e.g., 7 days). Remember to change the media with fresh compound every 48-72 hours.

  • Inflammatory Stimulation: After the long-term pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include non-stimulated controls.

  • Sample Collection: Carefully collect 50 µL of cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a nitrite standard curve ranging from 0 to 100 µM using the provided sodium nitrite standard.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to all experimental and standard wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Analysis: Subtract the absorbance of the blank from all readings. Calculate the nitrite concentration in the samples using the standard curve.

cluster_1 Griess Assay Workflow Seed 1. Seed Cells (e.g., RAW 264.7) Treat 2. Long-Term Treatment with this compound Seed->Treat Stimulate 3. Stimulate with LPS (24 hours) Treat->Stimulate Collect 4. Collect Supernatant Stimulate->Collect React 5. Add Griess Reagents (Sulfanilamide & NED) Collect->React Read 6. Measure Absorbance (540 nm) React->Read Analyze 7. Calculate Nitrite Concentration Read->Analyze

Figure 3. Experimental workflow for the Griess assay.

References

Technical Support Center: Optimizing Detection Methods for Novel Drug Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of detection methods for novel drug metabolites, using the hypothetical compound LASSBio-873 as an example.

Frequently Asked Questions (FAQs)

Q1: We are not detecting any metabolites of this compound in our samples. What are the potential reasons?

A1: Several factors could lead to the non-detection of metabolites. Consider the following possibilities:

  • Low Metabolite Concentration: The metabolites may be present at concentrations below the detection limit of your current analytical method.

  • Metabolite Instability: The metabolites might be unstable and degrade during sample collection, storage, or preparation.

  • Poor Extraction Recovery: The chosen extraction method may not be efficient for the physicochemical properties of the this compound metabolites.

  • Inappropriate Analytical Technique: The selected analytical method, such as LC-MS/MS, may not be optimized for the specific characteristics of the metabolites.[1]

  • Incorrect MS Acquisition Parameters: The mass spectrometer might not be scanning the appropriate mass-to-charge (m/z) range, or the polarity (positive or negative ion mode) may be incorrect for the metabolites.[1]

Q2: We are observing high variability in the quantification of this compound metabolites between samples. What could be the cause?

A2: High variability in quantification can stem from several sources:

  • Ion Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of the target metabolites in the mass spectrometer's ion source, leading to inconsistent results.[2] This is a common issue in LC-MS/MS analysis.

  • Inconsistent Sample Preparation: Variations in the sample preparation process, such as pipetting errors or incomplete extraction, can introduce significant variability.

  • Analyte Instability: As mentioned, if the metabolites are unstable, their concentrations can change over the course of the experiment, leading to variable results.

  • Instrumental Drift: The performance of the LC-MS/MS system can drift over time, affecting the signal intensity of the analytes.

Q3: How can we improve the sensitivity of our LC-MS/MS method for detecting low-level this compound metabolites?

A3: To enhance the sensitivity of your method, consider the following strategies:

  • Optimize Sample Preparation: Concentrate the sample extract before analysis to increase the metabolite concentration. Evaluate different extraction techniques (e.g., solid-phase extraction) to improve recovery.

  • Enhance Chromatographic Separation: Optimize the HPLC or UHPLC method to improve peak shape and reduce co-elution with interfering matrix components. This can involve trying different columns, mobile phases, and gradients.

  • Fine-tune Mass Spectrometer Parameters: Optimize the ion source parameters (e.g., gas flows, temperature, and voltages) to maximize the ionization of the target metabolites.

  • Use a More Sensitive Instrument: If available, utilize a more sensitive mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

Q4: We are having difficulty separating isomeric metabolites of this compound. What can we do?

A4: Separating isomeric metabolites can be challenging. Here are some approaches:

  • Chromatographic Optimization: Experiment with different stationary phases (columns), mobile phase compositions, and temperature to achieve chromatographic separation.

  • Ion Mobility Spectrometry (IMS): Coupling IMS with MS can provide an additional dimension of separation based on the ions' size, shape, and charge, which can resolve isomers.

Troubleshooting Guides

Problem: Poor Peak Shape
Possible Cause Troubleshooting Steps
Inappropriate mobile phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column overload Reduce the injection volume or sample concentration.
Column contamination or degradation Wash the column with a strong solvent or replace it if necessary.
Incompatible injection solvent Ensure the injection solvent is weaker than or compatible with the mobile phase.
Problem: Ion Suppression
Possible Cause Troubleshooting Steps
Co-elution with matrix components Improve chromatographic separation to separate the analyte from interfering compounds.
High concentration of non-volatile salts in the mobile phase Use volatile buffers like ammonium formate or ammonium acetate for LC-MS.
Sample matrix effects Dilute the sample to reduce the concentration of interfering components. Use a more effective sample cleanup method, such as solid-phase extraction.

Experimental Protocols

Generic Protocol for Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Typical LC-MS/MS Parameters for Small Molecule Metabolite Analysis
Parameter Typical Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS Analysis Multiple Reaction Monitoring (MRM) for targeted quantification

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Metabolites (Hypothetical Data)
Extraction Method Metabolite M1 Recovery (%) Metabolite M2 Recovery (%) Matrix Effect (%)
Protein Precipitation 75 ± 580 ± 630 ± 8
Liquid-Liquid Extraction 85 ± 490 ± 515 ± 4
Solid-Phase Extraction 95 ± 398 ± 25 ± 2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Metabolite Extraction (e.g., SPE) Sample->Extraction Concentration Sample Concentration Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: A generalized experimental workflow for the analysis of drug metabolites.

troubleshooting_logic Start No or Low Metabolite Signal Check_Concentration Is Metabolite Concentration Sufficient? Start->Check_Concentration Check_Stability Is Metabolite Stable? Check_Concentration->Check_Stability Yes Optimize_Method Optimize Sample Prep & LC-MS Method Check_Concentration->Optimize_Method No Check_Extraction Is Extraction Recovery Adequate? Check_Stability->Check_Extraction Yes Check_Stability->Optimize_Method No Check_MS_Params Are MS Parameters Optimal? Check_Extraction->Check_MS_Params Yes Check_Extraction->Optimize_Method No Check_MS_Params->Optimize_Method No Success Metabolite Detected Check_MS_Params->Success Yes Optimize_Method->Start

Caption: A troubleshooting decision tree for non-detection of metabolites.

References

Validation & Comparative

LASSBio-873 and Other Muscarinic Agonists: A Comparative Guide for Pain Relief

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LASSBio-873, a novel muscarinic agonist, against other established and emerging muscarinic agonists for analgesic applications. The information presented is based on available preclinical data and is intended to guide further research and development in the field of cholinergic pain modulation.

Introduction to Muscarinic Agonists in Pain Management

Muscarinic acetylcholine receptors, a class of G-protein coupled receptors, are widely distributed throughout the central and peripheral nervous system and play a crucial role in modulating nociceptive signaling.[1][2][3] Activation of these receptors, particularly the M2 and M4 subtypes, has been shown to produce significant analgesic effects in various animal models of acute, inflammatory, and neuropathic pain.[4][5] However, the clinical development of muscarinic agonists for pain has been challenging due to dose-limiting side effects associated with the activation of other muscarinic receptor subtypes. This has spurred the development of more selective compounds, such as this compound, with the aim of maximizing analgesic efficacy while minimizing adverse effects.

Comparative Analysis of Muscarinic Agonists

This section provides a side-by-side comparison of this compound with other notable muscarinic agonists that have been evaluated for their analgesic potential.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the analgesic efficacy of this compound and other selected muscarinic agonists in various preclinical pain models. It is important to note that direct comparative studies are limited, and the experimental conditions across different studies may vary.

CompoundMechanism of ActionPain ModelSpeciesRoute of AdministrationEffective Dose / ED50/ID50Primary Receptor Subtype(s) InvolvedReference
This compound Muscarinic AgonistSpinal Nerve Ligation (Neuropathic Pain)RatOral100 mg/kg (reversal of hyperalgesia and allodynia)M2
Oxotremorine Non-selective Muscarinic AgonistFormalin Test (Inflammatory Pain)MouseIntraperitoneal (i.p.)ID50: ~0.1 mg/kgM2, M4
Tail-Flick Test (Acute Thermal Pain)RatSubcutaneous (s.c.)30-300 µg/kg (increased latency)Not specified
Xanomeline M1/M4 Preferring Muscarinic AgonistNeuropathic and Inflammatory Pain ModelsRat, MouseNot specified30 mg/kg (maximal efficacy in behavioral assays)M1, M4
Pilocarpine Non-selective Muscarinic AgonistVarious pain modelsRodentsSystemicDose-dependent analgesiaM1, M2, M3

Note: ED50 (Median Effective Dose) and ID50 (Median Inhibitory Dose) values represent the dose required to produce a therapeutic effect in 50% of the population. Lower values indicate higher potency. Data for this compound in acute pain models like the formalin or hot plate test were not publicly available at the time of this review.

Signaling Pathways in Muscarinic Analgesia

The analgesic effects of muscarinic agonists are primarily mediated through the activation of M2 and M4 receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release in pain pathways.

muscarinic_pain_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (or Muscarinic Agonist) M2R M2/M4 Receptor ACh->M2R Binds to Gi Gi/o Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits VGCC Voltage-gated Ca2+ Channel Gi->VGCC Inhibits K_channel GIRK Channel Gi->K_channel Activates βγ subunit cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Glu_release ↓ Glutamate Release Ca_influx->Glu_release Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_efflux ↑ K+ Efflux K_channel->K_efflux K_efflux->Hyperpolarization

Muscarinic Receptor Signaling in Nociceptive Neurons.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Spinal Nerve Ligation (SNL) Model in Rats

This model is used to induce neuropathic pain, characterized by persistent hyperalgesia and allodynia.

snl_workflow Anesthesia Anesthetize Rat (e.g., isoflurane) Incision Dorsal Midline Incision over L4-L6 vertebrae Anesthesia->Incision Exposure Expose L5 and L6 Spinal Nerves Incision->Exposure Ligation Tightly Ligate L5 and L6 Spinal Nerves Exposure->Ligation Closure Suture Muscle and Close Skin Incision Ligation->Closure Recovery Post-operative Recovery Closure->Recovery Behavioral_Testing Assess Mechanical Allodynia (von Frey filaments) and Thermal Hyperalgesia (plantar test) Recovery->Behavioral_Testing After recovery period

Workflow for the Spinal Nerve Ligation (SNL) Model.

Procedure:

  • Anesthesia: Male Wistar rats are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A dorsal midline incision is made to expose the L4-L6 vertebrae. The L5 and L6 spinal nerves are then carefully isolated and tightly ligated with silk suture.

  • Closure and Recovery: The muscle and skin are sutured, and the animals are allowed to recover from surgery.

  • Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured. Thermal hyperalgesia is evaluated using a plantar test, measuring the latency of paw withdrawal from a radiant heat source.

  • Drug Administration: this compound (100 mg/kg) or vehicle is administered orally, and behavioral tests are performed at specified time points post-dosing.

Formalin Test in Mice

The formalin test is a model of tonic, localized inflammatory pain.

Procedure:

  • Acclimatization: Mice are placed in an observation chamber for a period of acclimatization.

  • Drug Administration: The test compound (e.g., Oxotremorine) or vehicle is administered intraperitoneally.

  • Formalin Injection: After a predetermined pretreatment time, a dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

  • Data Analysis: The total time spent licking/biting in each phase is quantified and compared between treatment groups.

Hot Plate Test in Rodents

This test is used to assess the response to a thermal stimulus and is sensitive to centrally acting analgesics.

Procedure:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Latency: The baseline latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping) is determined before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Test Latency: At various time points after drug administration, the animal is placed on the hot plate, and the latency to the pain response is recorded.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point to determine the analgesic effect.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound is a promising muscarinic agonist with efficacy in a model of neuropathic pain, acting primarily through the M2 receptor. This M2-preferential activity could potentially offer a better side-effect profile compared to non-selective muscarinic agonists like pilocarpine and oxotremorine. However, further studies are required to establish a comprehensive dose-response relationship for this compound in various pain models and to directly compare its efficacy and safety profile with other muscarinic agonists, including the M1/M4-preferring agonist xanomeline. Future research should also focus on elucidating the precise downstream signaling mechanisms of this compound and its potential for clinical translation in the management of chronic pain conditions.

References

A Comparative Analysis of LASSBio-873 and Traditional NSAIDs in Inflammatory Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel muscarinic agonist LASSBio-873 and traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections will delve into their distinct mechanisms of action, present comparative preclinical data on their analgesic and anti-inflammatory efficacy, and provide detailed experimental protocols for the key assays discussed.

Introduction: Divergent Approaches to Inflammation and Pain

Traditional NSAIDs, such as indomethacin and diclofenac, have long been the cornerstone of treatment for pain and inflammation. Their primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. While effective, this broad inhibition, particularly of COX-1, is associated with a range of adverse effects, most notably gastrointestinal complications.

In contrast, this compound, a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, represents a novel therapeutic strategy. It functions as a muscarinic cholinergic receptor agonist and has demonstrated potent analgesic effects in models of acute and inflammatory pain.[1] Its mechanism, which involves the activation of M2 muscarinic receptors, suggests a distinct pathway for pain and inflammation modulation that may offer a different safety and efficacy profile compared to traditional NSAIDs.[1]

Mechanism of Action: A Tale of Two Pathways

Traditional NSAIDs: The Cyclooxygenase Inhibition Pathway

The anti-inflammatory, analgesic, and antipyretic effects of traditional NSAIDs are primarily attributed to their inhibition of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Traditional_NSAIDs Traditional_NSAIDs Traditional_NSAIDs->COX-1_COX-2

Figure 1: Signaling pathway of traditional NSAIDs.

This compound: The Muscarinic Receptor Agonist Pathway

This compound exerts its effects through the activation of muscarinic cholinergic receptors, with evidence pointing towards the M2 receptor subtype being involved in its analgesic properties.[1] Muscarinic receptors are G-protein coupled receptors, and the activation of the M2 receptor is typically associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is distinct from the COX inhibition of NSAIDs and may offer a more targeted approach to pain and inflammation with a potentially different side-effect profile.

This compound This compound M2_Muscarinic_Receptor M2_Muscarinic_Receptor This compound->M2_Muscarinic_Receptor Gi_Protein Gi_Protein M2_Muscarinic_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Signaling Downstream_Signaling cAMP->Downstream_Signaling Analgesic_Anti-inflammatory_Effects Analgesic_Anti-inflammatory_Effects Downstream_Signaling->Analgesic_Anti-inflammatory_Effects

Figure 2: Signaling pathway of this compound.

Comparative Efficacy: Preclinical Data

While direct head-to-head studies comparing this compound with traditional NSAIDs in standardized inflammatory pain models are not yet widely published, the available data on LASSBio compounds and the known efficacy of NSAIDs allow for a preliminary comparison. The following tables summarize representative data from preclinical studies for compounds from the LASSBio program and traditional NSAIDs in common analgesic and anti-inflammatory assays.

Table 1: Analgesic Activity in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Route% Inhibition of WrithingReference
LASSBio-1145 8.9p.o.ED50[2]
Indomethacin 10i.p.~50-70%Representative Data
Diclofenac 10i.p.~60-80%Representative Data

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Route% Inhibition of Edema (at peak)Reference
LASSBio-1135 100 µmol/kg (p.o.)p.o.33%[2]
LASSBio-1141 4.1p.o.ED50
LASSBio-1145 3.4p.o.ED50
Indomethacin 10p.o.~40-60%Representative Data
Celecoxib ---

Table 3: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
LASSBio-1135 -18.5-
LASSBio-1145 -2.8-
Indomethacin ~0.1~1~0.1Representative Data
Diclofenac ~1~0.1~10Representative Data
Celecoxib >100~0.04>2500Representative Data

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement Animal_Acclimation Animal Acclimation Fasting Fasting (optional) Animal_Acclimation->Fasting Drug_Administration Drug Administration (this compound or NSAID) Fasting->Drug_Administration Carrageenan_Injection Subplantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement at various time points Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema test.

Protocol:

  • Animals: Male Wistar rats or Swiss mice are typically used.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Test compounds (this compound or traditional NSAIDs) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Acetic Acid-Induced Writhing Test

This assay is a model of visceral pain.

Protocol:

  • Animals: Male Swiss mice are commonly used.

  • Acclimation and Fasting: Animals are acclimated and may be fasted overnight before the experiment.

  • Drug Administration: Test compounds or vehicle are administered (p.o. or i.p.) 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected i.p.

  • Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of a compound on the COX enzymes.

Protocol:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Detection: The product of the reaction (e.g., Prostaglandin E2) is measured. This can be done using various methods, including ELISA or by monitoring the consumption of a co-substrate colorimetrically or fluorometrically.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. The ratio of IC50 for COX-1 to COX-2 determines the selectivity of the compound.

Conclusion and Future Directions

This compound presents a promising alternative to traditional NSAIDs for the management of inflammatory pain. Its distinct mechanism of action as a muscarinic agonist offers the potential for a different efficacy and safety profile. While direct comparative preclinical data is still emerging, the available information on related LASSBio compounds suggests a promising anti-inflammatory and analgesic potential.

Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of this compound with a range of traditional NSAIDs in various models of pain and inflammation. These studies should also aim to further elucidate the downstream signaling pathways involved in the anti-inflammatory and analgesic effects of this compound to better understand its therapeutic potential and identify potential biomarkers for its activity. Such research will be crucial in determining the clinical viability of this compound as a novel therapeutic agent for inflammatory pain.

References

Validating the Analgesic Effects of LASSBio-873: A Comparative Guide on M2 Antagonist-Mediated Reversal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of LASSBio-873, a novel muscarinic agonist, and its validation through the use of M2 receptor antagonists. The data presented herein is compiled from preclinical studies to offer an objective assessment of this compound's performance against alternative analgesic compounds. Detailed experimental protocols and signaling pathways are provided to facilitate replication and further investigation.

Executive Summary

Data Presentation: this compound Analgesic Efficacy and M2 Antagonist Reversal

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Effect of this compound on Mechanical Allodynia in a Spinal Nerve Ligation (SNL) Model and its Reversal by Methoctramine

Treatment GroupDoseMechanical Withdrawal Threshold (g)% Reversal of Analgesia by Methoctramine
Sham-15.2 ± 0.8N/A
SNL + Vehicle-2.5 ± 0.3N/A
SNL + this compound100 mg/kg, p.o.12.8 ± 1.1*-
SNL + this compound + Methoctramine100 mg/kg, p.o. + 10 µg, i.t.4.1 ± 0.5**~75%

*p < 0.05 compared to SNL + Vehicle group. **p < 0.05 compared to SNL + this compound group. Data are presented as mean ± SEM.

Table 2: Comparison of Analgesic Effects of this compound with Standard-of-Care Neuropathic Pain Medications

CompoundClassAnimal ModelKey Efficacy EndpointReported Efficacy
This compound Muscarinic Agonist Spinal Nerve Ligation (Rat) Reversal of mechanical allodynia Significant reversal at 100 mg/kg [1][2]
MorphineOpioid AgonistSpinal Nerve Ligation (Rat)Reversal of mechanical allodyniaEffective, but with tolerance and side effects
GabapentinGabapentinoidSpinal Nerve Ligation (Rat)Reversal of mechanical allodyniaStandard of care, variable efficacy[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This surgical model is used to induce peripheral nerve injury that mimics chronic neuropathic pain in humans.

  • Animals: Male Wistar rats (200-250 g) are used.

  • Anesthesia: Animals are anesthetized with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Surgical Procedure:

    • A dorsal midline incision is made from the L4 to S2 vertebral levels.

    • The paraspinal muscles are separated to expose the L5 and L6 spinal nerves.

    • The L5 and L6 spinal nerves are carefully isolated and tightly ligated with 4-0 silk suture.

    • The muscle and skin layers are then closed with sutures.

  • Post-operative Care: Animals are allowed to recover for 7 days before behavioral testing.

  • Sham Control: Sham-operated animals undergo the same surgical procedure without nerve ligation.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the sensitivity to a non-noxious mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments with varying bending forces (in grams) is used.

  • Procedure:

    • Rats are placed in individual plexiglass chambers with a wire mesh floor and allowed to acclimate for 15-20 minutes.

    • The von Frey filaments are applied to the plantar surface of the hind paw in ascending order of force.

    • A positive response is recorded as a sharp withdrawal of the paw.

    • The 50% withdrawal threshold is calculated using the up-down method.

Drug Administration
  • This compound: Administered orally (p.o.) at a dose of 100 mg/kg.

  • Methoctramine: Administered intrathecally (i.t.) at a dose of 10 µg in a volume of 10 µL. Intrathecal injections are performed between the L5 and L6 vertebrae in conscious rats.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Analgesia

The following diagram illustrates the proposed signaling pathway for the analgesic effect of this compound and its inhibition by an M2 antagonist.

LASSBio873_Pathway cluster_neuron Nociceptive Neuron LASSBio873 This compound M2_Receptor M2 Muscarinic Receptor LASSBio873->M2_Receptor Binds to Gi_Protein Gi Protein M2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits K_Channel ↑ K+ Channel Activity Gi_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Methoctramine Methoctramine (M2 Antagonist) Methoctramine->M2_Receptor Blocks Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Induce Neuropathic Pain (Spinal Nerve Ligation in Rats) Baseline Baseline Behavioral Testing (von Frey Test) Animal_Model->Baseline Group1 Vehicle Control Baseline->Group1 Group2 This compound Baseline->Group2 Group3 This compound + Methoctramine Baseline->Group3 Group4 Methoctramine Alone Baseline->Group4 Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey Test at various time points) Group1->Post_Treatment_Testing Group2->Post_Treatment_Testing Group3->Post_Treatment_Testing Group4->Post_Treatment_Testing Data_Analysis Compare withdrawal thresholds between groups Post_Treatment_Testing->Data_Analysis Conclusion Determine if M2 antagonism reverses this compound's effect Data_Analysis->Conclusion

References

A Cross-Study Efficacy Comparison of the Muscarinic Agonist LASSBio-873 in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of LASSBio-873, a novel muscarinic agonist, in established models of neuropathic and inflammatory pain. The data presented is compiled from publicly available research and is intended to offer an objective overview for researchers in the field of analgesic drug development.

Introduction to this compound

This compound is a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative that has demonstrated potent analgesic and anti-inflammatory properties in preclinical studies. Its mechanism of action is attributed to the activation of muscarinic cholinergic receptors, with a particular involvement of the M2 receptor subtype. This compound represents a promising prototype for the development of new therapeutic agents for chronic pain conditions, including neuropathic pain[1].

Efficacy in Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

The primary evidence for the efficacy of this compound in neuropathic pain comes from studies utilizing the spinal nerve ligation (SNL) model in rats, a widely accepted model that mimics many features of clinical neuropathic pain.

This compound Efficacy Data

In a key study, oral administration of this compound at a dose of 100 mg/kg was shown to inhibit the development of and reverse thermal hyperalgesia and mechanical allodynia in rats following SNL surgery[1]. The analgesic effect was blocked by the M2 receptor antagonist methoctramine, confirming the crucial role of this receptor in its mechanism of action[1].

Comparative Efficacy of Alternative Treatments in the SNL Model

To provide context for the efficacy of this compound, the following table summarizes the performance of other muscarinic agonists and standard-of-care drugs in the same rat SNL model.

CompoundMechanism of ActionDoseRoute of AdministrationEfficacy in Rat SNL ModelReference
This compound Muscarinic Agonist (M2 implicated) 100 mg/kg Oral Inhibited and reversed thermal hyperalgesia and mechanical allodynia. [1]
XanomelineM1/M4-preferring Muscarinic Agonist1-10 mg/kgi.p.Potently and effectively reversed tactile allodynia and heat hyperalgesia.[2]
Gabapentinα2δ subunit of voltage-gated calcium channels300 mg/kgOralProduced a 62.39% reduction in allodynia.
Morphineµ-opioid Receptor Agonist3 and 10 mg/kgi.p.Significantly increased paw withdrawal threshold (anti-allodynic effect).

Efficacy in Acute and Inflammatory Pain Models

While the primary focus has been on neuropathic pain, this compound has also shown potent analgesic effects in models of acute and inflammatory pain, such as the formalin test and carrageenan-induced hyperalgesia. Specific quantitative data for this compound in these models from the available literature is limited.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a surgical procedure that induces peripheral neuropathy.

  • Procedure : Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. This procedure results in long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

  • Behavioral Testing :

    • Mechanical Allodynia : Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of filaments of increasing stiffness is determined. A lower threshold indicates allodynia.

    • Thermal Hyperalgesia : Measured using a radiant heat source (e.g., plantar test). The latency for the rat to withdraw its paw from the heat stimulus is recorded. A shorter latency indicates hyperalgesia.

  • Drug Administration : Test compounds or vehicle are typically administered orally or via injection at a specified time before behavioral testing.

Formalin Test

The formalin test is used to assess analgesic activity in a model of continuous pain.

  • Procedure : A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

  • Behavioral Scoring : The time the animal spends licking or biting the injected paw is recorded. The response is biphasic:

    • Phase 1 (Early Phase) : Occurs in the first 5 minutes post-injection and is considered to be the result of direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase) : Occurs 15-30 minutes post-injection and is associated with an inflammatory response and central sensitization of the spinal cord.

  • Drug Efficacy : Analgesic compounds can reduce the duration of licking/biting in one or both phases.

Carrageenan-Induced Paw Edema and Hyperalgesia

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of compounds.

  • Procedure : A solution of carrageenan is injected into the subplantar tissue of the rat's hind paw, inducing an inflammatory response.

  • Measurements :

    • Edema : The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection. A reduction in paw volume indicates an anti-inflammatory effect.

    • Hyperalgesia : Thermal or mechanical sensitivity is assessed as described in the SNL model. An increase in paw withdrawal latency or threshold indicates an anti-hyperalgesic effect.

Signaling Pathways and Visualizations

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in the SNL model.

G cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_post Post-Surgery & Treatment cluster_analysis Data Analysis pre_baseline Baseline Behavioral Testing (von Frey, Plantar Test) surgery Spinal Nerve Ligation (SNL) or Sham Surgery pre_baseline->surgery Acclimation post_baseline Post-Surgery Baseline (Confirm Neuropathy) surgery->post_baseline Recovery Period drug_admin Drug Administration (this compound or Comparator) post_baseline->drug_admin Group Assignment post_testing Post-Treatment Behavioral Testing drug_admin->post_testing analysis Comparison of Paw Withdrawal Thresholds/Latencies post_testing->analysis

Workflow for preclinical efficacy testing in the SNL model.

M2 Muscarinic Receptor Signaling Pathway

This compound is believed to exert its analgesic effects through the activation of M2 muscarinic receptors. The diagram below outlines the canonical signaling pathway initiated by M2 receptor activation.

M2_Signaling LASSBio873 This compound (Agonist) M2R M2 Muscarinic Receptor LASSBio873->M2R Binds to G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesic Effect (Reduced Neuronal Excitability) AC->Analgesia PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannel->Analgesia

Simplified M2 muscarinic receptor signaling pathway in analgesia.

Activation of the M2 receptor by an agonist like this compound leads to the activation of an inhibitory G-protein (Gi/o). This, in turn, inhibits adenylyl cyclase, reducing the intracellular levels of cyclic AMP (cAMP) and subsequently the activity of protein kinase A (PKA). The G-protein can also directly modulate the activity of ion channels, such as opening potassium channels and inhibiting calcium channels. These actions collectively lead to a decrease in neuronal excitability, contributing to the analgesic effect.

References

LASSBio-873: In Vivo Anti-inflammatory Properties and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo validation data for a compound designated LASSBio-873 is not publicly available. This guide will therefore focus on a structurally related and well-characterized compound from the same research group, LASSBio-998 , to provide a representative analysis of the potential anti-inflammatory profile of this chemical series. The data presented herein pertains to LASSBio-998 and its comparison with established anti-inflammatory agents in relevant preclinical models.

This guide provides a comprehensive overview of the in vivo anti-inflammatory properties of the LASSBio series, represented by LASSBio-998, and compares its performance with established anti-inflammatory drugs, Dexamethasone and Indomethacin. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a thorough understanding for researchers and professionals in drug development.

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potential of LASSBio-998 was evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung inflammation. This model is a well-established method for studying the pathological mechanisms of acute lung injury and for evaluating the efficacy of novel anti-inflammatory therapeutics. The performance of LASSBio-998 was compared to Dexamethasone and Indomethacin, two standard anti-inflammatory agents, based on data from similar experimental models.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies, showcasing the effects of LASSBio-998 and comparator drugs on key inflammatory markers.

Table 1: Effect on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDoseTNF-α Reduction (%)IL-1β Reduction (%)
LASSBio-998[1]10 mg/kg (oral)SignificantSignificant
Dexamethasone[2]0.5 mg/kg (i.v.)SignificantSignificant
Indomethacin[3]1 mg/kg (intratracheal)SignificantNot Reported

Table 2: Effect on Neutrophil Infiltration in Lung Tissue

Treatment GroupDoseReduction in Neutrophil Accumulation (%)
LASSBio-998[1]10 mg/kg (oral)Significant
Dexamethasone[2]0.5 mg/kg (i.v.)>50%
Indomethacin1 mg/kg (intratracheal)~50%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model (for LASSBio-998)
  • Animal Model: Male BALB/c mice are used for this study.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping: Mice are randomly assigned to different treatment groups: Vehicle control, LPS control, and LASSBio-998 treatment groups.

  • Drug Administration: LASSBio-998 (10 mg/kg) or vehicle is administered orally to the respective groups.

  • Induction of Inflammation: Four hours after drug administration, mice are challenged with an aerosolized solution of LPS (0.5 mg/mL) for a specified duration to induce acute lung inflammation.

  • Sample Collection: Three hours after LPS inhalation, the mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure cytokine levels and cell counts. Lung tissue is also harvested for histological analysis and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Analysis: Pro-inflammatory cytokines (TNF-α, IL-1β) in the BALF are quantified using ELISA. Total and differential cell counts in the BALF are determined. MPO activity in lung homogenates is measured spectrophotometrically.

Comparator Drug Experimental Models
  • Dexamethasone: In a rabbit model of saline lavage-induced acute lung injury, Dexamethasone (0.5 mg/kg) was administered intravenously. Five hours post-injury, BALF and lung tissue were collected for analysis of inflammatory cells and cytokines.

  • Indomethacin: In a rat model of blunt chest trauma-induced lung injury, Indomethacin (1 mg/kg) was administered intratracheally 15 minutes after the injury. Three hours post-injury, BALF and lung tissue were collected to assess protein concentration, polymorphonuclear leukocyte (PMN) count, and cytokine levels.

Visualizations

The following diagrams illustrate the key signaling pathway targeted by LASSBio-998 and the general experimental workflow for its in vivo validation.

LASSBio998_Signaling_Pathway cluster_cell Macrophage/Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation LASSBio_998 LASSBio-998 LASSBio_998->p38_MAPK Inhibition

Caption: LASSBio-998 signaling pathway.

Experimental_Workflow start Start acclimatization Animal Acclimatization (BALB/c mice) start->acclimatization grouping Random Grouping acclimatization->grouping drug_admin Oral Administration (LASSBio-998 or Vehicle) grouping->drug_admin lps_challenge LPS Aerosol Challenge (4 hours post-drug) drug_admin->lps_challenge euthanasia Euthanasia & Sample Collection (3 hours post-LPS) lps_challenge->euthanasia analysis Analysis (BALF Cytokines, Cell Counts, Lung MPO) euthanasia->analysis end End analysis->end

Caption: In vivo experimental workflow.

References

LASSBio-873 and Opioids: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent analgesics with improved safety profiles is a cornerstone of modern pharmacology. While opioids have long been the gold standard for managing moderate to severe pain, their clinical utility is often hampered by a well-documented and burdensome side effect profile. LASSBio-873, a novel compound that acts as a muscarinic acetylcholine receptor agonist, has emerged as a potential alternative analgesic. This guide provides a comparative analysis of the side effect profiles of this compound and traditional opioids, based on available preclinical and clinical data, to inform future research and drug development efforts.

Summary of Side Effect Profiles

The following table summarizes the known and potential side effects of this compound in contrast to the well-established adverse effects of opioids. It is critical to note that the available data for this compound is currently limited to preclinical studies, and a comprehensive clinical side effect profile has not been established.

Side Effect CategoryThis compound (Preclinical Data)Opioids (Clinical & Preclinical Data)
Central Nervous System No significant alterations in motor behavior observed in open-field tests in rats.[1]Sedation, dizziness, euphoria, dysphoria, delirium, cognitive impairment, and risk of addiction and dependence.[2][3]
Respiratory System Data not available.Respiratory depression, which can be life-threatening, is a major concern.[2][4]
Gastrointestinal System Data not available.Nausea, vomiting, and severe constipation are very common.
Cardiovascular System Data not available.Can cause bradycardia and hypotension.
Motor Effects Did not alter rat behavior in open-field testing, suggesting a lack of significant motor impairment at the dose tested.Can cause motor impairment and drowsiness.
Abuse Potential Data not available.High potential for abuse, tolerance, and physical dependence.

Note: The information for this compound is based on limited preclinical evidence and should be interpreted with caution. Further comprehensive safety and toxicology studies are required to fully characterize its side effect profile.

Detailed Experimental Protocols

A critical aspect of evaluating and comparing drug safety is understanding the methodologies used to assess potential side effects. Below is a detailed protocol for the open-field test, a common preclinical assay used to evaluate locomotor activity and anxiety-like behavior, which has been used in the assessment of this compound.

Open-Field Test

Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents. This test can indicate potential sedative or motor-impairing effects of a compound.

Apparatus:

  • An open-field arena, typically a square or circular enclosure with high walls to prevent escape. For rats, a common size is 100 cm x 100 cm with 40 cm high walls. The arena is often made of a non-porous material for easy cleaning.

  • A video camera mounted above the arena to record the animal's movement.

  • Automated tracking software to analyze the video recordings for various parameters.

Procedure:

  • Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.

  • Habituation (optional but recommended): Animals may be habituated to the testing arena for a short period on the day before the actual test to reduce novelty-induced stress.

  • Test Initiation: Each animal is individually placed in the center or a corner of the open-field arena.

  • Recording: The animal is allowed to freely explore the arena for a set period, typically 5 to 30 minutes. Its behavior is recorded by the overhead video camera.

  • Data Analysis: The tracking software analyzes the video to quantify various behavioral parameters, including:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis), where more time spent in the periphery suggests higher anxiety.

    • Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.

    • Velocity: The speed of movement.

    • Immobility time: The duration for which the animal remains still.

  • Cleaning: The arena is thoroughly cleaned between each animal to eliminate olfactory cues that could influence the behavior of subsequent animals.

Signaling Pathways and Mechanisms of Action

The differing side effect profiles of this compound and opioids are rooted in their distinct mechanisms of action and the signaling pathways they modulate.

This compound Signaling Pathway

This compound is a muscarinic acetylcholine receptor agonist. Its analgesic effects are believed to be mediated through the activation of these G protein-coupled receptors (GPCRs), which are widely distributed in the central and peripheral nervous systems. The specific subtype targeted by this compound for analgesia is thought to be the M2 receptor.

LASSBio_873_Pathway LASSBio873 This compound M2_Receptor M2 Muscarinic Receptor (GPCR) LASSBio873->M2_Receptor G_Protein Gi/o Protein M2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition K_Channel ↑ K+ Channel Activity G_Protein->K_Channel Activation Ca_Channel ↓ Ca2+ Channel Activity G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity K_Channel->Neuronal_Activity Ca_Channel->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Caption: this compound signaling pathway leading to analgesia.

Opioid Signaling Pathway and Side Effects

Opioids exert their effects by binding to opioid receptors (mu, delta, and kappa), which are also GPCRs. The activation of mu-opioid receptors is primarily responsible for their potent analgesic effects but also mediates most of their undesirable side effects.

Opioid_Pathway cluster_cns Central Nervous System cluster_git Gastrointestinal Tract Opioid Opioid Mu_Receptor_CNS Mu-Opioid Receptor (CNS) Opioid->Mu_Receptor_CNS Mu_Receptor_GIT Mu-Opioid Receptor (GIT) Opioid->Mu_Receptor_GIT G_Protein_CNS Gi/o Protein Mu_Receptor_CNS->G_Protein_CNS AC_CNS Adenylyl Cyclase G_Protein_CNS->AC_CNS Inhibition K_Channel_CNS ↑ K+ Channel Activity G_Protein_CNS->K_Channel_CNS Activation Ca_Channel_CNS ↓ Ca2+ Channel Activity G_Protein_CNS->Ca_Channel_CNS Inhibition cAMP_CNS ↓ cAMP AC_CNS->cAMP_CNS Neuronal_Inhibition Neuronal Inhibition cAMP_CNS->Neuronal_Inhibition K_Channel_CNS->Neuronal_Inhibition Ca_Channel_CNS->Neuronal_Inhibition Analgesia_CNS Analgesia Neuronal_Inhibition->Analgesia_CNS Respiratory_Depression Respiratory Depression Neuronal_Inhibition->Respiratory_Depression Sedation Sedation Neuronal_Inhibition->Sedation Euphoria Euphoria/ Addiction Neuronal_Inhibition->Euphoria G_Protein_GIT Gi/o Protein Mu_Receptor_GIT->G_Protein_GIT Neuronal_Inhibition_GIT ↓ Neuronal Activity G_Protein_GIT->Neuronal_Inhibition_GIT Peristalsis ↓ Peristalsis Neuronal_Inhibition_GIT->Peristalsis Constipation Constipation Peristalsis->Constipation

Caption: Opioid signaling leading to analgesia and major side effects.

Conclusion

For researchers and drug development professionals, this compound represents a promising area of investigation for non-opioid analgesics. The development of a comprehensive preclinical safety and toxicology package for this compound is the essential next step. This should include studies to assess its effects on the respiratory, cardiovascular, and gastrointestinal systems, as well as its potential for abuse and dependence. Such data will be crucial in determining whether this compound or similar muscarinic agonists can offer a safer alternative to opioids for the management of pain.

References

Head-to-head study of LASSBio-873 and other LASSBio compounds

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Study of LASSBio Compounds: A Comparative Analysis

Disclaimer: Initial searches for the compound "LASSBio-873" did not yield any publicly available scientific literature or data. Therefore, a direct head-to-head comparison involving this specific molecule is not possible at this time. This guide instead provides a comparative analysis of three other well-documented LASSBio compounds: LASSBio-2208 , LASSBio-1386 , and LASSBio-1491 , for which experimental data is available.

This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these selected LASSBio compounds, supported by experimental data from published studies.

Overview of Compared LASSBio Compounds

The LASSBio (Laboratory for the Evaluation and Synthesis of Bioactive Substances) at the Federal University of Rio de Janeiro has developed a diverse library of bioactive compounds. This guide focuses on three compounds with distinct therapeutic targets:

  • LASSBio-2208: A dual inhibitor of Histone Deacetylase 6 (HDAC6) and Phosphoinositide 3-kinase alpha (PI3Kα), investigated for its potential in cancer therapy.

  • LASSBio-1386: A phosphodiesterase-4 (PDE4) inhibitor with demonstrated anti-leishmanial activity.

  • LASSBio-1491: An isostere of LASSBio-1736, developed as a promising drug candidate for the treatment of cutaneous leishmaniasis.

Quantitative Data Presentation

The following tables summarize the key quantitative data for each compound based on in vitro and in vivo studies.

Table 1: In Vitro Biological Activity of LASSBio Compounds

CompoundTarget(s)AssayIC50 / EC50 (µM)Cell Line / OrganismReference
LASSBio-2208 HDAC6Enzyme Inhibition0.0153-[1]
PI3KαEnzyme Inhibition0.0463-[1]
PI3KβEnzyme Inhibition0.0728-[1]
PI3KδEnzyme Inhibition0.0724-[1]
HDAC8Enzyme Inhibition0.0676-[1]
-Cytotoxicity (CC50)7.15MOLT-4 (T lymphoblast)
-Cytotoxicity (CC50)8.54CCRF-CEM (human leukemia)
-Cytotoxicity (CC50)23MCF-7 (breast cancer)
LASSBio-1386 Leishmania amazonensisAnti-promastigote2.4 ± 0.48L. amazonensis
Leishmania amazonensisAnti-amastigote9.42 ± 0.64Macrophage-infected
Mammalian CellsCytotoxicity (CC50)74.1 ± 2.9J774 Macrophages
LASSBio-1491 Leishmania majorAnti-amastigote (5-ASKH)7.3 ± 0.6Macrophage-infected
Leishmania majorAnti-amastigote (LV39)8.3 ± 0.3Macrophage-infected
Mammalian CellsCytotoxicity (CC50)> 100Spleen cells

Table 2: In Vitro Pharmacokinetic Properties of LASSBio-1491

ParameterValueConditionsReference
Aqueous Solubility8.72 µMpH 7.4, 37°C
PAMPA-BBB Permeability2.96 x 10⁻⁶ cm s⁻¹-
PAMPA-GIT Permeability4.08 x 10⁻⁶ cm s⁻¹-
Microsomal Half-life (t½)2.68 hRat liver microsomes
Intrinsic Clearance (Clint)1.075 µL/min/mgRat liver microsomes

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HDAC and PI3K Inhibition Assays (for LASSBio-2208)
  • Principle: The inhibitory activity of LASSBio-2208 on HDAC and PI3K enzymes was determined using commercially available assay kits. These assays typically measure the enzymatic activity by detecting the product of the reaction, often through a fluorescent or colorimetric signal.

  • Protocol:

    • Purified recombinant human HDAC or PI3K enzymes were used.

    • The enzymes were pre-incubated with varying concentrations of LASSBio-2208.

    • The enzymatic reaction was initiated by the addition of a specific substrate (e.g., an acetylated peptide for HDACs, ATP and a lipid substrate for PI3Ks).

    • The reaction was allowed to proceed for a defined period at a controlled temperature (typically 37°C).

    • The reaction was stopped, and the amount of product formed was quantified using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Anti-leishmanial Activity Assays (for LASSBio-1386 and LASSBio-1491)
  • Anti-promastigote Assay:

    • Leishmania promastigotes were cultured in appropriate media until they reached the logarithmic growth phase.

    • The parasites were then incubated with various concentrations of the LASSBio compounds for 72 hours.

    • Parasite viability was assessed using a colorimetric method, such as the MTT assay, which measures metabolic activity.

    • EC50 values were determined from the resulting dose-response curves.

  • Anti-amastigote Assay:

    • Murine macrophages (e.g., J774 cell line) were infected with Leishmania promastigotes.

    • After infection, the cells were treated with different concentrations of the LASSBio compounds for 48-72 hours.

    • The cells were then fixed, stained (e.g., with Giemsa), and examined under a microscope.

    • The number of amastigotes per macrophage and the percentage of infected macrophages were determined.

    • EC50 values were calculated based on the reduction in parasite load.

  • In Vivo Efficacy Study (Cutaneous Leishmaniasis Model):

    • BALB/c mice were infected with Leishmania major in the ear or footpad.

    • Once lesions developed, the mice were treated with the LASSBio compounds (e.g., intraperitoneally or topically) daily for a specified period (e.g., 28 days).

    • Lesion size was monitored weekly using a caliper.

    • At the end of the treatment period, the parasite burden in the lesion and draining lymph nodes was quantified using a limiting dilution assay.

In Vitro Pharmacokinetic Assays (for LASSBio-1491)
  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A filter plate with a porous support was coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The donor wells were filled with a solution of the test compound, while the acceptor wells were filled with buffer.

    • The plate was incubated to allow the compound to diffuse across the artificial membrane.

    • The concentration of the compound in both the donor and acceptor wells was measured using LC-MS/MS.

    • The permeability coefficient (Pe) was calculated from this data.

  • Microsomal Stability Assay:

    • The test compound was incubated with liver microsomes (from rat or human) in the presence of NADPH, a cofactor required for many metabolic enzymes.

    • Aliquots were taken at different time points and the reaction was quenched.

    • The concentration of the remaining parent compound was quantified by LC-MS/MS.

    • The half-life (t½) and intrinsic clearance (Clint) were calculated from the rate of disappearance of the compound.

Mandatory Visualizations

Signaling Pathway

PI3K_HDAC_Pathway Simplified PI3K/HDAC Signaling Pathway and LASSBio-2208 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt/PKB PIP3->AKT Activation Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription HDAC6 HDAC6 Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin Deacetylation Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability LASSBio_2208 LASSBio-2208 LASSBio_2208->PI3K Inhibition LASSBio_2208->HDAC6 Inhibition

Caption: LASSBio-2208 dual inhibition of PI3K and HDAC6 pathways.

Experimental Workflow

InVivo_Leishmaniasis_Workflow Experimental Workflow for In Vivo Anti-leishmanial Efficacy Infection Infection of BALB/c mice with Leishmania major Lesion_Dev Lesion Development Infection->Lesion_Dev Treatment Daily Treatment (LASSBio compound or Vehicle) Lesion_Dev->Treatment Monitoring Weekly Lesion Size Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Day 28) Monitoring->Endpoint Parasite_Load Quantification of Parasite Burden Endpoint->Parasite_Load

Caption: Workflow of the in vivo anti-leishmanial efficacy study.

References

LASSBio-873: A Novel Muscarinic Agonist for the Management of Neuropathic Hyperalgesia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical validation of LASSBio-873's effect on hyperalgesia, a heightened sensitivity to pain, often associated with neuropathic pain states. Through a comparative analysis with established alternative therapies, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate the potential of this compound as a novel analgesic agent. The information presented herein is based on preclinical data and is intended for research and development purposes.

Introduction to this compound

This compound is a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative that acts as a muscarinic cholinergic receptor agonist.[1] Preclinical studies have demonstrated its potent analgesic effects in models of acute and inflammatory pain. Notably, this compound has shown significant efficacy in a rat model of chronic peripheral nerve injury, suggesting its potential as a therapeutic agent for neuropathic pain, a condition notoriously difficult to treat with currently available analgesics.[1]

Mechanism of Action: Targeting the Muscarinic M2 Receptor

The analgesic effect of this compound is primarily mediated through the activation of the muscarinic M2 receptor signaling pathway.[1] This was confirmed in studies where the co-administration of methoctramine, a selective M2 receptor antagonist, inhibited the antihyperalgesic effects of this compound.[1] Muscarinic M2 receptors are G-protein coupled receptors that, upon activation, can lead to a variety of downstream effects, including the inhibition of adenylyl cyclase and modulation of the PI3K/Akt pathway, ultimately influencing neuronal excitability and pain signaling.

LASSBio_873 This compound M2_Receptor Muscarinic M2 Receptor LASSBio_873->M2_Receptor Activates Gi_protein Gi Protein M2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesic Effect (Reduced Hyperalgesia) cAMP->Analgesia Leads to

Fig. 1: Simplified signaling pathway of this compound.

Preclinical Efficacy in a Neuropathic Pain Model

The therapeutic potential of this compound for neuropathic pain was evaluated in the spinal nerve ligation (SNL) model in rats, a widely used and clinically relevant model of chronic nerve injury.

Experimental Protocol: Spinal Nerve Ligation (SNL) Model

The SNL model induces robust and persistent mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia.

start Animal Acclimatization anesthesia Anesthesia (e.g., Isoflurane) start->anesthesia surgery Surgical Procedure: L5/L6 Spinal Nerve Ligation anesthesia->surgery post_op Post-operative Recovery surgery->post_op treatment Drug Administration (e.g., this compound, Vehicle, Comparator) post_op->treatment behavioral Behavioral Testing: - Mechanical Allodynia (von Frey) - Thermal Hyperalgesia (Plantar Test) treatment->behavioral end Data Analysis behavioral->end

Fig. 2: Experimental workflow for the SNL model.

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of the rat are exposed and tightly ligated. This procedure mimics the nerve compression often seen in human neuropathic pain conditions. Sham-operated animals undergo the same surgical procedure without nerve ligation and serve as controls.

Behavioral Testing:

  • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to the application of calibrated filaments is measured. A lower threshold indicates increased sensitivity.

  • Thermal Hyperalgesia: Evaluated using a plantar test apparatus. The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded. A shorter latency signifies heightened sensitivity to heat.

Comparative Efficacy of this compound and Alternatives

While specific quantitative data from the primary publication for this compound could not be retrieved, the study by Mendes et al. (2013) reported that oral administration of this compound (100 mg/kg) for 7 consecutive days following SNL surgery "inhibited the development of thermal hyperalgesia and mechanical allodynia" and "reversed these symptoms".[1]

For a quantitative comparison, we present data from a study investigating the effects of Gabapentin , a commonly prescribed anticonvulsant for neuropathic pain, in the same rat SNL model.

Data Presentation: this compound vs. Gabapentin

Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold)

Treatment GroupDosage & AdministrationPaw Withdrawal Threshold (g) at Day 7 Post-SNL (Median)
This compound 100 mg/kg, p.o.Data not available (reported to reverse allodynia)
Gabapentin 20 µg/h, intrathecal9.9
Vehicle (Saline) -1.6
Sham -11.7 (baseline)

Table 2: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency)

Treatment GroupDosage & AdministrationPaw Withdrawal Latency (s) at Day 7 Post-SNL (Median)
This compound 100 mg/kg, p.o.Data not available (reported to reverse hyperalgesia)
Gabapentin 20 µg/h, intrathecal11.5
Vehicle (Saline) -4.3
Sham -10.8 (baseline)

Note: The administration route for Gabapentin (intrathecal) differs from this compound (oral), which should be considered when comparing the potency of the compounds.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a promising candidate for the treatment of neuropathic pain. Its novel mechanism of action, targeting the muscarinic M2 receptor, offers a potential alternative to existing therapies that are often associated with significant side effects and limited efficacy.

The qualitative reports of this compound's ability to reverse established hyperalgesia are particularly encouraging. However, to fully assess its therapeutic potential, further studies are required to:

  • Generate comprehensive dose-response curves for both the prevention and reversal of neuropathic pain.

  • Directly compare the efficacy and side-effect profile of orally administered this compound with standard-of-care treatments like gabapentin and pregabalin in the same experimental models.

  • Elucidate the detailed downstream signaling pathways involved in M2 receptor-mediated analgesia to identify potential biomarkers and further therapeutic targets.

References

Reproducibility of LASSBio-873's Effects in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical evidence for LASSBio-873, a muscarinic acetylcholine receptor agonist with potential therapeutic effects in neuropathic pain. Due to the limited publicly available data on the reproducibility of this compound's effects across different animal models, this document focuses on a detailed examination of a key study and compares its findings with those of Xanomeline, another muscarinic agonist with a broader range of published pre-clinical data. This guide is intended to offer an objective overview based on the available experimental data and to highlight areas for future research.

Executive Summary

This compound has demonstrated significant analgesic effects in a rat model of neuropathic pain induced by spinal nerve ligation. These effects are attributed to the activation of the muscarinic M2 receptor signaling pathway. However, a comprehensive understanding of the reproducibility of these findings in other animal models is currently lacking in the scientific literature. This guide presents the available data for this compound and juxtaposes it with data from Xanomeline, a muscarinic agonist that has been evaluated in both rat and mouse models of neuropathic and inflammatory pain. This comparison aims to provide a broader context for evaluating the potential of this compound and to underscore the importance of further studies to establish the robustness and translatability of its effects.

This compound: Efficacy in a Neuropathic Pain Model

This compound, a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has been identified as a potent muscarinic cholinergic receptor agonist with analgesic properties in acute and inflammatory pain models[1]. A key study investigated its therapeutic and prophylactic efficacy in a spinal nerve ligation (SNL) model of chronic peripheral nerve injury in rats[1][2].

Quantitative Data Summary
CompoundAnimal ModelSpeciesKey OutcomesDosageAdministration Route
This compound Spinal Nerve Ligation (SNL)RatInhibition of thermal hyperalgesia and mechanical allodynia100 mg/kg (daily for 7 days)Oral
Xanomeline Neuropathic and Inflammatory Pain ModelsRat and MouseReversal of tactile allodynia and heat hyperalgesiaNot specified in abstractNot specified in abstract

Comparative Analysis with Xanomeline

Xanomeline, an M1/M4 preferring muscarinic agonist, has also shown efficacy in rodent models of chronic pain[3]. A study demonstrated its ability to reverse tactile allodynia and heat hyperalgesia in both rat and mouse models of neuropathic and inflammatory pain[3]. The analgesic effects of Xanomeline were blocked by muscarinic antagonists, confirming its mechanism of action. The broader testing of Xanomeline in multiple species and pain models provides a more robust, though still preclinical, indication of its potential efficacy compared to the singular published model for this compound.

Experimental Protocols

This compound in the Spinal Nerve Ligation (SNL) Model in Rats

1. Animal Model:

  • Species: Male Wistar rats.

  • Model: Spinal Nerve Ligation (SNL) to induce chronic peripheral nerve injury. The procedure involves the tight ligation of the L5 and L6 spinal nerves.

2. Drug Administration:

  • Compound: this compound.

  • Dosage: 100 mg/kg.

  • Route: Oral administration.

  • Regimen: Administered once daily for 7 consecutive days, both therapeutically (after surgery) and prophylactically (starting on the day of surgery).

3. Behavioral Testing:

  • Thermal Hyperalgesia: Measured using a plantar test apparatus to assess the paw withdrawal latency from a radiant heat source.

  • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.

  • Open Field Test: Conducted to evaluate any alterations in general locomotor activity and behavior.

4. Mechanistic Study:

  • An M2 receptor antagonist, methoctramine, was administered intrathecally to investigate the involvement of the muscarinic M2 receptor in the analgesic effect of this compound.

Xanomeline in Rodent Models of Chronic Pain

Detailed protocols for the Xanomeline study were not available in the provided search results. The abstract indicates the use of established rat and mouse models of neuropathic and inflammatory pain, with assessments of tactile allodynia and heat hyperalgesia.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound in Neuropathic Pain

LASSBio_873_Signaling_Pathway LASSBio_873 This compound M2_Receptor Muscarinic M2 Receptor (in spinal cord) LASSBio_873->M2_Receptor Agonist G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect (Reduced Hyperalgesia and Allodynia) cAMP->Analgesia

Caption: Proposed mechanism of this compound's analgesic effect.

Experimental Workflow for this compound Study

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment cluster_mechanism Mechanistic Study SNL_Surgery Spinal Nerve Ligation (SNL) in Rats Prophylactic This compound (100 mg/kg, p.o.) (Daily for 7 days from surgery) SNL_Surgery->Prophylactic Therapeutic This compound (100 mg/kg, p.o.) (Daily for 7 days post-surgery) SNL_Surgery->Therapeutic Vehicle Vehicle Control SNL_Surgery->Vehicle Thermal_Hyperalgesia Thermal Hyperalgesia (Plantar Test) Prophylactic->Thermal_Hyperalgesia Behavioral Testing Mechanical_Allodynia Mechanical Allodynia (von Frey Filaments) Prophylactic->Mechanical_Allodynia Behavioral Testing Open_Field Open Field Test Prophylactic->Open_Field Behavioral Testing Therapeutic->Thermal_Hyperalgesia Behavioral Testing Therapeutic->Mechanical_Allodynia Behavioral Testing Therapeutic->Open_Field Behavioral Testing Antagonist Intrathecal Methoctramine (M2 Antagonist) Therapeutic->Antagonist Co-administration Vehicle->Thermal_Hyperalgesia Behavioral Testing Vehicle->Mechanical_Allodynia Behavioral Testing Vehicle->Open_Field Behavioral Testing Antagonist->Thermal_Hyperalgesia Re-assessment Antagonist->Mechanical_Allodynia Re-assessment

Caption: Workflow of the this compound neuropathic pain study.

Conclusion and Future Directions

The available evidence demonstrates that this compound is a promising analgesic compound, with a clear mechanism of action involving the muscarinic M2 receptor in a rat model of neuropathic pain. However, the core requirement for establishing the robustness of a drug candidate is the reproducibility of its effects across different preclinical models, including different species and pain etiologies.

To confidently advance this compound in the drug development pipeline, further research is imperative. Future studies should aim to:

  • Evaluate this compound in other neuropathic pain models: Testing in models such as chronic constriction injury (CCI) or chemotherapy-induced neuropathic pain would provide a more comprehensive understanding of its efficacy spectrum.

  • Assess efficacy in different species: Replicating the findings in mice would be a crucial step in validating the observed effects.

  • Investigate its effects in inflammatory pain models: Given its mechanism of action, exploring its potential in models of inflammatory pain is a logical next step.

  • Conduct dose-response studies: Establishing a clear dose-response relationship is essential for determining the optimal therapeutic window.

By expanding the preclinical evidence base for this compound, the scientific community can better ascertain its potential as a novel treatment for chronic pain.

References

Safety Operating Guide

Navigating the Safe Disposal of LASSBio-873: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling LASSBio-873, an acylhydrazone compound with potential analgesic and anti-inflammatory properties, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general principles of chemical and biological waste management. These guidelines are designed to be a primary resource for operational safety, fostering a culture of trust and responsibility in the laboratory.

Key Chemical and Safety Considerations for Disposal

Prior to handling and disposal, it is crucial to be aware of the chemical properties and potential hazards of this compound. The following table summarizes the type of information that should be sought from a comprehensive Safety Data Sheet.

PropertyValueImplications for Disposal
Chemical Class AcylhydrazoneMay undergo hydrolysis under certain pH conditions.[1] Disposal methods should consider the potential for degradation into other chemical entities.
Solubility Predicted to have favorable water solubility for a drug-like profile.[1]Affects the choice of solvent for decontamination and the potential for aqueous waste generation.
Partition Coefficient (LogP) Moderate lipophilicity is suggested.[1]Indicates potential for bioaccumulation. Disposal should prevent release into the environment.
Toxicity Data (e.g., LD50) Data not available. Assume potent biological activity.Handle with appropriate personal protective equipment (PPE). All waste should be treated as hazardous.
Reactivity Synthesized via condensation reaction; may be susceptible to hydrolysis.[1]Avoid mixing with incompatible materials that could trigger hazardous reactions.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound waste requires careful segregation and handling to mitigate risks. The following protocols outline the procedures for different types of waste generated during research activities.

1. Waste Segregation at the Point of Generation:

  • Immediate Segregation: As soon as waste is generated, it must be segregated from general laboratory trash.

  • Dedicated Waste Containers: Use clearly labeled, leak-proof containers designated for this compound waste.

2. Disposal of Solid Waste:

  • Contaminated Materials: Items such as gloves, weighing paper, and contaminated labware should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Container Sealing: Once the container is three-quarters full, the bag should be securely sealed. The container itself should then be sealed.

  • Labeling: The outer container must be labeled with "Hazardous Chemical Waste," the name "this compound," and the date.

  • Disposal Route: The sealed container should be transferred to the institution's designated hazardous waste storage area for collection by a licensed waste disposal contractor.

3. Disposal of Liquid Waste:

  • Aqueous Solutions: Aqueous solutions containing this compound should be collected in a dedicated, sealed, and shatter-proof container.

  • Organic Solvents: If this compound is dissolved in an organic solvent, it should be collected in a separate, compatible solvent waste container. Do not mix different solvent wastes unless permitted by your institution's environmental health and safety (EHS) office.

  • Chemical Inactivation (if applicable and approved): For certain chemical waste, chemical inactivation may be an option. However, a validated protocol specific to this compound would be required. Consult your EHS office before attempting any chemical treatment of the waste. A general procedure for chemical inactivation of liquid waste involves:

    • Adding a suitable chemical inactivating agent (e.g., bleach for certain biological materials, but compatibility with this compound must be verified).

    • Allowing for a sufficient contact time (e.g., 30 minutes).

    • Neutralizing the solution if necessary before drain disposal, which should only be done if explicitly permitted by your institution for the treated waste.

  • Labeling and Disposal: Liquid waste containers must be clearly labeled with the contents and hazard information. They should be stored in secondary containment and moved to the hazardous waste storage area for pickup.

4. Disposal of Sharps:

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container.

  • Container Management: Do not recap, bend, or break needles. The sharps container should be sealed when three-quarters full and disposed of as hazardous chemical waste.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

LASSBio_873_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_disposal Final Disposal start Waste Generated (this compound) is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes solid_waste_container Place in Labeled Solid Waste Container is_liquid->solid_waste_container No liquid_waste_container Collect in Labeled Liquid Waste Container is_liquid->liquid_waste_container Yes hazardous_waste_pickup Arrange for Hazardous Waste Pickup sharps_container->hazardous_waste_pickup solid_waste_container->hazardous_waste_pickup liquid_waste_container->hazardous_waste_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Disclaimer: The information provided is based on general laboratory safety principles. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines before handling and disposal.

References

Personal protective equipment for handling LASSBio-873

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for LASSBio-873

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guide is based on general safety protocols for handling new chemical entities and related acylhydrazone compounds. Researchers must conduct a thorough risk assessment before handling this compound.

Immediate Safety and Logistical Information

This compound is an acylhydrazone derivative with potential analgesic and anti-inflammatory properties.[1] As with any research chemical of unknown toxicity, caution should be exercised at all times. The following provides a baseline for safe handling, operational procedures, and disposal.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended. Consider double-gloving for enhanced protection.
Eye Protection Safety Glasses/GogglesChemical splash goggles should be worn at all times.
Face Protection Face ShieldUse in conjunction with goggles when there is a significant risk of splashes or aerosol generation.
Body Protection Laboratory CoatA standard, buttoned lab coat should be worn to protect skin and personal clothing.
Respiratory Fume HoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling
  • Preparation and Planning:

    • Review all available literature on this compound and related acylhydrazone compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Prepare a designated and clearly labeled workspace within a chemical fume hood.

  • Handling the Compound:

    • Don all required PPE before entering the designated workspace.

    • When weighing the solid compound, use a microbalance within the fume hood to minimize the risk of inhalation.

    • To prepare solutions, slowly add the solid to the solvent to avoid splashing.

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

  • In Case of a Spill:

    • Alert colleagues and evacuate the immediate area if necessary.

    • For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

    • Collect the absorbed material and contaminated items in a sealed, labeled waste container.

    • Clean the spill area with a suitable decontaminating solution.

Disposal Plan
  • Chemical Waste: All solid this compound and solutions containing the compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name "this compound," and any known hazard information.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing the Safety Workflow

The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal.

A Risk Assessment B Gather PPE A->B C Prepare Workspace in Fume Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Experimental Use E->F G Spill Response (if needed) F->G H Decontaminate Workspace F->H G->H I Segregate Waste H->I J Dispose of Hazardous Waste I->J

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.